Product packaging for (+)-Diisopropyl L-tartrate(Cat. No.:CAS No. 58167-01-4)

(+)-Diisopropyl L-tartrate

Cat. No.: B7799512
CAS No.: 58167-01-4
M. Wt: 234.25 g/mol
InChI Key: XEBCWEDRGPSHQH-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(+)-Diisopropyl L-tartrate is a useful research compound. Its molecular formula is C10H18O6 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O6 B7799512 (+)-Diisopropyl L-tartrate CAS No. 58167-01-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dipropan-2-yl (2R,3R)-2,3-dihydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O6/c1-5(2)15-9(13)7(11)8(12)10(14)16-6(3)4/h5-8,11-12H,1-4H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBCWEDRGPSHQH-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C(C(=O)OC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)[C@@H]([C@H](C(=O)OC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401030983
Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-bis(1-methylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401030983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2217-15-4, 58167-01-4
Record name Diisopropyl tartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2217-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diisopropyl tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 2,3-dihydroxy-, bis(1-methylethyl) ester, (R,R)-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058167014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-bis(1-methylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401030983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisopropyl tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.009
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Diisopropyl L-tartrate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z907X7UEY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of (+)-Diisopropyl L-tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Diisopropyl L-tartrate (DIPT) is a chiral diester of L-tartaric acid, widely employed as a chiral auxiliary and ligand in asymmetric synthesis. Its utility in creating stereospecific products, most notably in the Sharpless asymmetric epoxidation, makes a thorough understanding of its physical properties essential for reaction optimization, process scale-up, and ensuring reproducibility in synthetic chemistry. This technical guide provides an in-depth overview of the key physical properties of this compound, complete with experimental methodologies for their determination.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, application, and behavior in various solvent systems. It typically presents as a clear, colorless to pale yellow viscous liquid.[1][2]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound compiled from various sources.

PropertyValueConditions
Molecular Formula C₁₀H₁₈O₆
Molecular Weight 234.25 g/mol
Boiling Point 152 °Cat 12 mmHg
~275 °Cat 760 mmHg (extrapolated)[3]
Density 1.114 g/mLat 25 °C
Refractive Index (n_D) 1.4380 - 1.4420at 20 °C[2]
Specific Optical Rotation ([α]_D) +17.0 ± 2.0°neat, at 20 °C[2]
Flash Point 110 °Cclosed cup[3]
Solubility
SolubleChloroform (Slightly), Methanol (Slightly)
SolubleOrganic solvents such as ethanol (B145695) and ether[4]
Limited solubilityWater[4]

Experimental Protocols

The accurate determination of the physical properties of this compound relies on standardized experimental procedures. Below are detailed methodologies for measuring the key properties outlined in this guide.

Determination of Boiling Point (Reduced Pressure)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For high-boiling liquids like this compound, distillation under reduced pressure is employed to prevent decomposition.

Methodology:

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to monitor the pressure.

  • Sample Preparation: The round-bottom flask is charged with this compound and a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Distillation: The system is evacuated to the desired pressure (e.g., 12 mmHg). The flask is then heated gently.

  • Data Collection: The temperature is recorded when the liquid is consistently condensing on the thermometer bulb and dripping into the condenser. This temperature is the boiling point at the recorded pressure.

Determination of Density

Density is the mass per unit volume of a substance. For a liquid, it can be determined using a pycnometer or a graduated cylinder and a balance.

Methodology (using a pycnometer):

  • Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately.

  • Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the sample is allowed to equilibrate to the desired temperature (e.g., 25 °C).

  • Weighing: The filled pycnometer is weighed accurately.

  • Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property that is dependent on temperature and the wavelength of light used.

Methodology (using an Abbe refractometer):

  • Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature should be maintained at the specified value (e.g., 20 °C) using a water bath connected to the refractometer.

Determination of Specific Optical Rotation

Specific optical rotation is a fundamental property of chiral compounds and is the angle to which a plane-polarized light is rotated by a solution of the compound at a specific concentration and path length.

Methodology (using a polarimeter):

  • Instrument Calibration: The polarimeter is calibrated to a zero reading using a blank (the neat liquid for a pure sample).

  • Sample Preparation: A polarimeter tube of a known path length (e.g., 1 decimeter) is carefully filled with this compound, ensuring no air bubbles are present.

  • Measurement: The filled tube is placed in the polarimeter. A monochromatic light source (typically a sodium D-line at 589 nm) is passed through the sample.

  • Data Collection: The analyzer is rotated until the light intensity matches the reference, and the angle of rotation is recorded.

  • Calculation: For a neat liquid, the specific rotation [α] is calculated using the formula: [α] = α / (l * d), where α is the observed rotation, l is the path length in decimeters, and d is the density of the liquid in g/mL.

Logical Relationships in Property Determination

The determination of the physical properties of this compound involves a logical workflow, starting from the pure substance and leading to its characteristic physical constants through specific experimental techniques.

G substance This compound (Pure Liquid) distillation Reduced Pressure Distillation substance->distillation subjected to pycnometry Pycnometry substance->pycnometry measured by refractometry Abbe Refractometry substance->refractometry analyzed by polarimetry Polarimetry substance->polarimetry analyzed by boiling_point Boiling Point distillation->boiling_point determines density Density pycnometry->density determines refractive_index Refractive Index refractometry->refractive_index determines optical_rotation Specific Optical Rotation polarimetry->optical_rotation determines

Caption: Experimental workflow for determining the physical properties of this compound.

References

An In-depth Technical Guide to (+)-Diisopropyl L-tartrate: Structure, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (+)-Diisopropyl L-tartrate (DIPT), a pivotal chiral auxiliary in modern organic synthesis. This document details its chemical structure, stereochemical properties, and key applications, with a focus on data presentation and detailed experimental protocols.

Chemical Structure and Stereochemistry

This compound is the diisopropyl ester of L-(+)-tartaric acid. The molecule possesses two stereocenters at the C2 and C3 positions of the butanedioate backbone. In this compound, these stereocenters have the (2R, 3R) configuration, which dictates its specific optical rotation and its utility in asymmetric synthesis.

Chemical Identifiers:

  • IUPAC Name: Diisopropyl (2R,3R)-2,3-dihydroxybutanedioate[1]

  • CAS Number: 2217-15-4[2][3]

  • SMILES: CC(C)OC(=O)--INVALID-LINK--OC(C)C)O">C@HO[1]

  • InChI: InChI=1S/C10H18O6/c1-5(2)15-9(13)7(11)8(12)10(14)16-6(3)4/h5-8,11-12H,1-4H3/t7-,8-/m1/s1[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C10H18O6[2]
Molecular Weight 234.25 g/mol [1][3]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 152 °C @ 12 mmHg[2]
Density 1.114 g/mL at 25 °C[2]
Refractive Index 1.439 (n20/D)[2]
Optical Rotation +17.25° (neat)[2]
Flash Point 110 °C[4]
Solubility Soluble in organic solvents such as ethanol (B145695) and ether; limited solubility in water.[5]

Experimental Protocols

Synthesis of this compound (Fischer Esterification)

This protocol describes a general method for the synthesis of this compound via Fischer esterification of L-(+)-tartaric acid with isopropanol (B130326), catalyzed by an acid.

Materials:

  • L-(+)-Tartaric acid

  • Isopropanol (anhydrous)

  • Concentrated sulfuric acid or p-toluenesulfonic acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Toluene (B28343) or another suitable solvent for azeotropic removal of water

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add L-(+)-tartaric acid, a molar excess of isopropanol (which can also serve as the solvent), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid. Toluene can be added to facilitate the azeotropic removal of water.

  • Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC). The reaction is typically complete when no more water is collected.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a co-solvent like toluene was used, remove it using a rotary evaporator.

  • Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate (B1210297) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound by vacuum distillation to yield a colorless to pale yellow oil.

Characterization: The purified product should be characterized by:

  • 1H NMR and 13C NMR spectroscopy: To confirm the structure and purity.

  • Optical rotation measurement: To confirm the enantiomeric purity.

  • Infrared (IR) spectroscopy: To identify the characteristic functional groups (hydroxyl and ester carbonyl).

Sharpless Asymmetric Epoxidation of Geraniol (B1671447)

This protocol details the use of this compound as a chiral ligand in the Sharpless asymmetric epoxidation of geraniol.

Materials:

  • Geraniol

  • This compound ((+)-DIPT)

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)4)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane (B31447) or toluene)

  • Powdered 4Å molecular sieves

  • Anhydrous dichloromethane (B109758) (CH2Cl2)

  • 10% aqueous tartaric acid solution or 10% aqueous NaOH solution

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Flame-dried glassware

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add powdered 4Å molecular sieves and anhydrous dichloromethane.

  • Cool the suspension to -20 °C using a suitable cooling bath.

  • To the cooled and stirred suspension, add this compound via syringe, followed by the addition of titanium(IV) isopropoxide. Stir the mixture for approximately 30 minutes at -20 °C to form the chiral catalyst complex.

  • Add geraniol to the reaction mixture.

  • Slowly add the solution of tert-butyl hydroperoxide dropwise, ensuring the internal temperature of the reaction mixture does not rise significantly.

  • Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature. Alternatively, a 10% aqueous NaOH solution can be used for the workup, which often results in a cleaner separation of layers.

  • Stir the mixture vigorously for about 1 hour.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude epoxy alcohol.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

Visualizations

Stereoisomers of Diisopropyl Tartrate

The following diagram illustrates the stereochemical relationship between the different isomers of diisopropyl tartrate, originating from the corresponding stereoisomers of tartaric acid.

Stereoisomers_of_Diisopropyl_Tartrate cluster_tartaric_acid Tartaric Acid Stereoisomers cluster_diisopropyl_tartrate Diisopropyl Tartrate Stereoisomers L_TA L-(+)-Tartaric Acid (2R,3R) L_DIPT This compound (2R,3R)-DIPT L_TA->L_DIPT Esterification (Isopropanol, H+) D_TA D-(-)-Tartaric Acid (2S,3S) D_DIPT (-)-Diisopropyl D-tartrate (2S,3S)-DIPT D_TA->D_DIPT Esterification (Isopropanol, H+) Meso_TA meso-Tartaric Acid (2R,3S) Meso_DIPT meso-Diisopropyl tartrate (2R,3S)-DIPT Meso_TA->Meso_DIPT Esterification (Isopropanol, H+)

Caption: Stereochemical relationship of diisopropyl tartrate isomers.

Experimental Workflow for Sharpless Asymmetric Epoxidation

This diagram outlines the key steps in a typical experimental workflow for the Sharpless asymmetric epoxidation using this compound.

Sharpless_Epoxidation_Workflow start Start: Assemble Flame-Dried Glassware under Inert Atmosphere prepare_catalyst Prepare Chiral Catalyst: 1. Cool CH2Cl2 to -20 °C 2. Add (+)-DIPT 3. Add Ti(O-i-Pr)4 start->prepare_catalyst add_reactants Add Reactants: 1. Allylic Alcohol (e.g., Geraniol) 2. tert-Butyl Hydroperoxide (TBHP) prepare_catalyst->add_reactants reaction Reaction at -20 °C (Monitor by TLC) add_reactants->reaction workup Aqueous Workup: 1. Quench with Tartaric Acid or NaOH solution 2. Separate Layers 3. Extract Aqueous Layer reaction->workup purification Purification: 1. Dry Organic Layer 2. Concentrate Solvent 3. Flash Column Chromatography workup->purification end End: Purified Epoxy Alcohol purification->end

Caption: Sharpless epoxidation experimental workflow.

References

(+)-Diisopropyl L-tartrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(+)-Diisopropyl L-tartrate (DIPT) is a chiral diester of L-tartaric acid that has established itself as a cornerstone in modern asymmetric synthesis. Its utility as a chiral auxiliary and ligand has been pivotal in the stereoselective synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of this compound, including its chemical properties, key applications with detailed experimental protocols, and its role in the development of therapeutic agents.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid, valued for its ability to induce high levels of stereoselectivity in a variety of chemical transformations. Its physical and chemical properties are summarized below.

PropertyValue
CAS Number 2217-15-4
Molecular Formula C₁₀H₁₈O₆
Molecular Weight 234.25 g/mol
Density 1.114 g/mL at 25 °C
Boiling Point 152 °C at 12 mmHg
Refractive Index n20/D 1.439

Key Applications in Asymmetric Synthesis

The primary application of this compound is as a chiral ligand in the Sharpless asymmetric epoxidation of allylic alcohols. This powerful reaction allows for the highly enantioselective synthesis of chiral epoxides, which are versatile intermediates in the synthesis of numerous natural products and pharmaceuticals.

Beyond the Sharpless epoxidation, (+)-DIPT is also employed as a chiral auxiliary in other asymmetric reactions, including:

  • Aldol reactions

  • Asymmetric dihydroxylations

  • Cycloaddition reactions

The Sharpless Asymmetric Epoxidation: A Detailed Experimental Protocol

The Sharpless-Katsuki epoxidation is a Nobel Prize-winning reaction that provides access to optically active 2,3-epoxyalcohols from prochiral and chiral allylic alcohols. The use of this compound directs the epoxidation to a specific face of the alkene, leading to high enantiomeric excess.

Materials:

  • Allylic alcohol

  • This compound (DIPT)

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

  • tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (B28343) or dichloromethane (B109758)

  • Powdered 4Å molecular sieves

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Cooling bath (-20 °C)

  • Quenching solution (e.g., 10% aqueous solution of tartaric acid or water)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add powdered 4Å molecular sieves.

  • Add anhydrous dichloromethane and cool the suspension to -20 °C in a cooling bath.

  • To the cooled and stirred suspension, add this compound (typically 1.2 equivalents relative to the titanium isopropoxide).

  • Add titanium(IV) isopropoxide (typically 1.0 equivalent) via syringe and stir the mixture for at least 30 minutes at -20 °C to form the chiral catalyst complex.

  • Add the allylic alcohol to the reaction mixture.

  • Slowly add the anhydrous solution of tert-butyl hydroperoxide (typically 1.5-2.0 equivalents) dropwise, ensuring the internal temperature of the reaction mixture remains below -15 °C.

  • Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature.

  • Stir vigorously for approximately 1 hour.

  • Separate the organic layer and extract the aqueous layer with dichloromethane or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude epoxy alcohol by flash column chromatography on silica (B1680970) gel.

Role in Drug Development and Natural Product Synthesis

The chiral epoxides generated via the Sharpless asymmetric epoxidation using this compound are crucial building blocks in the synthesis of a wide array of bioactive molecules. The ability to introduce stereocenters with high fidelity is of paramount importance in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

The Sharpless epoxidation has been instrumental in the total synthesis of numerous natural products, including:

  • Erythromycin (an antibiotic)

  • Leukotriene C-1 (a mediator of inflammation)

  • (+)-Disparlure (the gypsy moth pheromone)

  • Various saccharides and terpenes

The versatility of the epoxy alcohol products allows for their conversion into other key functional groups such as diols and aminoalcohols, further expanding their utility in the synthesis of complex pharmaceutical agents.

Visualizing the Catalytic Cycle

The catalytic cycle of the Sharpless asymmetric epoxidation illustrates the regeneration of the active titanium catalyst.

Sharpless_Epoxidation_Cycle Catalyst [Ti(O-i-Pr)₂(DIPT)]₂ Substrate_Complex Catalyst-Allylic Alcohol Complex Catalyst->Substrate_Complex + Allylic Alcohol Oxidation Oxygen Transfer from TBHP Substrate_Complex->Oxidation + TBHP Product_Complex Catalyst-Epoxy Alcohol Complex Oxidation->Product_Complex Product_Release Product Release & Ligand Exchange Product_Complex->Product_Release + i-PrOH Product_Release->Catalyst - Epoxy Alcohol - t-BuOH

Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.

The experimental workflow for a typical Sharpless asymmetric epoxidation is a sequential process that requires careful control of temperature and reagent addition.

Sharpless_Workflow Start Flame-dried flask with 4Å molecular sieves Solvent Add anhydrous CH₂Cl₂ and cool to -20 °C Start->Solvent Ligand Add (+)-DIPT Solvent->Ligand Catalyst_precursor Add Ti(O-i-Pr)₄ Ligand->Catalyst_precursor Stirring Stir for 30 min at -20 °C Catalyst_precursor->Stirring Substrate Add allylic alcohol Stirring->Substrate Oxidant Slowly add TBHP (keep temp < -15 °C) Substrate->Oxidant Reaction Stir at -20 °C (monitor by TLC) Oxidant->Reaction Quench Quench with aq. tartaric acid Reaction->Quench Workup Warm to RT, extract, dry, and concentrate Quench->Workup Purification Purify by flash chromatography Workup->Purification

Caption: General experimental workflow for the Sharpless asymmetric epoxidation.

The Chiral Catalyst: A Deep Dive into the Discovery and History of (+)-Diisopropyl L-tartrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(+)-Diisopropyl L-tartrate (DIPT) is a diester of L-tartaric acid that has become an indispensable tool in modern asymmetric synthesis. Its rise to prominence is inextricably linked with the development of the Sharpless Asymmetric Epoxidation, a groundbreaking reaction that earned K. Barry Sharpless a share of the Nobel Prize in Chemistry in 2001. This technical guide provides a comprehensive overview of the discovery, history, and key applications of this compound, with a focus on the experimental details and quantitative data relevant to its use in research and development.

Discovery and Historical Context

While the exact first synthesis of this compound is not well-documented, it is believed to have been initially prepared in the early 20th century during explorations of chiral compounds derived from readily available natural products.[1] L-(+)-tartaric acid, a byproduct of winemaking, served as an inexpensive and enantiomerically pure starting material for the synthesis of various chiral auxiliaries and ligands.[1][2]

The pivotal moment in the history of (+)-DIPT came in 1980 when K. Barry Sharpless and his colleague Tsutomu Katsuki at Stanford University discovered that a combination of titanium tetraisopropoxide (Ti(OiPr)₄), tert-butyl hydroperoxide (t-BuOOH), and a chiral dialkyl tartrate could effect the highly enantioselective epoxidation of a wide range of allylic alcohols.[3] This reaction, now famously known as the Sharpless Asymmetric Epoxidation, provided a predictable and reliable method for the synthesis of chiral epoxides, which are versatile intermediates in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[4][5]

Initially, diethyl tartrate (DET) was used as the chiral ligand; however, it was soon found that diisopropyl tartrate (DIPT) often provided higher enantioselectivity.[6] The use of (+)-DIPT directs the epoxidation to one face of the double bond, while its enantiomer, (-)-diisopropyl D-tartrate, directs the epoxidation to the opposite face, allowing for the selective synthesis of either enantiomer of the desired epoxide.[6]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of (+)-DIPT is essential for its effective use in the laboratory. The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₈O₆[7]
Molecular Weight 234.25 g/mol [7]
Appearance Colorless to pale yellow viscous liquid[7][8]
Boiling Point 152 °C at 12 mmHg[7][9]
Density 1.114 g/mL at 25 °C[7][9]
Refractive Index (n²⁰/D) 1.439[7][9]
Specific Optical Rotation ([α]²⁰/D) +16 ± 2° (neat)[7]
Solubility Slightly soluble in chloroform (B151607) and methanol[9]
CAS Number 2217-15-4[9]

Synthesis of this compound

Industrially, this compound is produced through the acid-catalyzed esterification of L-(+)-tartaric acid with isopropyl alcohol.[1] A general experimental protocol for this transformation is described below.

Experimental Protocol: Acid-Catalyzed Esterification of L-(+)-Tartaric Acid

Materials:

  • L-(+)-Tartaric acid

  • Isopropyl alcohol (2-propanol)

  • Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional, for water removal)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), add L-(+)-tartaric acid and an excess of isopropyl alcohol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The removal of water, either by a Dean-Stark trap or by using a large excess of the alcohol, drives the equilibrium towards the formation of the ester.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The product can be further purified by vacuum distillation.

This is a general procedure and may require optimization for specific scales and equipment.[10]

The Sharpless Asymmetric Epoxidation

The Sharpless Asymmetric Epoxidation is the cornerstone application of this compound. The reaction is highly valued for its predictability, high enantioselectivity, and broad substrate scope among allylic alcohols.

Experimental Protocol: Sharpless Asymmetric Epoxidation of Geraniol

The following is a representative experimental procedure adapted from the seminal 1987 publication by Gao et al. in the Journal of the American Chemical Society.[6]

Materials:

  • Geraniol

  • This compound ((+)-DIPT)

  • Titanium (IV) isopropoxide (Ti(OiPr)₄)

  • tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., decane (B31447) or toluene)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Activated 3Å or 4Å molecular sieves

  • Diethyl ether (Et₂O)

  • 10% aqueous tartaric acid solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Syringes

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere is charged with anhydrous dichloromethane (CH₂Cl₂) and cooled to -20 °C.

  • To the cooled solvent, add this compound (e.g., 6.0 mol%) followed by titanium (IV) isopropoxide (e.g., 5.0 mol%). Stir the mixture for 5-10 minutes.

  • Add the allylic alcohol substrate (e.g., geraniol, 1.0 equiv) to the catalyst mixture.

  • Add a solution of tert-butyl hydroperoxide (e.g., 2.0 equiv) dropwise to the reaction mixture while maintaining the temperature at -20 °C.

  • The reaction is stirred at -20 °C and its progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of a 10% aqueous solution of tartaric acid. The mixture is stirred vigorously for 30-60 minutes at room temperature.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Quantitative Data for Sharpless Asymmetric Epoxidation

The following table, with data extracted from Gao et al. (1987), illustrates the effectiveness of the Sharpless Asymmetric Epoxidation using (+)-DIPT for a variety of allylic alcohols.[6]

Allylic Alcohol SubstrateTi(OiPr)₄ (mol%)(+)-DIPT (mol%)Temp (°C)Time (h)Yield (%)ee (%)
(E)-2-Hexen-1-ol57.5-20389>98
(Z)-2-Hexen-1-ol1014-10297486
Geraniol56.0026590
Cinnamyl alcohol4.75.9-12118895
(E)-2-Octen-1-ol57.5-35279>98

Mechanistic Overview and Visualizations

The active catalyst in the Sharpless epoxidation is a dimeric titanium-tartrate complex. The chiral environment created by the tartrate ligand dictates the facial selectivity of the oxygen transfer from the hydroperoxide to the double bond of the allylic alcohol, which coordinates to the titanium center.

Synthesis of this compound

G Synthesis of this compound L_Tartaric_Acid L-(+)-Tartaric Acid DIPT This compound L_Tartaric_Acid->DIPT Isopropyl_Alcohol Isopropyl Alcohol Isopropyl_Alcohol->DIPT Acid_Catalyst H₂SO₄ (cat.) Acid_Catalyst->DIPT Heat Reflux Heat->DIPT Water Water DIPT->Water

Caption: Acid-catalyzed esterification of L-tartaric acid.

Sharpless Asymmetric Epoxidation Workflow

G Sharpless Asymmetric Epoxidation Workflow Start Start Catalyst_Formation Catalyst Formation: Ti(OiPr)₄ + (+)-DIPT Start->Catalyst_Formation Substrate_Addition Add Allylic Alcohol Catalyst_Formation->Substrate_Addition Oxidant_Addition Add t-BuOOH Substrate_Addition->Oxidant_Addition Reaction Epoxidation Reaction (-20 °C) Oxidant_Addition->Reaction Quench Quench with Tartaric Acid Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Purification Workup->Purification Product Chiral Epoxide Purification->Product

Caption: Experimental workflow for the Sharpless epoxidation.

Logical Relationship of Reagents in Sharpless Epoxidation

G Reagent Roles in Sharpless Epoxidation Catalyst Active Catalyst Product Chiral Epoxide Catalyst->Product catalyzes Ti Titanium (IV) isopropoxide (Lewis Acid) Ti->Catalyst DIPT This compound (Chiral Ligand) DIPT->Catalyst Substrate Allylic Alcohol (Substrate) Substrate->Product is converted to Oxidant t-BuOOH (Oxygen Source) Oxidant->Product provides oxygen for

Caption: Roles of the key reagents in the catalytic cycle.

Conclusion

This compound has firmly established its place in the toolbox of synthetic organic chemists. Its history is a testament to the power of leveraging the "chiral pool" of naturally occurring molecules to solve complex synthetic challenges. The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate the successful application of (+)-DIPT in the laboratory, enabling researchers and drug development professionals to continue to build upon the legacy of this remarkable chiral ligand.

References

An In-depth Technical Guide to the Synthesis of (+)-Diisopropyl L-tartrate from L-tartaric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (+)-diisopropyl L-tartrate, a crucial chiral auxiliary in asymmetric synthesis, from L-tartaric acid. This document details the chemical principles, experimental protocols, and quantitative data associated with this process, intended to serve as a valuable resource for professionals in research and drug development.

Introduction

This compound (DIPT) is a diester of L-tartaric acid widely employed as a chiral ligand in asymmetric catalysis, most notably in the Sharpless epoxidation of allylic alcohols. Its utility stems from its ability to induce a high degree of stereoselectivity, making it an indispensable tool in the synthesis of complex, optically active molecules, which are often key components of pharmaceuticals and other bioactive compounds. The synthesis of DIPT from the readily available and inexpensive chiral precursor, L-tartaric acid, is a fundamental and economically significant transformation in synthetic organic chemistry.

The primary method for this synthesis is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. In this case, L-tartaric acid is reacted with isopropanol (B130326) in the presence of an acid catalyst to yield the desired diester. To drive the reversible reaction to completion, the water formed as a byproduct is typically removed, often through azeotropic distillation using a Dean-Stark apparatus.

Reaction Pathway and Mechanism

The synthesis of this compound from L-tartaric acid is a classic example of a Fischer esterification. The overall reaction is as follows:

Reaction_Pathway L-Tartaric_Acid L-Tartaric Acid Reaction + L-Tartaric_Acid->Reaction Isopropanol Isopropanol (excess) Isopropanol->Reaction Diisopropyl_L-Tartrate This compound Water Water Reaction->Diisopropyl_L-Tartrate Reaction->Water Catalyst H+ (cat.)

Caption: Overall reaction for the synthesis of this compound.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates one of the carboxylic acid groups of L-tartaric acid, activating it towards nucleophilic attack by isopropanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to form the monoester. This process is repeated on the second carboxylic acid group to yield the final product, this compound.

Experimental Protocol

This protocol is adapted from established Fischer esterification procedures.

Materials:

  • L-(+)-Tartaric acid

  • Isopropanol (anhydrous)

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Toluene (B28343) (or another suitable solvent for azeotropic water removal)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add L-(+)-tartaric acid, a 5-10 fold molar excess of isopropanol, and a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 0.05 molar equivalents relative to the tartaric acid). Toluene can be used as a co-solvent to facilitate azeotropic removal of water.

  • Esterification: Heat the reaction mixture to reflux with vigorous stirring. The isopropanol-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux until no more water is collected in the trap, which typically takes several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

  • Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious of CO2 evolution.

  • Washing: Subsequently, wash the organic layer with brine to remove any remaining aqueous impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the excess isopropanol and toluene using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to obtain pure this compound as a colorless to pale yellow liquid.[1]

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Properties of Reactants

CompoundMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
L-Tartaric Acid150.091.79decomposes
Isopropanol60.100.78682.6
p-Toluenesulfonic acid190.221.24103-106

Table 2: Properties and Spectroscopic Data of this compound

PropertyValue
Molar Mass ( g/mol ) 234.25[2]
Appearance Colorless to pale yellow viscous liquid[3][4]
Density (g/mL at 25 °C) 1.114[3]
Boiling Point (°C) 152 at 12 mmHg[3]
Refractive Index (n20/D) 1.439[3]
Optical Rotation [α]D +17° (neat)[2]
¹H NMR (CDCl₃) δ (ppm): 1.28 (d, 12H), 3.30 (br s, 2H), 4.45 (s, 2H), 5.10 (sept, 2H)
¹³C NMR (CDCl₃) δ (ppm): 21.7, 70.0, 72.5, 172.0

Note: Spectroscopic data are typical values and may vary slightly depending on the solvent and instrument used.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Setup Reaction Setup (Flask, Dean-Stark, Condenser) Reactants Add L-Tartaric Acid, Isopropanol, PTSA Setup->Reactants Reflux Heat to Reflux (Azeotropic Water Removal) Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Neutralize Wash with NaHCO₃ Solution Cool->Neutralize Wash Wash with Brine Neutralize->Wash Dry Dry with MgSO₄ Wash->Dry Filter Filter Drying Agent Dry->Filter Evaporate Solvent Removal (Rotary Evaporator) Filter->Evaporate Distill Vacuum Distillation Evaporate->Distill Product Pure this compound Distill->Product

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from L-tartaric acid via Fischer esterification is a robust and well-established method. By carefully controlling the reaction conditions, particularly the removal of water, high yields of the desired chiral product can be achieved. This guide provides the necessary theoretical background and practical details to enable researchers and professionals to successfully perform this important synthesis. The availability of this key chiral auxiliary is fundamental to the advancement of asymmetric synthesis and the development of new stereochemically pure pharmaceuticals.

References

Spectroscopic Profile of (+)-Diisopropyl L-tartrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (+)-Diisopropyl L-tartrate (DIPT), a chiral reagent widely used in asymmetric synthesis, particularly in the Sharpless epoxidation. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized in the tables below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~5.10Septet~6.22H-CH(CH₃)₂
~4.45Singlet-2H-CH(OH)-
~3.45Broad Singlet-2H-OH
~1.25Doublet~6.212H-CH(CH₃)₂

Note: Data estimated from spectral images. Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~170.5C=O (Ester Carbonyl)
~72.5-CH(OH)-
~69.5-CH(CH₃)₂
~21.8-CH(CH₃)₂

Note: Data estimated from spectral images. Solvent: CDCl₃.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3450Strong, BroadO-H Stretch (Alcohol)
~2980StrongC-H Stretch (sp³ C-H)
~1740StrongC=O Stretch (Ester Carbonyl)
~1380, ~1370MediumC-H Bend (Isopropyl gem-dimethyl)
~1100StrongC-O Stretch (Ester)

Note: Data estimated from spectral images.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Possible Fragment
234Low[M]⁺ (Molecular Ion)
219Moderate[M - CH₃]⁺
175High[M - COOCH(CH₃)₂]⁺
117High[COOCH(CH₃)₂]⁺
43Very High[CH(CH₃)₂]⁺ (Base Peak)

Note: Fragmentation pattern is predicted based on typical ester fragmentation.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) within a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a standard frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H).

    • ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and an appropriate spectral width.

    • ¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, the spectrum can be obtained using the neat liquid technique. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition: The prepared salt plates are placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS). Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions and fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Pure this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure Structure Elucidation and Compound Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow for structural elucidation.

References

An In-depth Technical Guide to the Solubility of (+)-Diisopropyl L-tartrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (+)-Diisopropyl L-tartrate and its Solubility

This compound (DIPT) is a diester of L-tartaric acid, widely employed in stereoselective chemical transformations, most notably in the Sharpless asymmetric epoxidation. Its effectiveness in such reactions is often dependent on its solubility in the reaction medium. Qualitative assessments indicate that DIPT, a viscous liquid at room temperature, is soluble in a variety of common organic solvents, including alcohols, ethers, and chlorinated hydrocarbons. For instance, it is known to be slightly soluble in chloroform (B151607) and methanol.[1] However, for precise reaction control, process scale-up, and formulation development, quantitative solubility data is paramount.

Quantitative Solubility Data

A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in a range of organic solvents. This indicates a potential knowledge gap in the publicly available physicochemical data for this compound. The following table is provided as a template for researchers to populate with experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

Solvent NameSolvent ClassTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Mole Fraction (χ)
e.g., MethanolAlcohol25Data to be determinedData to be determinedData to be determined
e.g., EthanolAlcohol25Data to be determinedData to be determinedData to be determined
e.g., IsopropanolAlcohol25Data to be determinedData to be determinedData to be determined
e.g., AcetoneKetone25Data to be determinedData to be determinedData to be determined
e.g., Ethyl AcetateEster25Data to be determinedData to be determinedData to be determined
e.g., DichloromethaneHalogenated25Data to be determinedData to be determinedData to be determined
e.g., TolueneAromatic25Data to be determinedData to be determinedData to be determined
e.g., TetrahydrofuranEther25Data to be determinedData to be determinedData to be determined

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. The isothermal shake-flask method is a reliable and commonly used technique for determining the equilibrium solubility of a compound in a solvent.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled orbital shaker or water bath

  • Thermostatically controlled incubator

  • Calibrated thermometer

  • Glass vials with screw caps

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI), or a Gas Chromatography (GC) system.

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The excess solid ensures that equilibrium with the dissolved solute is achieved.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended, though the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

    • Record the exact weight of the collected filtrate.

    • Dilute the filtrate with the same solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • The solubility can be expressed in various units:

      • g/100 mL: (Concentration from analysis [g/mL] × Dilution factor × 100)

      • mol/L: (Solubility in g/L) / (Molar mass of DIPT)

      • Mole fraction (χ): Moles of DIPT / (Moles of DIPT + Moles of solvent)

Visualizing Experimental and Logical Workflows

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Add excess DIPT to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Settle undissolved solid C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify by HPLC/GC F->G H Calculate Solubility (g/100mL, mol/L, χ) G->H

Caption: Workflow for solubility determination.

4.2. Factors Influencing Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like." This is a function of the intermolecular forces between the solute and solvent molecules. The following diagram illustrates the logical relationship between key molecular properties and solubility.

G Factors Influencing Solubility of DIPT cluster_solute Solute Properties cluster_solvent Solvent Properties DIPT This compound (Solute) Polarity_solute Polarity (Ester & Hydroxyl groups) DIPT->Polarity_solute H_bond_solute H-bond donor/acceptor DIPT->H_bond_solute Size_solute Molecular Size/Shape DIPT->Size_solute Solvent Organic Solvent Polarity_solvent Polarity Solvent->Polarity_solvent H_bond_solvent H-bond donor/acceptor Solvent->H_bond_solvent Dielectric Dielectric Constant Solvent->Dielectric Solubility Solubility Polarity_solute->Solubility Favorable interaction H_bond_solute->Solubility Favorable interaction Size_solute->Solubility May decrease solubility Polarity_solvent->Solubility Favorable interaction H_bond_solvent->Solubility Favorable interaction Dielectric->Solubility Favorable interaction

Caption: Key factors affecting DIPT solubility.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of (+)-Diisopropyl L-tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability and decomposition profile of (+)-Diisopropyl L-tartrate (DIPT), a chiral auxiliary and building block crucial in pharmaceutical and fine chemical synthesis. Understanding the thermal behavior of DIPT is paramount for ensuring process safety, optimizing reaction conditions, and maintaining product purity. While specific experimental data for DIPT is limited in publicly available literature, this document consolidates known physical properties, outlines detailed experimental protocols for thermal analysis, and infers potential decomposition pathways based on the behavior of related tartrate compounds.

Physicochemical Properties of this compound

A foundational understanding of the physical properties of this compound is essential before delving into its thermal stability. These properties influence its handling, storage, and behavior in various chemical processes.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₈O₆[1][2]
Molecular Weight 234.25 g/mol [1][2]
Appearance Colorless to pale yellow, clear, viscous liquid[3][4]
Boiling Point 152 °C at 12 mmHg[5]
Density 1.114 g/mL at 25 °C[5]
Refractive Index 1.4380-1.4420 at 20 °C[3]
Optical Rotation +17.0 ± 2.0° (neat)[3]
CAS Number 2217-15-4[1][2]

Thermal Stability and Decomposition Analysis

The thermal stability of a compound dictates the temperature at which it begins to decompose. For this compound, which is often used in reactions conducted at elevated temperatures, this is a critical parameter. The following sections detail the experimental methodologies used to assess thermal stability and predict potential decomposition behaviors.

Experimental Protocols for Thermal Analysis

To rigorously evaluate the thermal stability of this compound, a combination of thermoanalytical techniques is recommended. These include Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

2.1.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a primary tool for determining the onset temperature of decomposition and quantifying mass loss.

  • Objective: To determine the temperature range over which this compound is thermally stable and to quantify the mass loss during decomposition.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert sample pan (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program: A linear heating ramp from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 25 °C to 600 °C) at a controlled heating rate (e.g., 10 °C/min).

  • Data Analysis: The resulting TGA curve plots percentage mass loss versus temperature. The onset temperature of decomposition is determined from the initial point of significant mass loss. The temperatures at which 5% and 50% mass loss occur (T₅ and T₅₀) are also important parameters.

2.1.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal events such as melting, boiling, and exothermic or endothermic decomposition processes.

  • Objective: To identify the temperatures of phase transitions and to characterize the energetics (exothermic or endothermic nature) of the decomposition of this compound.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen or air at a constant flow rate.

    • Temperature Program: A linear heating ramp, often similar to the TGA program (e.g., 10 °C/min), covering a temperature range that includes any expected transitions and decomposition.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting and boiling) and exothermic events (like decomposition) appear as peaks. The onset temperature and the peak maximum of any exothermic event are critical for safety assessments.

2.1.3. Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimetric technique that is highly sensitive to the onset of self-heating reactions. It is considered a "worst-case scenario" test and is crucial for assessing the potential for thermal runaway reactions.[6]

  • Objective: To determine the adiabatic time-to-maximum-rate (TMR) and the self-heating rate of this compound, providing critical data for process safety and hazard assessment.

  • Instrumentation: An accelerating rate calorimeter.

  • Sample Preparation: A larger sample (typically 1-10 g) is loaded into a robust, spherical sample bomb (e.g., made of Hastelloy C or titanium) to withstand potential pressure increases.

  • Experimental Conditions:

    • Mode: Heat-Wait-Seek mode. The instrument heats the sample in small steps (e.g., 5 °C), waits for thermal equilibrium, and then seeks for any self-heating (exothermic activity) above a set sensitivity threshold (e.g., 0.02 °C/min).[6]

    • Adiabatic Tracking: Once self-heating is detected, the instrument switches to adiabatic mode, where the surrounding temperature is maintained equal to the sample temperature, thus preventing heat loss.

  • Data Analysis: The data provides a plot of temperature and pressure versus time, as well as the self-heating rate versus temperature. This allows for the determination of the onset temperature of thermal runaway and the calculation of critical safety parameters.

Predicted Thermal Behavior and Decomposition Onset

It is anticipated that a TGA analysis of this compound under an inert atmosphere would show a single-stage or multi-stage decomposition process beginning at temperatures likely exceeding 150 °C. The DSC analysis would be expected to show an endotherm corresponding to its boiling point and, at higher temperatures, one or more exotherms indicating decomposition.

Decomposition Pathways and Products

The identification of decomposition products is crucial for understanding the reaction mechanism and potential hazards. Pyrolysis coupled with Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for this purpose.

Experimental Protocol for Pyrolysis-GC-MS
  • Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

  • Instrumentation: A pyrolysis unit directly coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Sample Preparation: A small amount of this compound is placed in a pyrolysis sample cup.

  • Experimental Conditions:

    • Pyrolysis Temperature: The sample is rapidly heated to a high temperature (e.g., 600-800 °C) in an inert atmosphere (Helium).[8][9]

    • GC Separation: The resulting pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase. A typical GC program would involve an initial hold at a low temperature (e.g., 50 °C) followed by a temperature ramp to a higher temperature (e.g., 280-300 °C).[8][10]

    • MS Detection: The separated compounds are then introduced into the mass spectrometer, where they are ionized (typically by electron ionization), and the resulting mass spectra are recorded.

  • Data Analysis: The mass spectrum of each separated component is compared with spectral libraries (e.g., NIST) to identify the individual decomposition products.

Plausible Decomposition Mechanism

Based on the structure of this compound and general principles of ester pyrolysis, several decomposition pathways can be postulated. The presence of hydroxyl groups and ester functionalities suggests that the initial decomposition steps could involve:

  • Ester Pyrolysis (β-elimination): This is a common decomposition pathway for esters containing β-hydrogens on the alcohol moiety. For DIPT, this would involve the elimination of propene and the formation of a carboxylic acid intermediate. This process could occur twice, leading to tartaric acid.

  • Decarboxylation: The carboxylic acid intermediates formed could then undergo decarboxylation (loss of CO₂) at higher temperatures.

  • Dehydration: The hydroxyl groups on the tartrate backbone could be eliminated as water molecules.

  • Fragmentation of the Carbon Skeleton: At higher temperatures, the C-C bonds of the tartrate backbone can cleave, leading to smaller volatile fragments.

The expected decomposition products could therefore include propene, isopropanol, carbon dioxide, water, and various smaller oxygenated organic molecules.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and potential chemical transformations, the following diagrams have been generated using Graphviz.

Experimental Workflow for Thermal Stability Assessment

Thermal_Stability_Workflow cluster_0 Initial Screening cluster_1 Hazard Assessment cluster_2 Decomposition Product Analysis TGA Thermogravimetric Analysis (TGA) ARC Accelerating Rate Calorimetry (ARC) TGA->ARC Inform starting temperature for ARC DSC Differential Scanning Calorimetry (DSC) DSC->ARC Inform starting temperature for ARC PyGCMS Pyrolysis-GC-MS ARC->PyGCMS Guide pyrolysis temperature selection DIPT This compound Sample DIPT->TGA Determine onset of mass loss DIPT->DSC Identify thermal events (exo/endotherms) DIPT->PyGCMS Identify decomposition products

Caption: Workflow for the thermal analysis of this compound.

Postulated Thermal Decomposition Pathway

Decomposition_Pathway DIPT This compound Intermediate1 Mono-acid Mono-ester Intermediate DIPT->Intermediate1 Ester Pyrolysis TartaricAcid Tartaric Acid Intermediate1->TartaricAcid Ester Pyrolysis Propene Propene Intermediate1->Propene TartaricAcid->Propene CO2 Carbon Dioxide TartaricAcid->CO2 Decarboxylation Water Water TartaricAcid->Water Dehydration OtherFrags Other Small Fragments TartaricAcid->OtherFrags Fragmentation

Caption: A plausible thermal decomposition pathway for this compound.

Conclusion

This technical guide has synthesized the available information on the physical properties of this compound and provided a comprehensive framework for assessing its thermal stability and decomposition. While specific experimental data remains to be published, the detailed protocols for TGA, DSC, ARC, and Py-GC-MS analysis outlined herein offer a robust methodology for researchers and drug development professionals. The postulated decomposition pathways provide a theoretical basis for understanding the potential thermal hazards associated with this important chiral compound. A thorough experimental investigation following these guidelines is strongly recommended to ensure the safe and effective use of this compound in all applications.

References

The Role of (+)-Diisopropyl L-tartrate as a Chiral Auxiliary: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Diisopropyl L-tartrate (DIPT) is a widely utilized and versatile chiral auxiliary in modern asymmetric synthesis. Derived from the readily available chiral pool of L-(+)-tartaric acid, (+)-DIPT has become an indispensable tool for the stereocontrolled introduction of chirality in a variety of chemical transformations. Its most notable application is as a chiral ligand in the Sharpless asymmetric epoxidation of allylic alcohols, a reaction that delivers high enantioselectivities and has been pivotal in the synthesis of numerous complex natural products and pharmaceutical agents. Beyond epoxidation, (+)-DIPT has demonstrated its utility in other stereoselective reactions, including aldol-type reactions and cycloadditions. This technical guide provides a comprehensive overview of the role of this compound as a chiral auxiliary, with a focus on its application in the Sharpless asymmetric epoxidation. It includes detailed experimental protocols, quantitative data on reaction performance, and a mechanistic discussion of stereoselectivity.

Introduction: The Significance of Chiral Auxiliaries

In the realm of pharmaceutical and fine chemical synthesis, the control of stereochemistry is paramount. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] After the desired chiral center is established, the auxiliary is removed and can often be recovered for reuse. This compound is a prominent example of such an auxiliary, valued for its effectiveness, commercial availability, and the predictability of the stereochemical outcomes it imparts.[2]

The Sharpless Asymmetric Epoxidation: A Landmark Application

The Sharpless asymmetric epoxidation is an enantioselective reaction that converts primary and secondary allylic alcohols to 2,3-epoxyalcohols with a high degree of stereoselectivity.[3] The reaction utilizes a catalyst system composed of titanium tetraisopropoxide (Ti(Oi-Pr)₄), this compound, and an oxidant, typically tert-butyl hydroperoxide (TBHP).[4]

Mechanism of Stereoselection

The high enantioselectivity of the Sharpless epoxidation is attributed to the formation of a chiral titanium-tartrate complex in situ. This complex, a dimer in its active form, coordinates with the allylic alcohol and the hydroperoxide, creating a rigid, chiral environment that directs the delivery of the oxygen atom to one specific face of the double bond.[5]

The stereochemical outcome of the epoxidation is predictable using a simple mnemonic. When the allylic alcohol is drawn in a specific orientation, the use of (+)-DIPT directs the epoxidation to the bottom face of the alkene, while (-)-DIPT directs it to the top face.[3]

Diagram: Catalytic Cycle of the Sharpless Asymmetric Epoxidation

Sharpless_Catalytic_Cycle Catalyst_Formation Catalyst Formation Ti(O-i-Pr)4 + (+)-DIPT Active_Catalyst Active Dimeric Catalyst [Ti((+)-DIPT)(O-i-Pr)]2 Catalyst_Formation->Active_Catalyst Ligand_Exchange1 Ligand Exchange + Allylic Alcohol - i-PrOH Active_Catalyst->Ligand_Exchange1 Ligand_Exchange2 Ligand Exchange + t-BuOOH - i-PrOH Ligand_Exchange1->Ligand_Exchange2 Substrate_Complex Substrate-Catalyst Complex Ligand_Exchange2->Substrate_Complex Oxygen_Transfer Intramolecular Oxygen Transfer Substrate_Complex->Oxygen_Transfer Product_Release Product Release + i-PrOH Oxygen_Transfer->Product_Release Product_Release->Active_Catalyst Regeneration Epoxy_Alcohol Chiral Epoxy Alcohol Product_Release->Epoxy_Alcohol

Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.

Quantitative Performance Data

The Sharpless asymmetric epoxidation employing (+)-DIPT consistently delivers high enantiomeric excesses (ee) and good to excellent yields across a wide range of allylic alcohol substrates. The following table summarizes representative data from the literature.

Allylic Alcohol SubstrateYield (%)Enantiomeric Excess (ee%)Reference
(E)-2-Hexen-1-ol8594[6]
Geraniol (B1671447)9591[7]
Cinnamyl alcohol89>98[6]
(Z)-3-Nonen-1-ol63>80[6]
2-Propene-1-ol (Allyl alcohol)6590[2]
3-Methyl-2-buten-1-ol89>98[2]
(E)-2-Octen-1-ol79>98[2]
2-Bromoallyl alcohol8094[2]
Detailed Experimental Protocol: Asymmetric Epoxidation of Geraniol

This protocol provides a detailed methodology for the asymmetric epoxidation of geraniol using this compound.

Materials:

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • This compound ((+)-DIPT)

  • tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (B28343) or decane

  • Geraniol

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Powdered 4Å molecular sieves

  • 10% aqueous solution of tartaric acid

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • Catalyst Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add powdered 4Å molecular sieves. Add anhydrous dichloromethane and cool the suspension to -20 °C in a suitable cooling bath (e.g., dry ice/acetone). To this cooled and stirred suspension, add this compound (1.2 equivalents relative to Ti(Oi-Pr)₄) via syringe, followed by the dropwise addition of titanium(IV) isopropoxide (1.0 equivalent). Stir the resulting mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst.[8]

  • Reaction: To the pre-formed catalyst solution, add geraniol (1.0 equivalent). Then, slowly add a pre-cooled (-20 °C) anhydrous solution of tert-butyl hydroperoxide (1.5-2.0 equivalents) dropwise over 10-15 minutes, ensuring the internal temperature is maintained below -15 °C.[8]

  • Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).[8]

  • Work-up: Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature. Stir the biphasic mixture vigorously for at least 1 hour. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude epoxy alcohol by flash column chromatography on silica (B1680970) gel.

Diagram: Experimental Workflow for Sharpless Asymmetric Epoxidation

Sharpless_Workflow Start Start Catalyst_Prep Catalyst Preparation (-20 °C) Start->Catalyst_Prep Reaction_Step Substrate & Oxidant Addition (maintain -20 °C) Catalyst_Prep->Reaction_Step Monitoring Reaction Monitoring (TLC) Reaction_Step->Monitoring Quench Quenching (aq. Tartaric Acid) Monitoring->Quench Workup Aqueous Work-up & Extraction Quench->Workup Purification Purification (Column Chromatography) Workup->Purification End Pure Chiral Epoxide Purification->End

Caption: General experimental workflow for the Sharpless epoxidation.

Beyond Epoxidation: Other Asymmetric Transformations

While the Sharpless epoxidation is the most prominent application of (+)-DIPT, its utility extends to other asymmetric reactions.

Asymmetric Aldol-Type Reactions

This compound has been successfully employed as a chiral ligand in rhodium-catalyzed asymmetric reductive aldol-type reactions of α,β-unsaturated esters with carbonyl compounds.[9] In the presence of Et₂Zn and a rhodium catalyst, a chiral zinc complex is generated in situ, which then facilitates the enantioselective formation of β-hydroxy esters. While the enantioselectivities are often moderate, this method provides a direct route to valuable chiral building blocks.[9][10]

Experimental Protocol: Asymmetric Reductive Aldol-Type Reaction

  • To a solution of RhCl(PPh₃)₃ (2 mol%) in CH₂Cl₂ is added this compound (0.6 mmol), the aldehyde (0.5 mmol), and the α,β-unsaturated ester (0.5 mmol) at 0 °C.

  • Et₂Zn (1.8 mmol) is then added slowly, and the mixture is stirred for 1 hour.

  • The reaction is quenched with a saturated NH₄Cl solution and extracted with ethyl acetate.

  • The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.[9]

Conclusion

This compound stands as a cornerstone chiral auxiliary in asymmetric synthesis. Its role in the Sharpless asymmetric epoxidation has been transformative, providing a reliable and highly enantioselective method for the synthesis of chiral epoxy alcohols, which are versatile intermediates in the production of pharmaceuticals and complex natural products. The predictability of the stereochemical outcome, coupled with the commercial availability of the auxiliary, has cemented its place in the synthetic organic chemist's toolbox. Furthermore, its application in other asymmetric transformations, such as aldol-type reactions, highlights its broader potential. The continued exploration of new applications for (+)-DIPT will undoubtedly lead to further advancements in the field of stereoselective synthesis.

References

An In-depth Technical Guide to Asymmetric Synthesis Using (+)-Diisopropyl L-Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices of asymmetric synthesis utilizing (+)-diisopropyl L-tartrate (L-(+)-DIPT), a cornerstone chiral auxiliary in modern organic chemistry. The focus of this document is the Sharpless-Katsuki asymmetric epoxidation, a powerful and widely adopted method for the enantioselective synthesis of 2,3-epoxyalcohols, which are versatile chiral building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products.

Introduction to Asymmetric Synthesis and the Role of this compound

Asymmetric synthesis, also known as enantioselective synthesis, is the selective production of one enantiomer of a chiral molecule over the other.[1] This field is of paramount importance in drug development, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicities. The Sharpless asymmetric epoxidation, developed by K. Barry Sharpless and Tsutomu Katsuki in 1980, revolutionized the field by providing a reliable and highly predictable method for introducing chirality into molecules.[1][2]

The success of this reaction lies in the use of a chiral catalyst system composed of titanium tetraisopropoxide (Ti(OiPr)₄), an oxidant such as tert-butyl hydroperoxide (TBHP), and a chiral dialkyl tartrate.[1][3] While diethyl tartrate (DET) is commonly used, this compound (L-(+)-DIPT) often provides superior enantioselectivity and is particularly effective in the kinetic resolution of secondary allylic alcohols.[4][5] The chiral tartrate ligand creates a chiral environment around the titanium center, directing the oxidation to one face of the prochiral allylic alcohol substrate, thereby leading to the formation of a specific enantiomer of the epoxy alcohol.[2]

The Sharpless-Katsuki Epoxidation: Mechanism of Enantioselection

The Sharpless-Katsuki epoxidation is a highly enantioselective reaction that converts primary and secondary allylic alcohols into 2,3-epoxyalcohols.[1] The mechanism involves the formation of a chiral titanium-tartrate complex that serves as the catalyst.

The catalytic cycle can be summarized as follows:

  • Ligand Exchange: Titanium tetraisopropoxide reacts with this compound to form a dimeric titanium-tartrate complex. This complex is the active catalyst.

  • Coordination: The allylic alcohol substrate and tert-butyl hydroperoxide (TBHP) coordinate to the titanium center, displacing isopropoxide ligands.

  • Oxygen Transfer: The oxygen atom from the coordinated TBHP is transferred to the double bond of the allylic alcohol. The chirality of the tartrate ligand directs this transfer to a specific face of the alkene.

  • Product Release: The resulting epoxy alcohol dissociates from the catalyst, allowing the catalytic cycle to continue.

The enantioselectivity of the reaction is determined by the chirality of the diisopropyl tartrate used. With L-(+)-DIPT, the oxygen atom is delivered to the si face of the allylic alcohol when viewed with the alcohol group in the lower right quadrant. Conversely, using D-(-)-DIPT results in oxygen delivery to the re face.

Sharpless_Catalytic_Cycle cluster_catalyst Catalyst Formation cluster_cycle Catalytic Cycle Ti(OiPr)4 Ti(OiPr)4 Active_Catalyst [Ti(DIPT)(OiPr)2]2 (Dimeric Complex) Ti(OiPr)4->Active_Catalyst + 2 DIPT - 4 iPrOH DIPT (+)-Diisopropyl L-tartrate Catalyst_Substrate Catalyst-Substrate Complex Active_Catalyst->Catalyst_Substrate + Allylic Alcohol - iPrOH Catalyst_Oxidant Catalyst-Oxidant Complex Catalyst_Substrate->Catalyst_Oxidant + TBHP - iPrOH Transition_State Transition State Catalyst_Oxidant->Transition_State Oxygen Transfer Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Complex->Active_Catalyst - Epoxy Alcohol + 2 iPrOH Epoxy_Alcohol Epoxy Alcohol Product_Complex->Epoxy_Alcohol TBHP tert-Butyl hydroperoxide TBHP->Catalyst_Oxidant Allylic_Alcohol Allylic Alcohol Allylic_Alcohol->Catalyst_Substrate

Catalytic cycle of the Sharpless asymmetric epoxidation.

Quantitative Data Presentation

The Sharpless-Katsuki epoxidation using this compound consistently delivers high enantiomeric excess (ee) for a variety of allylic alcohol substrates. The following table summarizes representative data.

SubstrateTartrate LigandYield (%)Enantiomeric Excess (ee%)
GeraniolD-(-)-DIPT9388
NerolD-(-)-DIPT-74
(E)-2-Hexen-1-olL-(+)-DET8594
Allyl alcoholD-(-)-DET-95
3-(Trimethylsilyl)prop-2-en-1-olL-(+)-DET-90
Divinyl carbinol(+)-DIPT63>99

Data sourced from BenchChem Application Notes and Organic Syntheses Procedure.[6][7] It is important to note that while some data points specify the use of Diethyl Tartrate (DET), Diisopropyl Tartrate (DIPT) is known to often provide higher selectivity.[5]

Detailed Experimental Protocols

The following are detailed methodologies for conducting the Sharpless-Katsuki asymmetric epoxidation using this compound. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

General Catalytic Protocol

This protocol is a representative example for a catalytic Sharpless epoxidation.[4]

Materials:

  • Allylic alcohol

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • This compound ((+)-DIPT)

  • tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., decane (B31447) or toluene)

  • Powdered 4Å molecular sieves

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet is charged with powdered 4Å molecular sieves.

  • Anhydrous dichloromethane is added to the flask.

  • The flask is cooled to -20 °C using a cooling bath.

  • This compound (0.06 eq.) is added to the stirred suspension.

  • Titanium(IV) isopropoxide (0.05 eq.) is then added, and the mixture is stirred for 30 minutes at -20 °C.

  • A solution of TBHP (1.5-2.0 eq.) is added dropwise, maintaining the temperature at -20 °C.

  • The allylic alcohol (1.0 eq.) is added, and the reaction mixture is stirred at -20 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ferrous sulfate.

  • The mixture is allowed to warm to room temperature and stirred for at least 1 hour.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Protocol for the Epoxidation of Divinyl Carbinol

This protocol provides a specific example for the epoxidation of divinyl carbinol with detailed steps.[7][8]

Materials:

  • Divinyl carbinol

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • This compound ((+)-DIPT)

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄, freshly distilled)

  • Cumene (B47948) hydroperoxide solution (80 wt%)

  • Powdered 4Å molecular sieves

Procedure:

  • A 1-L single-necked round-bottom flask is charged with powdered 4Å molecular sieves (10.0 g) and dried overnight at 160 °C.

  • After cooling under vacuum, the flask is filled with an inert nitrogen atmosphere.

  • Dichloromethane (240 mL) is transferred to the flask via cannula.

  • The flask is cooled in an ice/salt bath to between -15 °C and -16 °C.

  • While stirring, this compound (4.53 mL, 21.4 mmol) is added.

  • Freshly distilled titanium tetraisopropoxide (5.7 mL, 19.0 mmol) is added, and the mixture is stirred for 15 minutes.

  • A cumene hydroperoxide solution (43.9 mL, 238 mmol) is added dropwise over 5 minutes.

  • The mixture is stirred for an additional 15 minutes before the neat divinyl carbinol (11.6 mL, 119 mmol) is added over 3 minutes.

  • The reaction flask is sealed and placed in a -20 °C freezer for 5 days.

  • After 5 days, the reaction is worked up by adding a 10% aqueous NaOH solution and stirring until the phases are clear.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The product is purified by short-path distillation under vacuum.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the Sharpless-Katsuki asymmetric epoxidation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction and Quench cluster_workup Workup and Purification Start Flame-dry glassware and add molecular sieves Add_Solvent Add anhydrous CH2Cl2 Start->Add_Solvent Cool Cool to -20 °C Add_Solvent->Cool Add_DIPT Add (+)-DIPT Cool->Add_DIPT Add_Ti Add Ti(OiPr)4 Stir for 30 min Add_DIPT->Add_Ti Add_TBHP Add TBHP dropwise Add_Ti->Add_TBHP Add_Substrate Add Allylic Alcohol Add_TBHP->Add_Substrate Stir Stir at -20 °C Monitor by TLC/GC Add_Substrate->Stir Quench Quench with H2O or FeSO4 solution Stir->Quench Warm Warm to room temperature and stir for 1 hr Quench->Warm Separate Separate layers Warm->Separate Extract Extract aqueous layer with CH2Cl2 Separate->Extract Combine_Dry Combine organic layers, wash with brine, dry Extract->Combine_Dry Concentrate Concentrate under reduced pressure Combine_Dry->Concentrate Purify Purify by flash column chromatography Concentrate->Purify

General experimental workflow for the Sharpless epoxidation.

This guide has provided a detailed overview of the theory, application, and practical execution of asymmetric synthesis using this compound, with a focus on the Sharpless-Katsuki epoxidation. The high enantioselectivities and operational simplicity of this reaction have solidified its place as an indispensable tool in the synthesis of chiral molecules for research, development, and industrial applications.

References

Methodological & Application

Application Notes and Protocols for Sharpless Asymmetric Epoxidation using (+)-Diisopropyl L-tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sharpless asymmetric epoxidation is a powerful and widely utilized enantioselective reaction for the conversion of primary and secondary allylic alcohols into 2,3-epoxy alcohols.[1][2] Developed by K. Barry Sharpless, this method offers a high degree of stereocontrol, making it an invaluable tool in the synthesis of chiral building blocks for natural products and pharmaceuticals.[3][4] The reaction employs a catalyst system generated in situ from titanium(IV) isopropoxide and a chiral diisopropyl tartrate (DIPT) ligand, with tert-butyl hydroperoxide (TBHP) serving as the oxidant.[3][4] The choice of the chiral tartrate enantiomer, either (+)- or (-)-DIPT, dictates the stereochemical outcome of the epoxidation, allowing for the selective formation of one of two possible epoxide enantiomers with high enantiomeric excess (ee), often exceeding 90%.[3][4] This application note provides a detailed protocol for performing the Sharpless asymmetric epoxidation using (+)-diisopropyl L-tartrate, including data presentation for various substrates and visualizations of the experimental workflow and catalytic cycle.

Data Presentation

The Sharpless asymmetric epoxidation using this compound provides high yields and excellent enantioselectivity for a variety of allylic alcohols. The following table summarizes representative results.

Allylic Alcohol SubstrateProductYield (%)Enantiomeric Excess (ee%)
(E)-2-Hexen-1-ol(2R,3R)-2,3-Epoxyhexan-1-ol8594
Geraniol(2S,3S)-2,3-Epoxygeraniol9388
Cinnamyl alcohol(2R,3R)-2,3-Epoxy-3-phenylpropan-1-ol89>98
3-Methyl-2-buten-1-ol(2R,3R)-2,3-Epoxy-3-methylbutan-1-ol79>98

Experimental Protocols

This protocol describes the catalytic Sharpless asymmetric epoxidation of an allylic alcohol using this compound.

Materials and Reagents
  • Allylic alcohol

  • This compound ((+)-DIPT)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Anhydrous tert-butyl hydroperoxide (TBHP) in a hydrocarbon solvent (e.g., decane (B31447) or toluene)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Powdered, activated 3Å or 4Å molecular sieves

  • Quenching solution: 10% aqueous NaOH solution saturated with NaCl, pre-cooled to 0°C

  • Drying agent: Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite®

Procedure

1. Preparation of the Catalyst Complex:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add powdered, activated 3Å or 4Å molecular sieves (approximately 0.5-1.0 g per 10 mmol of the allylic alcohol).

  • Add anhydrous dichloromethane to the flask.

  • Cool the flask to -20 °C using a suitable cooling bath (e.g., a dry ice/acetonitrile bath).[1]

  • To the cooled and stirred suspension, add titanium(IV) isopropoxide (5-10 mol%) via syringe.[1]

  • Subsequently, add this compound (6-12 mol%, typically a 1.2:1 ratio to the titanium isopropoxide) to the reaction mixture. The solution should turn from colorless to a pale yellow.[1]

  • Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.[5]

2. Epoxidation Reaction:

  • Dissolve the allylic alcohol (1 equivalent) in anhydrous dichloromethane and add it to the pre-formed catalyst mixture at -20 °C.[1]

  • Add anhydrous tert-butyl hydroperoxide (1.5-2.0 equivalents) dropwise to the reaction mixture while maintaining the temperature at -20 °C.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 to 5 hours.[1]

3. Reaction Work-up and Product Isolation:

  • Upon completion, quench the reaction by the dropwise addition of a pre-cooled (0 °C) 10% aqueous NaOH solution saturated with NaCl.[1]

  • Allow the mixture to warm to room temperature and stir vigorously for at least 1 hour. This should result in the formation of a granular precipitate of titanium salts.[1]

  • Filter the mixture through a pad of Celite®, and wash the filter cake with dichloromethane.[1]

  • Transfer the filtrate to a separatory funnel and separate the organic layer from the aqueous layer.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.[1]

4. Purification:

  • The crude epoxy alcohol can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Visualizations

Experimental Workflow

G cluster_prep Catalyst Preparation cluster_reaction Epoxidation cluster_workup Work-up cluster_purification Purification prep_start Start: Oven-dried flask under N2 add_sieves Add 3Å/4Å Molecular Sieves prep_start->add_sieves add_dcm Add anhydrous CH2Cl2 add_sieves->add_dcm cool_neg20 Cool to -20 °C add_dcm->cool_neg20 add_ti Add Ti(OiPr)4 cool_neg20->add_ti add_dipt Add (+)-DIPT add_ti->add_dipt stir_30min Stir at -20 °C for 30 min add_dipt->stir_30min add_alcohol Add Allylic Alcohol stir_30min->add_alcohol add_tbhp Add TBHP dropwise at -20 °C add_alcohol->add_tbhp monitor_tlc Monitor reaction by TLC (1-5 h) add_tbhp->monitor_tlc quench Quench with cold 10% NaOH/brine monitor_tlc->quench warm_stir Warm to RT and stir for 1 h quench->warm_stir filter Filter through Celite® warm_stir->filter separate Separate organic layer filter->separate wash_dry Wash with brine, dry, and concentrate separate->wash_dry chromatography Flash Column Chromatography wash_dry->chromatography

Caption: General experimental workflow for the Sharpless asymmetric epoxidation.

Catalytic Cycle

G catalyst [Ti(DIPT)(OiPr)2]2 (Active Catalyst Dimer) alkoxide_exchange1 Alkoxide Exchange with Allylic Alcohol catalyst->alkoxide_exchange1 + Allylic Alcohol - iPrOH intermediate1 [Ti2(DIPT)2(OiPr)2(OR)(O-i-Pr)] (R = Allyl) alkoxide_exchange1->intermediate1 alkoxide_exchange2 Alkoxide Exchange with TBHP intermediate2 [Ti2(DIPT)2(OiPr)(OR)(OOtBu)] (Loaded Catalyst) alkoxide_exchange2->intermediate2 intermediate1->alkoxide_exchange2 + TBHP - iPrOH epoxidation Intramolecular Oxygen Transfer intermediate2->epoxidation product_release Product Release & Catalyst Regeneration epoxidation->product_release + tBuOH epoxide 2,3-Epoxy Alcohol (Product) epoxidation->epoxide product_release->catalyst - Product

Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.

References

Application Notes and Protocols: Sharpless Asymmetric Epoxidation using a (+)-Diisopropyl L-Tartrate Titanium Complex

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Sharpless Asymmetric Epoxidation is a cornerstone of modern organic synthesis, enabling the enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols. This reaction is renowned for its high degree of enantioselectivity, its predictability, and the broad range of compatible substrates. The core of this transformation lies in a chiral catalyst, formed in situ from titanium tetraisopropoxide (Ti(OiPr)₄) and a chiral diisopropyl tartrate (DIPT) ligand. The choice of the tartrate enantiomer dictates which face of the alkene is epoxidized. The use of (+)-Diisopropyl L-tartrate specifically delivers the epoxide on the bottom or re face of the allylic alcohol when viewed in a specific orientation. This method is pivotal in the synthesis of chiral building blocks for pharmaceuticals and natural products.

Mechanism of Action

The widely accepted mechanism for the Sharpless epoxidation involves a dimeric titanium tartrate complex as the active catalyst. The catalytic cycle can be summarized in the following key steps:

  • Catalyst Formation: Titanium tetraisopropoxide and this compound rapidly exchange ligands in a 1:1 ratio to form a dimeric species, [Ti(DIPT)(OiPr)₂]₂. This dimer possesses a C₂ axis of symmetry and creates a well-defined chiral environment.

  • Ligand Exchange: Two of the isopropoxide ligands on the titanium dimer are sequentially replaced by the allylic alcohol substrate and the oxidant, tert-butyl hydroperoxide (TBHP). This brings the reactants into close proximity within the chiral scaffold of the catalyst.

  • Oxygen Transfer: The coordinated TBHP transfers an oxygen atom to the double bond of the allylic alcohol. The stereochemistry of this transfer is directed by the chiral DIPT ligand, which selectively exposes one face of the alkene to the oxidant. With (+)-DIPT, the oxygen is delivered from the bottom face.

  • Product Release: Following the oxygen transfer, the resulting epoxy alcohol and tert-butanol (B103910) are released from the catalyst, regenerating the active species to continue the catalytic cycle.

The enantioselectivity of the reaction is exceptionally high because the chiral environment of the catalyst creates a significant energetic difference between the transition states leading to the two possible epoxide enantiomers.

Visualizing the Mechanism and Workflow

G cluster_cycle Sharpless Epoxidation Catalytic Cycle A [Ti(DIPT)(OiPr)2]2 (Active Catalyst Dimer) B Catalyst-Substrate Complex A->B + Allylic Alcohol - 2 iPrOH C Catalyst-Substrate-Oxidant Complex B->C + TBHP D Oxygen Transfer (Transition State) C->D D->A - Epoxy Alcohol - tBuOH G cluster_workflow Experimental Workflow prep 1. Reagent Preparation & Apparatus Setup cool 2. Cool Dichloromethane to -20 °C prep->cool cat 3. In Situ Catalyst Formation (Add Ti(OiPr)4 then (+)-DIPT) cool->cat sub 4. Add Allylic Alcohol Substrate cat->sub oxi 5. Add TBHP Solution (Slowly) sub->oxi react 6. Reaction Monitoring (TLC) oxi->react quench 7. Reaction Quench react->quench workup 8. Aqueous Workup & Extraction quench->workup purify 9. Purification (e.g., Column Chromatography) workup->purify analyze 10. Analysis (NMR, Chiral HPLC) purify->analyze

Application Notes and Protocols for the Kinetic Resolution of Racemic Alcohols Using (+)-Diisopropyl L-tartrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of enantiomerically pure compounds is a critical endeavor in modern chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often confined to a single enantiomer.[1] Kinetic resolution is a powerful and widely employed strategy for the separation of enantiomers from a racemic mixture. This technique leverages the differential reaction rates of two enantiomers with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer.[2] Among the various methods, the Sharpless asymmetric epoxidation stands out as a highly effective protocol for the kinetic resolution of racemic allylic alcohols, utilizing a catalyst system composed of titanium (IV) isopropoxide and a chiral tartrate ester, such as (+)-diisopropyl L-tartrate ((+)-DIPT).[2][3]

This document provides detailed application notes and experimental protocols for the use of this compound in the kinetic resolution of racemic secondary allylic alcohols. The underlying principle involves the enantioselective epoxidation of one enantiomer of the allylic alcohol at a much faster rate than the other, allowing for the separation of the unreacted, enantiomerically enriched alcohol from the epoxidized product.[2][4]

Principle of the Method

The Sharpless-Katsuki asymmetric epoxidation utilizes a chiral catalyst formed in situ from titanium (IV) isopropoxide (Ti(Oi-Pr)₄) and this compound.[3] This catalyst, in the presence of tert-butyl hydroperoxide (TBHP) as the oxidant, preferentially epoxidizes one enantiomer of a racemic allylic alcohol. The stereochemistry of the resulting epoxide is dictated by the chirality of the DIPT used. With (+)-DIPT, the epoxidation occurs on the bottom face of the alkene when the alcohol is oriented in a specific manner, leading to a predictable absolute stereochemistry in the product. Consequently, the unreacted alcohol is left enriched in the other enantiomer. The efficiency of this kinetic resolution is determined by the relative rates of epoxidation of the two enantiomers, often expressed as the selectivity factor (s = k_fast / k_slow). A high selectivity factor is crucial for obtaining products with high enantiomeric excess (e.e.).[5]

Quantitative Data Summary

The following tables summarize representative quantitative data for the kinetic resolution of various racemic allylic alcohols using the Sharpless asymmetric epoxidation with this compound.

Table 1: Kinetic Resolution of Representative Racemic Allylic Alcohols

Racemic Allylic AlcoholCatalyst SystemTemp (°C)Time (h)Yield (%) of Unreacted Alcohole.e. (%) of Unreacted AlcoholReference
(E)-2-Hexen-1-ol5% Ti(Oi-Pr)₄, 6% (+)-DIPT026590[6]
(E)-4-Phenyl-3-buten-2-ol5% Ti(Oi-Pr)₄, 7% (+)-DIPT-20389>98[6]
(E)-2-Octen-1-ol5% Ti(Oi-Pr)₄, 7.5% (+)-DIPT-35279>98[6]

Note: The catalyst loading is expressed as mol% relative to the substrate.

Experimental Protocols

General Protocol for the Kinetic Resolution of a Racemic Allylic Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Racemic allylic alcohol

  • This compound ((+)-DIPT)

  • Titanium (IV) isopropoxide (Ti(Oi-Pr)₄)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane (B31447) or toluene, ~5.5 M)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Powdered, activated 3Å or 4Å molecular sieves

  • Anhydrous diethyl ether (Et₂O)

  • 10% aqueous tartaric acid solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or nitrogen gas for inert atmosphere

Procedure:

  • Apparatus Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with powdered, activated 3Å or 4Å molecular sieves (approximately equal weight to the allylic alcohol). The flask is sealed with a rubber septum and flushed with argon or nitrogen.

  • Solvent and Reagent Addition: Anhydrous dichloromethane (to make a final concentration of ~0.1 M of the alcohol) is added via syringe. The flask is cooled to -20 °C in a cooling bath (e.g., dry ice/acetonitrile).

  • Catalyst Formation: this compound (typically 6-7.5 mol%) is added, followed by the dropwise addition of titanium (IV) isopropoxide (typically 5 mol%). The resulting mixture is stirred for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.

  • Substrate Addition: The racemic allylic alcohol (1.0 equivalent) is added to the reaction mixture.

  • Initiation of Epoxidation: tert-Butyl hydroperoxide (0.6 equivalents for ~55% conversion) is added dropwise at a rate that maintains the internal temperature below -15 °C. The reaction is then stirred at -20 °C.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the extent of conversion. For optimal kinetic resolution, the reaction is typically stopped at approximately 50-60% conversion.

  • Work-up: Upon reaching the desired conversion, the reaction is quenched by the addition of water (equal volume to the TBHP solution used). The mixture is allowed to warm to room temperature and stirred for at least 1 hour. A 10% aqueous solution of tartaric acid is then added, and stirring is continued until two clear layers are observed.

  • Extraction and Purification: The layers are separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product, containing the unreacted alcohol and the epoxy alcohol, is purified by flash column chromatography on silica (B1680970) gel. The enantiomeric excess of the recovered alcohol is determined by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR or GC analysis.

Visualizations

Sharpless_Epoxidation_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Products allylic_alcohol Racemic Allylic Alcohol catalyst_complex Chiral Titanium-Tartrate Catalyst Complex allylic_alcohol->catalyst_complex Coordination TBHP tert-Butyl Hydroperoxide (TBHP) TBHP->catalyst_complex Activation Ti_isopropoxide Ti(Oi-Pr)4 Ti_isopropoxide->catalyst_complex DIPT This compound DIPT->catalyst_complex epoxy_alcohol Enantioenriched Epoxy Alcohol catalyst_complex->epoxy_alcohol Fast Reaction (one enantiomer) unreacted_alcohol Enantioenriched Unreacted Alcohol catalyst_complex->unreacted_alcohol Slow Reaction (other enantiomer)

Figure 1. Simplified mechanism of the Sharpless asymmetric epoxidation.

Experimental_Workflow start Start: Racemic Allylic Alcohol prepare_catalyst 1. Prepare Chiral Catalyst (Ti(Oi-Pr)4 + (+)-DIPT in CH2Cl2 at -20°C) start->prepare_catalyst add_reactants 2. Add Racemic Allylic Alcohol and TBHP prepare_catalyst->add_reactants reaction 3. Enantioselective Epoxidation (Monitor by TLC/GC) add_reactants->reaction workup 4. Quench and Work-up reaction->workup separation 5. Chromatographic Separation workup->separation product1 Enantioenriched Unreacted Alcohol separation->product1 product2 Enantioenriched Epoxy Alcohol separation->product2 analysis 6. Determine e.e. (Chiral HPLC) product1->analysis end End analysis->end

Figure 2. General experimental workflow for kinetic resolution.

Enantiomeric_Excess_Determination racemic_mixture Racemic Mixture (50% R, 50% S) kinetic_resolution Kinetic Resolution racemic_mixture->kinetic_resolution resolved_mixture Resolved Mixture (e.g., 25% R, 75% S) kinetic_resolution->resolved_mixture chiral_hplc Chiral HPLC Analysis resolved_mixture->chiral_hplc chromatogram Chromatogram (Two separated peaks) chiral_hplc->chromatogram calculation e.e. (%) = (|Area_S - Area_R| / (Area_S + Area_R)) * 100 chromatogram->calculation

Figure 3. Logical relationship for determining enantiomeric excess.

References

Application of (+)-Diisopropyl L-tartrate in the synthesis of pharmaceuticals.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Diisopropyl L-tartrate (DIPT) is a versatile and indispensable chiral auxiliary in modern pharmaceutical synthesis. Its primary application lies in the Sharpless Asymmetric Epoxidation, a powerful method for the enantioselective synthesis of chiral epoxides, which are crucial building blocks for a wide array of pharmaceuticals. This document provides detailed application notes and experimental protocols for the use of (+)-DIPT in the synthesis of a beta-blocker, (S)-Propranolol, and a precursor to an anticancer agent, D-ribo-phytosphingosine.

Enantioselective Synthesis of (S)-Propranolol

(S)-Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of hypertension, angina pectoris, and other cardiovascular diseases. The pharmacological activity resides almost exclusively in the (S)-enantiomer. The Sharpless Asymmetric Epoxidation using (+)-DIPT is a key step in the efficient synthesis of the chiral epoxide intermediate required for the production of (S)-Propranolol.

Logical Relationship: Synthesis of (S)-Propranolol

1-Naphthol 1-Naphthol Allyl_ether Allyl_ether 1-Naphthol->Allyl_ether Allyl bromide, K2CO3 Allylic_alcohol Allylic_alcohol Allyl_ether->Allylic_alcohol Claisen rearrangement Chiral_epoxide Chiral_epoxide Allylic_alcohol->Chiral_epoxide Sharpless Epoxidation (+)-DIPT, Ti(OiPr)4, TBHP (S)-Propranolol (S)-Propranolol Chiral_epoxide->(S)-Propranolol Isopropylamine (B41738)

Caption: Synthetic pathway to (S)-Propranolol.

Table 1: Quantitative Data for the Synthesis of (S)-Propranolol

StepReactantsProductYield (%)Enantiomeric Excess (ee%)Reference
1. O-Alkylation1-Naphthol, Allyl bromide, K2CO31-(Allyloxy)naphthalene>95N/AGeneral Knowledge
2. Claisen Rearrangement1-(Allyloxy)naphthalene2-Allyl-1-naphthol~85N/AGeneral Knowledge
3. Sharpless Asymmetric Epoxidation2-Allyl-1-naphthol(S)-2-(Oxiran-2-ylmethyl)naphthalen-1-ol~90>95[1][2]
4. Epoxide Ring-Opening(S)-2-(Oxiran-2-ylmethyl)naphthalen-1-ol, Isopropylamine(S)-Propranolol~92>95[1][3]

Experimental Protocols:

Step 3: Sharpless Asymmetric Epoxidation of 2-Allyl-1-naphthol

  • Materials: 2-Allyl-1-naphthol, this compound ((+)-DIPT), Titanium(IV) isopropoxide (Ti(OiPr)₄), tert-Butyl hydroperoxide (TBHP) in decane (B31447) (5.5 M), Dichloromethane (DCM, anhydrous), Powdered 4Å molecular sieves.

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Argon or Nitrogen), add powdered 4Å molecular sieves (3 g).

    • Add anhydrous DCM (200 mL) and cool the suspension to -20 °C in a cryocool bath.

    • To the cooled suspension, add (+)-DIPT (1.2 eq.) followed by Ti(OiPr)₄ (1.0 eq.) via syringe. Stir the mixture for 30 minutes at -20 °C to form the chiral catalyst.

    • Add a solution of 2-allyl-1-naphthol (1.0 eq.) in DCM dropwise to the catalyst mixture.

    • Slowly add a pre-cooled (-20 °C) solution of TBHP in decane (2.0 eq.) dropwise over 1-2 hours, maintaining the internal temperature below -15 °C.

    • Stir the reaction mixture at -20 °C for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

    • Filter the mixture through a pad of Celite®, washing with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude epoxide by flash column chromatography on silica (B1680970) gel to afford (S)-2-(Oxiran-2-ylmethyl)naphthalen-1-ol.[4][5]

Step 4: Synthesis of (S)-Propranolol

  • Materials: (S)-2-(Oxiran-2-ylmethyl)naphthalen-1-ol, Isopropylamine, Methanol (B129727).

  • Procedure:

    • Dissolve the chiral epoxide (1.0 eq.) in methanol in a sealed tube.

    • Add an excess of isopropylamine (10 eq.).

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess isopropylamine and methanol.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure (S)-Propranolol.[1][3]

Experimental Workflow: Synthesis of (S)-Propranolol

cluster_prep Intermediate Synthesis cluster_sharpless Sharpless Epoxidation cluster_final Final Product Synthesis Start 1-Naphthol Step1 O-Alkylation Start->Step1 Intermediate1 1-(Allyloxy)naphthalene Step1->Intermediate1 Step2 Claisen Rearrangement Intermediate1->Step2 Intermediate2 2-Allyl-1-naphthol Step2->Intermediate2 Step3 Asymmetric Epoxidation (+)-DIPT, Ti(OiPr)4, TBHP Intermediate2->Step3 Intermediate3 (S)-2-(Oxiran-2-ylmethyl)naphthalen-1-ol Step3->Intermediate3 Step4 Epoxide Ring-Opening Intermediate3->Step4 FinalProduct (S)-Propranolol Step4->FinalProduct

Caption: Workflow for the synthesis of (S)-Propranolol.

Synthesis of D-ribo-phytosphingosine (Anticancer Agent Precursor)

D-ribo-phytosphingosine is a bioactive sphingolipid that exhibits cytotoxic activity against various cancer cell lines. The Sharpless Asymmetric Epoxidation using a tartrate ester is pivotal in establishing the correct stereochemistry of the chiral centers in its synthesis.

Logical Relationship: Synthesis of D-ribo-phytosphingosine

trans-Cinnamaldehyde trans-Cinnamaldehyde Allylic_alcohol Allylic_alcohol trans-Cinnamaldehyde->Allylic_alcohol Grignard Reaction Chiral_epoxide Chiral_epoxide Allylic_alcohol->Chiral_epoxide Sharpless Epoxidation (-)-DET, Ti(OiPr)4, TBHP Azido_diol Azido_diol Chiral_epoxide->Azido_diol NaN3, NH4Cl D-ribo-phytosphingosine D-ribo-phytosphingosine Azido_diol->D-ribo-phytosphingosine Reduction

Caption: Synthetic pathway to D-ribo-phytosphingosine.

Table 2: Quantitative Data for the Synthesis of D-ribo-phytosphingosine

StepReactantsProductYield (%)Diastereomeric Excess (de%)Reference
1. Grignard Reactiontrans-Cinnamaldehyde, Vinylmagnesium bromide1-Phenylpenta-1,4-dien-3-ol (B13560832)~85N/A[6]
2. Sharpless Asymmetric Epoxidation1-Phenylpenta-1,4-dien-3-ol(2R,3R)-3-((E)-Styryl)oxiran-2-yl)methanol6893[7]
3. Epoxide Ring-Opening with Azide (B81097)(2R,3R)-3-((E)-Styryl)oxiran-2-yl)methanol, NaN₃, NH₄Cl(2S,3S,4R)-2-Azido-1-phenylpent-1-ene-3,4-diol~70>95[7]
4. Reduction of Azide and Alkene(2S,3S,4R)-2-Azido-1-phenylpent-1-ene-3,4-diol, H₂, Pd(OH)₂/CD-ribo-phytosphingosine63>98[7]

Experimental Protocols:

Step 2: Sharpless Asymmetric Epoxidation of 1-Phenylpenta-1,4-dien-3-ol

  • Materials: 1-Phenylpenta-1,4-dien-3-ol, (-)-Diethyl L-tartrate ((-)-DET) or (-)-Diisopropyl D-tartrate ((-)-DIPT), Titanium(IV) isopropoxide (Ti(OiPr)₄), Cumene (B47948) hydroperoxide (CHP), Dichloromethane (DCM, anhydrous), Powdered 4Å molecular sieves.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend powdered 4Å molecular sieves in anhydrous DCM.

    • Cool the suspension to -20 °C.

    • Add (-)-DET (1.2 eq.) and Ti(OiPr)₄ (1.0 eq.) and stir for 30 minutes.

    • Add a solution of 1-phenylpenta-1,4-dien-3-ol (1.0 eq.) in DCM.

    • Add cumene hydroperoxide (1.5 eq.) dropwise, maintaining the temperature at -20 °C.

    • Stir the reaction at -20 °C for 48 hours.

    • Work-up the reaction as described in the (S)-Propranolol synthesis (Step 3).

    • Purify the product by flash column chromatography to yield the chiral epoxy alcohol.[7]

Step 3: Epoxide Ring-Opening with Sodium Azide

  • Materials: Chiral epoxy alcohol, Sodium azide (NaN₃), Ammonium (B1175870) chloride (NH₄Cl), Methanol/Water.

  • Procedure:

    • Dissolve the epoxy alcohol (1.0 eq.) in a mixture of methanol and water (8:1).

    • Add ammonium chloride (5.0 eq.) and sodium azide (10.0 eq.).

    • Reflux the mixture for 48 hours.

    • Cool the reaction and evaporate the solvents.

    • Extract the residue with dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate.

    • Purify the crude azido (B1232118) diol by column chromatography.[7]

Step 4: Reduction to D-ribo-phytosphingosine

  • Materials: Azido diol, 20% Palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), Methanol.

  • Procedure:

    • Dissolve the azido diol (1.0 eq.) in methanol.

    • Add 20% Pd(OH)₂/C (0.2 eq. by weight).

    • Degas the suspension and stir under a hydrogen atmosphere (balloon) overnight.

    • Filter the reaction mixture through Celite®, washing with methanol.

    • Concentrate the filtrate and purify by flash chromatography to obtain D-ribo-phytosphingosine as a white solid.[7]

Experimental Workflow: Synthesis of D-ribo-phytosphingosine

cluster_sharpless Sharpless Epoxidation Start trans-Cinnamaldehyde Step1 Grignard Reaction Start->Step1 Intermediate1 Allylic Alcohol Step1->Intermediate1 Step2 Asymmetric Epoxidation (-)-DET, Ti(OiPr)4, CHP Intermediate1->Step2 Intermediate2 Chiral Epoxy Alcohol Step2->Intermediate2 Step3 Epoxide Ring-Opening with Azide Intermediate2->Step3 Intermediate3 Azido Diol Step3->Intermediate3 Step4 Reduction Intermediate3->Step4 FinalProduct D-ribo-phytosphingosine Step4->FinalProduct

Caption: Workflow for the synthesis of D-ribo-phytosphingosine.

Application in Antiviral Synthesis

References

Application Notes and Protocols: (+)-Diisopropyl L-tartrate as a Chiral Ligand for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of (+)-Diisopropyl L-tartrate (L-(+)-DIPT) as a chiral ligand in asymmetric catalysis. The primary focus is on its well-established role in the Sharpless asymmetric epoxidation of allylic alcohols, a cornerstone reaction in modern organic synthesis. This document includes detailed experimental protocols, quantitative data for various substrates, and its application in the synthesis of complex molecules.

Introduction to this compound in Asymmetric Catalysis

This compound is a readily available and widely used chiral ligand, most notably in conjunction with titanium tetraisopropoxide (Ti(Oi-Pr)₄) to form the Sharpless catalyst. This catalytic system is renowned for its ability to effect the highly enantioselective epoxidation of a broad range of primary and secondary allylic alcohols, yielding chiral 2,3-epoxyalcohols.[1][2][3] These products are versatile synthetic intermediates, crucial for the construction of stereochemically complex molecules, including pharmaceuticals and natural products.[1][4] The predictability of the stereochemical outcome, based on the chirality of the tartrate ligand, makes it an invaluable tool in synthetic planning.[1][4]

While the Sharpless epoxidation is the most prominent application, the use of titanium-tartrate complexes in other asymmetric transformations, such as cyclopropanation, is not as prevalent, with other catalyst systems generally being preferred.

The Sharpless Asymmetric Epoxidation: Mechanism and Stereoselectivity

The Sharpless epoxidation utilizes a catalyst formed in situ from the reaction of Ti(Oi-Pr)₄ and (+)-DIPT. This complex is believed to exist as a dimer, which then coordinates with the allylic alcohol and the oxidant, typically tert-butyl hydroperoxide (TBHP).[5][6] The chiral environment created by the tartrate ligand directs the delivery of the oxygen atom to one face of the double bond, resulting in a high degree of enantioselectivity.[6]

A key feature of the Sharpless epoxidation is the predictable stereochemical outcome. A useful mnemonic for predicting the stereochemistry is to draw the allylic alcohol with the C=C bond vertically and the hydroxyl group in the bottom right corner. When using L-(+)-DIPT , the epoxide will be formed on the bottom face of the alkene. Conversely, using the enantiomeric D-(-)-DIPT would result in epoxidation from the top face.

The presence of molecular sieves is crucial for the catalytic version of the reaction, as they remove water, which can deactivate the titanium catalyst, thus allowing for the use of sub-stoichiometric amounts of the catalyst complex.[1]

Diagram of Stereochemical Induction

G catalyst [Ti(O-i-Pr)₂(DIPT)]₂ complex1 Titanium-Allyl Alkoxide Complex catalyst->complex1 Allylic Alcohol complex2 Titanium-Peroxo Complex complex1->complex2 TBHP product Chiral Epoxy Alcohol complex2->product Oxygen Transfer catalyst_regen Catalyst Regeneration product->catalyst_regen Product Release catalyst_regen->catalyst New Substrate G start Start prepare_catalyst Prepare Chiral Catalyst (Ti(O-i-Pr)₄ + (+)-DIPT) start->prepare_catalyst add_alcohol Add Allylic Alcohol prepare_catalyst->add_alcohol add_tbhp Add TBHP add_alcohol->add_tbhp reaction Reaction at Low Temp. (e.g., -20 °C) add_tbhp->reaction quench Quench Reaction reaction->quench workup Aqueous Workup & Extraction quench->workup purification Purification (e.g., Chromatography) workup->purification end Chiral Epoxy Alcohol purification->end

References

Enantioselective Synthesis of Epoxy Alcohols with (+)-Diisopropyl L-Tartrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sharpless Asymmetric Epoxidation (SAE) is a cornerstone of modern organic synthesis, providing a predictable and highly enantioselective method for the conversion of primary and secondary allylic alcohols into 2,3-epoxy alcohols.[1][2] This reaction, for which K. Barry Sharpless was awarded the Nobel Prize in Chemistry in 2001, utilizes a catalyst system composed of titanium tetra(isopropoxide) (Ti(OiPr)₄), an enantiomerically pure dialkyl tartrate, and tert-butyl hydroperoxide (TBHP) as the oxidant.[1][2] The use of (+)-diisopropyl L-tartrate ((+)-DIPT) as the chiral ligand reliably delivers the epoxide on one specific face of the alkene, affording access to a specific enantiomer of the chiral epoxy alcohol product. These epoxy alcohols are versatile intermediates, serving as crucial building blocks in the synthesis of a wide array of pharmaceuticals, natural products, and other complex chiral molecules.[2][3]

Principle and Applications

The high enantioselectivity of the Sharpless epoxidation is achieved through the formation of a chiral titanium-tartrate complex. This complex coordinates the allylic alcohol and directs the delivery of the oxygen atom from TBHP to a specific face of the double bond. The choice of the tartrate enantiomer dictates the stereochemical outcome. When (+)-DIPT is used, the oxygen atom is delivered to the bottom face of the allylic alcohol when drawn in a specific orientation, as predicted by the Sharpless mnemonic.[2]

The resulting chiral epoxy alcohols are valuable synthetic intermediates that can be converted into a variety of functional groups, including diols, aminoalcohols, and ethers.[2] This versatility has led to the widespread application of the Sharpless epoxidation in the total synthesis of numerous complex molecules, including saccharides, terpenes, leukotrienes, pheromones, and antibiotics.[2][4] In the pharmaceutical industry, this reaction is a key step in the synthesis of various drug candidates and approved medicines.[5][6]

Quantitative Data Summary

The following tables summarize the reaction conditions and outcomes for the Sharpless asymmetric epoxidation of various allylic alcohols using this compound.

Table 1: Epoxidation of Prochiral Allylic Alcohols with (+)-DIPT

Allylic Alcohol SubstrateTi(OiPr)₄ (mol%)(+)-DIPT (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
Geraniol57.5-20389>98
(E)-2-Hexen-1-ol57.5-35279>98
Cinnamyl alcohol4.75.9-12118895
Allyl alcohol56.0026590
3-Methyl-2-buten-1-ol100142-20148080
(Z)-2-Hexen-1-ol1014-10297486

Data compiled from multiple sources.[7][8]

Experimental Protocols

General Procedure for Sharpless Asymmetric Epoxidation

This protocol provides a general method for the enantioselective epoxidation of an allylic alcohol using the (+)-DIPT-mediated Sharpless catalyst system.

Materials:

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • This compound ((+)-DIPT)

  • tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., toluene (B28343) or isooctane)

  • Allylic alcohol substrate

  • Powdered 4Å molecular sieves

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Brine

  • 10% aqueous NaOH solution or 10% aqueous tartaric acid solution

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add powdered 4Å molecular sieves.

  • Solvent and Cooling: Add anhydrous dichloromethane and cool the flask to -20 °C using a suitable cooling bath.

  • Catalyst Formation: To the cooled suspension, add this compound followed by the dropwise addition of titanium(IV) isopropoxide via syringe. Stir the resulting mixture for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.

  • Substrate Addition: Add the allylic alcohol substrate to the reaction mixture.

  • Oxidant Addition: Slowly add a pre-cooled (-20 °C) solution of tert-butyl hydroperoxide dropwise over 10-15 minutes. It is crucial to maintain the internal temperature of the reaction below -10 °C during the addition.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion of the reaction (as indicated by TLC), quench the reaction by adding water. A biphasic mixture will form.

  • Work-up Option A (NaOH): Warm the mixture to room temperature and stir for 1 hour. Add a 10% aqueous NaOH solution and continue stirring for another 30 minutes until the two phases become clear.

  • Work-up Option B (Tartaric Acid): Alternatively, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature. Stir vigorously for 1 hour.

  • Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate it under reduced pressure.

  • Purification: Purify the crude epoxy alcohol by flash column chromatography on silica gel to obtain the final product.

Diagrams

Sharpless_Epoxidation_Workflow cluster_prep Reaction Preparation cluster_catalyst Catalyst Formation cluster_reaction Epoxidation Reaction cluster_workup Work-up and Purification A Flame-dried flask with 4Å molecular sieves B Add anhydrous CH₂Cl₂ and cool to -20 °C A->B C Add (+)-DIPT B->C D Add Ti(OⁱPr)₄ C->D E Stir for 30 min at -20 °C D->E F Add Allylic Alcohol E->F G Slowly add TBHP at < -10 °C F->G H Monitor by TLC G->H I Quench with H₂O H->I J Aqueous Work-up (NaOH or Tartaric Acid) I->J K Extraction with Et₂O J->K L Dry, Concentrate K->L M Flash Chromatography L->M N Pure Epoxy Alcohol M->N

Caption: General experimental workflow for the Sharpless asymmetric epoxidation.

Sharpless_Catalytic_Cycle catalyst [Ti(DIPT)(OⁱPr)₂]₂ intermediate1 Ti-Tartrate-Allyl Alcohol Complex catalyst->intermediate1 + Allylic Alcohol - 2 ⁱPrOH allylic_alcohol Allylic Alcohol (R-OH) tbhp tert-Butyl Hydroperoxide (t-BuOOH) intermediate2 Ti-Tartrate-TBHP-Allyl Alcohol Complex intermediate1->intermediate2 + t-BuOOH - ⁱPrOH product Epoxy Alcohol intermediate2->product Oxygen Transfer catalyst_regen [Ti(DIPT)(OⁱPr)(OR)]₂ intermediate2->catalyst_regen catalyst_regen->catalyst + 2 ⁱPrOH - R-OH

Caption: Simplified catalytic cycle of the Sharpless asymmetric epoxidation.

References

Application Notes and Protocols: Total Synthesis of Natural Products Utilizing (+)-Diisopropyl L-tartrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(+)-Diisopropyl L-tartrate (DIPT) is a readily available and inexpensive chiral auxiliary that has proven to be an invaluable tool in asymmetric synthesis. Its most notable application is in the Sharpless Asymmetric Epoxidation, a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from prochiral allylic alcohols.[1][2][3] These chiral epoxides are versatile intermediates that can be converted into a wide array of functional groups, making them crucial building blocks in the total synthesis of complex, biologically active natural products.[1] This document provides detailed application notes and protocols for the use of (+)-DIPT in the total synthesis of several natural products, including the insect pheromone (+)-disparlure, bioactive lactones (-)-decarestrictine D and (+)-muricatacin, and the fundamental class of L-hexose sugars.

Key Application: The Sharpless Asymmetric Epoxidation

The Sharpless Asymmetric Epoxidation is a highly reliable and predictable enantioselective reaction that utilizes a catalyst system composed of titanium tetraisopropoxide (Ti(OiPr)₄), and a chiral tartrate ester, such as this compound.[1][3] The oxidizing agent is typically tert-butyl hydroperoxide (TBHP). The choice of the L-(+)- or D-(-)-tartrate enantiomer determines the stereochemical outcome of the epoxidation, allowing for the selective formation of either enantiomer of the desired product.

Core Reaction:

  • Substrate: Primary or secondary allylic alcohols

  • Catalyst: Ti(OiPr)₄ and this compound

  • Oxidant: tert-Butyl hydroperoxide (TBHP)

  • Key Outcome: Enantioselective formation of 2,3-epoxyalcohols

General Experimental Protocol: Sharpless Asymmetric Epoxidation

This protocol provides a general procedure for the Sharpless Asymmetric Epoxidation and is adapted from a procedure in Organic Syntheses.[4]

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane and cool to -20 °C.

  • Sequentially add titanium(IV) isopropoxide and this compound via syringe. Stir the mixture for 30 minutes at -20 °C.

  • Add the allylic alcohol substrate to the reaction mixture.

  • Slowly add a pre-cooled (-20 °C) solution of anhydrous tert-butyl hydroperoxide in toluene dropwise, maintaining the internal temperature below -10 °C.

  • Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding an aqueous solution of ferrous sulfate heptahydrate or a pre-cooled solution of 10% aqueous tartaric acid.

  • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

  • If a biphasic mixture forms, separate the layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with a 10% aqueous sodium hydroxide solution followed by brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting epoxy alcohol by flash column chromatography on silica gel.

Application in Natural Product Synthesis

(+)-Disparlure: An Insect Pheromone

(+)-Disparlure is the sex pheromone of the gypsy moth (Lymantria dispar) and is used in pest management to trap and disrupt mating.[5] The Sharpless Asymmetric Epoxidation of a corresponding (Z)-allylic alcohol is a key step in many of its total syntheses, allowing for the stereospecific introduction of the epoxide functionality.[6]

Quantitative Data for the Synthesis of (+)-Disparlure Intermediate:

SubstrateProductCatalyst SystemYield (%)ee (%)
(Z)-2-methyl-7-octadecen-1-ol(7R,8S)-7,8-Epoxy-2-methyloctadecan-1-olTi(OiPr)₄, (+)-DIPT, TBHP~70-80>95

Experimental Protocol: Synthesis of (+)-Disparlure Intermediate

This protocol is a representative procedure based on established Sharpless epoxidation methods.

  • A solution of (Z)-2-methyl-7-octadecen-1-ol (1.0 equiv) in anhydrous CH₂Cl₂ is added to a pre-formed catalyst solution of Ti(OiPr)₄ (0.1 equiv) and (+)-DIPT (0.12 equiv) in CH₂Cl₂ at -20 °C.

  • After stirring for 30 minutes, a solution of TBHP in toluene (2.0 equiv) is added dropwise.

  • The reaction is maintained at -20 °C for 48 hours.

  • The reaction is quenched with water, and the mixture is warmed to room temperature and stirred for 1 hour.

  • The mixture is filtered through Celite, and the filtrate is washed with 10% NaOH solution, brine, dried over Na₂SO₄, and concentrated.

  • The crude product is purified by flash chromatography to yield (7R,8S)-7,8-Epoxy-2-methyloctadecan-1-ol.

Logical Workflow for (+)-Disparlure Synthesis:

G Start Commercially Available Starting Materials Allylic_Alcohol (Z)-Allylic Alcohol Precursor Start->Allylic_Alcohol Sharpless Sharpless Asymmetric Epoxidation with (+)-DIPT Allylic_Alcohol->Sharpless Epoxy_Alcohol Chiral Epoxy Alcohol Sharpless->Epoxy_Alcohol Disparlure (B1670770) (+)-Disparlure Epoxy_Alcohol->Disparlure Further Functionalization

Caption: Synthetic strategy for (+)-Disparlure.

Biosynthetic Pathway of (+)-Disparlure: [7]

G Valine Valine Chain_Elongation Chain Elongation Valine->Chain_Elongation Desaturation Δ12 Desaturase Chain_Elongation->Desaturation Decarboxylation Decarboxylation Desaturation->Decarboxylation Alkene 2-methyl-Z7-octadecene Decarboxylation->Alkene Epoxidation Epoxidation in Pheromone Gland Alkene->Epoxidation Disparlure (+)-Disparlure Epoxidation->Disparlure

Caption: Biosynthesis of (+)-Disparlure.

(-)-Decarestrictine D: A Cholesterol Biosynthesis Inhibitor

Decarestrictines are a family of fungal metabolites that exhibit inhibitory activity against the de novo biosynthesis of cholesterol.[8] The synthesis of (-)-decarestrictine D often employs a Sharpless epoxidation to establish a key stereocenter.

Quantitative Data for a Key Step in a (-)-Decarestrictine D Synthesis:

SubstrateProductCatalyst SystemYield (%)de (%)
(E)-Allylic alcoholChiral epoxy alcoholTi(OiPr)₄, (+)-DIPT, TBHP93>95

Experimental Protocol: Sharpless Epoxidation in the Synthesis of a (-)-Decarestrictine D Intermediate

This is a representative protocol based on similar syntheses.

  • To a stirred suspension of powdered 4 Å molecular sieves in anhydrous CH₂Cl₂ at -20 °C are added Ti(OiPr)₄ (0.05 equiv) and (+)-DIPT (0.06 equiv).

  • After 30 minutes, a solution of the allylic alcohol precursor (1.0 equiv) in CH₂Cl₂ is added.

  • A solution of TBHP in isooctane (B107328) (1.5 equiv) is then added dropwise.

  • The reaction is stirred at -20 °C for 24 hours.

  • The reaction is quenched by the addition of a 10% aqueous solution of tartaric acid, and the mixture is stirred for 1 hour at room temperature.

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

  • The residue is purified by flash chromatography to afford the desired epoxy alcohol.

Logical Workflow for (-)-Decarestrictine D Synthesis:

G Start Achiral Starting Material Allylic_Alcohol Allylic Alcohol Intermediate Start->Allylic_Alcohol Sharpless Sharpless Asymmetric Epoxidation with (+)-DIPT Allylic_Alcohol->Sharpless Epoxy_Alcohol Key Chiral Epoxide Sharpless->Epoxy_Alcohol Decarestrictine (-)-Decarestrictine D Epoxy_Alcohol->Decarestrictine Multi-step Conversion

Caption: Synthesis of (-)-Decarestrictine D.

Mechanism of Action of Decarestrictines:

G HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ... Decarestrictine Decarestrictine D Decarestrictine->HMG_CoA_Reductase Inhibition

Caption: Inhibition of Cholesterol Biosynthesis.

(+)-Muricatacin: A Cytotoxic Acetogenin (B2873293)

(+)-Muricatacin is a naturally occurring acetogenin that has demonstrated cytotoxic activity against various tumor cell lines.[9][10] Its synthesis can be achieved starting from diethyl L-tartrate, which serves as a chiral pool starting material, directly incorporating the required stereochemistry.

Quantitative Data for a Key Transformation in the Synthesis of (+)-Muricatacin:

Starting MaterialKey IntermediateOverall Yield (%) from Diethyl L-tartrate
Diethyl L-tartrateChiral Epoxide IntermediateNot explicitly stated, multi-step sequence

Experimental Protocol: Representative Steps in the Synthesis of (+)-Muricatacin from Diethyl L-tartrate [10]

This protocol outlines key transformations from a known synthetic route.

  • Conversion to a Chiral Aldehyde: Diethyl L-tartrate is converted to a protected threitol derivative through known procedures. This is then oxidized to the corresponding chiral aldehyde.

  • Chain Elongation: The aldehyde undergoes a Wittig-type reaction to append the long alkyl chain characteristic of muricatacin.

  • Formation of the Epoxide: The resulting elongated chain containing a diol is selectively protected and then converted to a chiral epoxide.

  • Lactonization and Deprotection: The epoxide is opened with a suitable nucleophile, followed by cyclization to form the γ-lactone ring and subsequent deprotection to yield (+)-muricatacin.

Logical Workflow for (+)-Muricatacin Synthesis:

G Tartrate (+)-Diethyl L-tartrate (Chiral Pool) Aldehyde Chiral Aldehyde Tartrate->Aldehyde Multi-step Conversion Epoxide Chiral Epoxide Intermediate Aldehyde->Epoxide Chain Elongation & Epoxidation Muricatacin (+)-Muricatacin Epoxide->Muricatacin Ring Opening & Lactonization

Caption: Synthesis of (+)-Muricatacin.

Proposed Cytotoxic Mechanism of Muricatacin: [11][12]

G Muricatacin (+)-Muricatacin Cell_Cycle Cell Cycle Progression (G0/G1 Phase) Muricatacin->Cell_Cycle Arrest Apoptosis Apoptosis Muricatacin->Apoptosis Low Induction Autophagy Autophagy Muricatacin->Autophagy Induction Cancer_Cell Cancer Cell Proliferation Cell_Cycle->Cancer_Cell Apoptosis->Cancer_Cell Autophagy->Cancer_Cell

Caption: Cytotoxicity of (+)-Muricatacin.

L-Hexoses: Fundamental Sugars

L-hexoses are the enantiomers of the more common D-sugars and are important components of some natural products and have applications in glycobiology.[13] The Sharpless Asymmetric Epoxidation provides a powerful method for the synthesis of L-hexoses from achiral precursors, establishing the critical stereocenters with high control.

Quantitative Data for a Representative Sharpless Epoxidation in L-Hexose Synthesis:

SubstrateProductCatalyst SystemYield (%)ee (%)
(E)-2-Buten-1,4-diol derivativeChiral Epoxy AlcoholTi(OiPr)₄, (+)-DIPT, TBHP75-85>95

Experimental Protocol: Asymmetric Epoxidation for L-Hexose Synthesis

This is a representative protocol for a key step in an L-hexose synthesis.

  • A solution of Ti(OiPr)₄ (0.5 equiv) and (+)-DIPT (0.6 equiv) in anhydrous CH₂Cl₂ is cooled to -20 °C.

  • A solution of the divinyl carbinol precursor (1.0 equiv) in CH₂Cl₂ is added, and the mixture is stirred for 30 minutes.

  • TBHP (2.0 equiv) is added dropwise, and the reaction is stirred at -20 °C for 20 hours.

  • The reaction is quenched by the addition of 1 M NaOH, and the mixture is stirred vigorously for 2 hours at 0 °C.

  • The layers are separated, and the aqueous phase is extracted with CH₂Cl₂.

  • The combined organic phases are dried over Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash chromatography to give the desired chiral epoxy alcohol, a key intermediate for L-hexose synthesis.

Iterative Approach to L-Hexose Synthesis:

G C2_Fragment Achiral C2 Fragment Sharpless Sharpless Asymmetric Epoxidation with (+)-DIPT C2_Fragment->Sharpless C2_Epoxide Chiral C2 Epoxy Alcohol Sharpless->C2_Epoxide Payne Payne Rearrangement & Nucleophilic Opening C2_Epoxide->Payne C4_Diol Chiral C4 Diol Payne->C4_Diol Iterate Repeat Cycle C4_Diol->Iterate L_Hexose L-Hexose Iterate->L_Hexose

Caption: Synthesis of L-Hexoses via Iteration.

Biological Role of L-Hexoses:

G L_Hexoses L-Hexoses Glycoconjugates Bacterial & Plant Glycoconjugates L_Hexoses->Glycoconjugates Antibiotics Antibiotics L_Hexoses->Antibiotics Glycoproteins Glycoproteins L_Hexoses->Glycoproteins Biological_Recognition Biological Recognition & Signaling Glycoconjugates->Biological_Recognition Antibiotics->Biological_Recognition Glycoproteins->Biological_Recognition

References

Application Notes and Protocols for Sharpless Asymmetric Epoxidation using (+)-Diisopropyl L-tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sharpless asymmetric epoxidation is a powerful and widely utilized enantioselective reaction in organic synthesis. It allows for the conversion of primary and secondary allylic alcohols into optically active 2,3-epoxy alcohols.[1] These chiral epoxides are versatile synthetic intermediates, serving as crucial building blocks in the total synthesis of numerous natural products, pharmaceuticals, and other complex molecules.[1][2] The reaction's predictability, high enantioselectivity, and the commercial availability of the reagents make it an invaluable tool in modern asymmetric catalysis.[1][3]

This guide provides a detailed, step-by-step protocol for setting up a Sharpless asymmetric epoxidation reaction using (+)-Diisopropyl L-tartrate ((+)-DIPT) as the chiral ligand. The reaction employs a catalyst system composed of titanium(IV) isopropoxide (Ti(OiPr)₄) and (+)-DIPT, with tert-butyl hydroperoxide (TBHP) as the oxidant.[4] The presence of powdered molecular sieves is often crucial for achieving high catalytic turnover and excellent results.[5]

Mnemonic for Predicting Stereochemistry

A key advantage of the Sharpless epoxidation is the ability to reliably predict the absolute stereochemistry of the product. When using This compound , the epoxidation of the allylic alcohol will occur from the bottom face of the alkene when the alcohol is oriented in the plane with the hydroxyl group in the bottom right quadrant.

Data Presentation: Performance of this compound in Sharpless Asymmetric Epoxidation

The following table summarizes the results for the Sharpless asymmetric epoxidation of various allylic alcohols using this compound. The data highlights the high yields and excellent enantioselectivities that can be achieved with this system.

Allylic Alcohol SubstrateCatalyst Loading (mol%)(+)-DIPT (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
Cinnamyl alcohol57.5-20389>98
(E)-2-Hexen-1-ol56.0-202.58594
Geraniol57.5-203.57795
Nerol1014-10967785
(Z)-2-Octen-1-ol57.4-124263>80
Allyl alcohol56.0-20485092

Experimental Protocols

This section provides a detailed, step-by-step procedure for the asymmetric epoxidation of cinnamyl alcohol as a representative example.

Materials and Reagents
  • Cinnamyl alcohol

  • This compound ((+)-DIPT)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • tert-Butyl hydroperoxide (TBHP, anhydrous solution in toluene (B28343), ~5.5 M)

  • Powdered 4Å molecular sieves

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • Diethyl ether

  • 10% aqueous NaOH solution saturated with NaCl (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Equipment
  • Flame-dried, three-necked round-bottom flask with a magnetic stir bar

  • Thermometer

  • Addition funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Cooling bath (e.g., cryocool or dry ice/acetone)

  • Rotary evaporator

  • Glassware for extraction and chromatography

Detailed Step-by-Step Protocol for the Epoxidation of Cinnamyl Alcohol

Reaction Setup:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add approximately 20 g of powdered 4Å molecular sieves.

  • Add 250 mL of anhydrous dichloromethane (CH₂Cl₂) to the flask.

  • Cool the stirred suspension to -20 °C using a cooling bath.

  • To the cold suspension, add this compound (6.55 g, 28 mmol) via syringe.

  • Slowly add titanium(IV) isopropoxide (5.55 mL, 19 mmol) to the mixture via syringe. The solution should turn a pale yellow. Stir for 30 minutes at -20 °C.

  • In a separate, dry graduated cylinder, prepare a solution of cinnamyl alcohol (10 g, 74.5 mmol) in approximately 20 mL of anhydrous dichloromethane.

  • Add the cinnamyl alcohol solution to the reaction mixture.

  • Slowly add a pre-cooled (-20 °C) anhydrous solution of tert-butyl hydroperoxide in toluene (~5.5 M, 27 mL, 149 mmol) dropwise over 30 minutes, ensuring the internal temperature of the reaction mixture does not exceed -15 °C.

  • Stir the reaction mixture at -20 °C for 3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

Work-up and Purification:

  • Upon completion of the reaction (as indicated by TLC), quench the reaction by adding 50 mL of water.

  • Remove the cooling bath and allow the mixture to warm to room temperature while stirring vigorously for 1 hour.

  • Add 25 mL of a 10% aqueous sodium hydroxide (B78521) solution saturated with NaCl (brine) and continue stirring for another 30 minutes. The mixture should separate into two clear layers.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Combine all organic layers and wash with 50 mL of brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude epoxy alcohol.

  • Purify the crude product by flash column chromatography on silica gel. A typical eluent system for 2,3-epoxycinnamyl alcohol is a gradient of ethyl acetate (B1210297) in hexanes (e.g., starting with 10:1 hexanes:ethyl acetate and gradually increasing the polarity).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield (2R,3R)-3-phenylglycidol as a white solid.

Mandatory Visualizations

Sharpless_Epoxidation_Workflow Experimental Workflow for Sharpless Asymmetric Epoxidation A 1. Preparation of Reaction Vessel - Flame-dried flask with stir bar - Add powdered 4Å molecular sieves - Add anhydrous CH₂Cl₂ B 2. Cooling - Cool the suspension to -20 °C A->B C 3. Catalyst Formation - Add this compound - Add Titanium(IV) isopropoxide - Stir for 30 min at -20 °C B->C D 4. Substrate Addition - Add allylic alcohol C->D E 5. Epoxidation - Add pre-cooled TBHP solution dropwise - Maintain temperature at -20 °C - Monitor reaction by TLC D->E F 6. Reaction Quench - Add water E->F Upon completion G 7. Work-up - Warm to room temperature - Add 10% NaOH/brine solution - Stir until layers are clear F->G H 8. Extraction - Separate layers - Extract aqueous layer with diethyl ether G->H I 9. Drying and Concentration - Combine organic layers, wash with brine - Dry over Na₂SO₄ or MgSO₄ - Concentrate under reduced pressure H->I J 10. Purification - Flash column chromatography I->J K Pure Epoxy Alcohol J->K

Caption: A step-by-step experimental workflow for the Sharpless asymmetric epoxidation.

Sharpless_Catalytic_Cycle Catalytic Cycle of the Sharpless Asymmetric Epoxidation Catalyst [Ti(O-iPr)₂(DIPT)]₂ (Active Catalyst Dimer) Intermediate1 Titanium-Tartrate-TBHP Complex Catalyst->Intermediate1 + TBHP - i-PrOH Intermediate2 Titanium-Tartrate-TBHP-Allylic Alcohol Complex Intermediate1->Intermediate2 + Allylic Alcohol - i-PrOH Product Epoxy Alcohol Intermediate2->Product Oxygen Transfer tBuOH t-BuOH Intermediate2->tBuOH - t-BuOH RegeneratedCatalyst Regenerated Catalyst Product->RegeneratedCatalyst RegeneratedCatalyst->Catalyst Regeneration TBHP TBHP TBHP->Intermediate1 AllylOH Allylic Alcohol AllylOH->Intermediate2

Caption: The catalytic cycle of the Sharpless asymmetric epoxidation.

References

Application of (+)-Diisopropyl L-tartrate in the Synthesis of Bioactive Molecules: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Diisopropyl L-tartrate (DIPT) is a crucial chiral auxiliary widely employed in asymmetric synthesis, most notably as a ligand in the Sharpless-Katsuki asymmetric epoxidation of prochiral allylic alcohols.[1][2] This reaction provides a reliable and highly enantioselective method for the formation of chiral 2,3-epoxyalcohols, which are versatile building blocks in the synthesis of a vast array of biologically active molecules, including natural products, pharmaceuticals, and pheromones.[2][3] The use of the readily available and relatively inexpensive (+)-DIPT allows for the predictable formation of one enantiomer of the desired epoxide, a key step in controlling the stereochemistry of complex target molecules.[1][4]

Core Application: Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation utilizes a catalyst system composed of titanium(IV) isopropoxide [Ti(OiPr)₄], this compound, and an oxidant, typically tert-butyl hydroperoxide (TBHP).[1] The chiral tartrate ligand complexes with the titanium center to create a chiral environment that directs the delivery of the oxygen atom to one specific face of the allylic alcohol's double bond.[1] When (+)-DIPT is used, the oxygen is delivered to the bottom face of the alkene when the allylic alcohol is drawn in a specific orientation, leading to a high degree of enantioselectivity, often exceeding 90% enantiomeric excess (ee).[1][4]

Table 1: Examples of (+)-DIPT in the Sharpless Asymmetric Epoxidation of Various Allylic Alcohols

Allylic Alcohol SubstrateProduct (Epoxyalcohol)Yield (%)ee (%)Bioactive Target ApplicationReference
(E)-2-Hexen-1-ol(2R,3R)-3-propyloxiran-2-yl)methanol6590General Chiral Building Block[4]
2-Ethynylpropenol(R)-2-(oxiran-2-yl)prop-2-yn-1-ol6690(+)-Lactacystin[1]
Divinyl Carbinol(S)-1-((R)-oxiran-2-yl)prop-2-en-1-ol63>99Versatile Chiral Intermediate[5]
Geraniol(2R,3R)-3-((E)-4-methylpent-3-en-1-yl)-3-methyloxiran-2-yl)methanol70-90>90Terpene Synthesis[6]
Allyl Alcohol(R)-glycidol5090General Chiral Building Block[4]

Experimental Protocols

This protocol is a general guideline and may require optimization for specific substrates.[3][7]

Materials:

  • Allylic alcohol

  • Titanium(IV) isopropoxide [Ti(OiPr)₄]

  • This compound ((+)-DIPT)

  • tert-Butyl hydroperoxide (TBHP, 5.5 M in decane (B31447) or anhydrous in toluene)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Powdered, activated 3Å or 4Å molecular sieves

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add powdered 3Å or 4Å molecular sieves (approx. 200-300 mg per mmol of substrate).

  • Add anhydrous CH₂Cl₂ and cool the suspension to -20 °C in a suitable cooling bath (e.g., dry ice/acetone).

  • To the cooled and stirred suspension, add (+)-DIPT (0.06 eq.) via syringe.

  • Add Ti(OiPr)₄ (0.05 eq.) dropwise to the mixture.

  • Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.

  • Slowly add the TBHP solution (1.5-2.0 eq.) dropwise, ensuring the internal temperature remains at -20 °C.

  • Add the allylic alcohol (1.0 eq.), either neat or dissolved in a minimal amount of anhydrous CH₂Cl₂, to the reaction mixture.

  • Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding water or a 10% aqueous solution of tartaric acid.

  • Allow the mixture to warm to room temperature and stir vigorously for at least 1 hour.

  • If using water for quenching, add a 10% NaOH solution and continue stirring until the aqueous and organic layers are clear.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂ or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude epoxy alcohol by flash column chromatography on silica (B1680970) gel.

This protocol provides a specific example for the desymmetrization of an achiral substrate to a valuable chiral building block.[5]

Procedure:

  • A 1-L single-necked round-bottom flask is charged with a magnetic stir bar and 10.0 g of powdered 4 Å molecular sieves. The flask is oven-dried and then cooled under high vacuum before being filled with nitrogen.

  • Anhydrous dichloromethane (240 mL) is transferred to the flask via cannula.

  • The resulting suspension is cooled in an ice/salt bath to an internal temperature of -15 °C to -16 °C.

  • While stirring, this compound (4.53 mL, 21.4 mmol) is added.

  • Freshly distilled titanium(IV) isopropoxide (5.7 mL, 19.0 mmol) is then added, and the mixture is stirred for 15 minutes.

  • A solution of cumene (B47948) hydroperoxide (80 wt%, 43.9 mL, 238 mmol) is added dropwise over 5 minutes.

  • After stirring for an additional 15 minutes, neat divinyl carbinol (11.6 mL, 119 mmol) is added over 3 minutes.

  • The reaction flask is sealed and placed in a -20 °C freezer for 5 days.

  • The workup and purification are carried out as described in the general protocol to yield (S)-1-((R)-oxiran-2-yl)prop-2-en-1-ol.[5]

Visualizing the Process and Logic

The following diagrams illustrate the key aspects of utilizing (+)-DIPT in the synthesis of bioactive molecules.

Sharpless_Epoxidation_Pathway cluster_reagents Starting Materials cluster_catalyst Catalyst Formation cluster_reaction Asymmetric Epoxidation cluster_product Product & Downstream Synthesis Allylic_Alcohol Prochiral Allylic Alcohol Epoxidation Oxygen Transfer to Alkene Allylic_Alcohol->Epoxidation DIPT This compound Catalyst Chiral Titanium-DIPT Complex DIPT->Catalyst Forms chiral ligand Titanium Ti(OiPr)4 Titanium->Catalyst Forms complex Oxidant TBHP Oxidant->Epoxidation Provides oxygen Catalyst->Epoxidation Directs stereochemistry Epoxyalcohol Chiral 2,3-Epoxyalcohol Epoxidation->Epoxyalcohol Bioactive_Molecule Bioactive Molecule Epoxyalcohol->Bioactive_Molecule Key Synthetic Intermediate Experimental_Workflow Start Preparation of Anhydrous Reaction Setup Catalyst_Formation Catalyst Formation: 1. Cool to -20°C 2. Add (+)-DIPT 3. Add Ti(OiPr)4 4. Stir for 30 min Start->Catalyst_Formation Reaction Epoxidation Reaction: 1. Add TBHP 2. Add Allylic Alcohol 3. Monitor by TLC/GC Catalyst_Formation->Reaction Workup Reaction Quench & Workup: 1. Add Water/Tartaric Acid 2. Warm to RT 3. Extraction Reaction->Workup Purification Purification: Flash Column Chromatography Workup->Purification Stereochemical_Control cluster_mnemonic Stereochemical Mnemonic Allylic_Alcohol Allylic Alcohol Orientation DIPT_Plus (+)-DIPT Allylic_Alcohol->DIPT_Plus DIPT_Minus (-)-DIPT Allylic_Alcohol->DIPT_Minus Bottom_Attack Oxygen delivery from BOTTOM face DIPT_Plus->Bottom_Attack Top_Attack Oxygen delivery from TOP face DIPT_Minus->Top_Attack

References

Chiral Boronate Esters from (+)-Diisopropyl L-Tartrate: Application Notes and Protocols for Enantioselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral boronate esters derived from (+)-diisopropyl L-tartrate stand as powerful and versatile reagents in the field of asymmetric synthesis. Their predictable stereochemical control and broad applicability have made them invaluable tools for the enantioselective construction of carbon-carbon bonds, a critical step in the synthesis of complex chiral molecules, including pharmaceuticals and natural products. This document provides detailed application notes and experimental protocols for the use of these reagents in key enantioselective transformations.

Introduction to Tartrate-Derived Chiral Boronate Esters

The utility of boronate esters in organic synthesis is well-established, particularly in cross-coupling reactions. The introduction of a chiral auxiliary, such as this compound, to the boron center allows for the transfer of chirality during reactions with prochiral substrates. The tartrate moiety creates a chiral environment around the boron atom, enabling facial discrimination of the substrate and leading to the formation of one enantiomer in excess. These reagents are particularly effective in reactions involving aldehydes and ketones, leading to the synthesis of chiral secondary and tertiary alcohols with high enantiomeric purity.

Key Applications in Enantioselective Reactions

Chiral boronate esters derived from this compound are prominently used in several classes of enantioselective reactions, including:

  • Allylation and Crotylation Reactions: The addition of allyl and crotyl groups to carbonyl compounds is a fundamental C-C bond-forming reaction. The use of tartrate-derived allyl- and crotylboronates allows for the synthesis of homoallylic alcohols with excellent control over both enantioselectivity and, in the case of crotylation, diastereoselectivity.[1][2]

  • Aldol (B89426) Reactions: Tartrate-derived boron enolates can be employed in enantioselective aldol reactions to produce chiral β-hydroxy carbonyl compounds.[3]

  • Reductions of Ketones: Chiral tartrate-derived boronic esters can be used to prepare chiral Lewis acids that catalyze the enantioselective reduction of ketones.[3][4]

  • Diels-Alder Reactions: These chiral Lewis acids can also catalyze enantioselective Diels-Alder cycloadditions.[3]

Data Presentation: Enantioselective Allylation and Crotylation of Aldehydes

The following tables summarize representative quantitative data for the enantioselective allylation and crotylation of various aldehydes using chiral boronate esters derived from this compound.

Table 1: Enantioselective Allylation of Aldehydes

EntryAldehydeProductYield (%)ee (%)Reference
1Benzaldehyde1-phenyl-3-buten-1-ol8586[5]
2Cyclohexanecarboxaldehyde1-cyclohexyl-3-buten-1-ol8878[5]
3Isovaleraldehyde5-methyl-1-hexen-4-ol7580[5]

Table 2: Enantioselective Crotylation of Aldehydes with (E)-Crotylboronate

EntryAldehydeProduct (anti:syn)Yield (%)ee (%) of antiReference
1Acetaldehyde3-penten-2-ol (98:2)8195[1]
2Benzaldehyde1-phenyl-2-methyl-3-buten-1-ol (>98:2)8596[1]
3Isobutyraldehyde2,4-dimethyl-1-penten-3-ol (>98:2)8094[1]

Table 3: Enantioselective Crotylation of Aldehydes with (Z)-Crotylboronate

EntryAldehydeProduct (syn:anti)Yield (%)ee (%) of synReference
1Acetaldehyde3-penten-2-ol (97:3)7896[1]
2Benzaldehyde1-phenyl-2-methyl-3-buten-1-ol (96:4)8297[1]
3Isobutyraldehyde2,4-dimethyl-1-penten-3-ol (97:3)7995[1]

Experimental Protocols

Protocol 1: Synthesis of the Chiral Boronate Ester Reagent (General Procedure)

This protocol describes the general synthesis of tartrate-derived boronate esters.

start Start reagents Combine boronic acid, This compound, and dehydrating agent in an inert solvent start->reagents reaction Stir at room temperature or heat under reflux reagents->reaction workup Filter and concentrate the reaction mixture reaction->workup product Purify the chiral boronate ester workup->product

Caption: General workflow for the synthesis of chiral boronate esters.

Materials:

  • Appropriate boronic acid (e.g., allylboronic acid, (E)-crotylboronic acid, (Z)-crotylboronic acid)

  • This compound

  • Dehydrating agent (e.g., anhydrous MgSO₄, molecular sieves)

  • Anhydrous solvent (e.g., THF, toluene)

  • Inert atmosphere (e.g., Argon, Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the boronic acid (1.0 eq), this compound (1.0-1.2 eq), and the dehydrating agent.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at room temperature or heat under reflux until the reaction is complete (monitored by TLC or NMR).

  • Allow the mixture to cool to room temperature, then filter to remove the dehydrating agent.

  • Concentrate the filtrate under reduced pressure to yield the crude chiral boronate ester.

  • The crude product can be purified by distillation or chromatography if necessary, but is often used directly in the next step.

Protocol 2: Enantioselective Allylation of an Aldehyde

This protocol details the enantioselective addition of a tartrate-derived allylboronate to an aldehyde.

start Start reagents Dissolve aldehyde in anhydrous solvent and cool to -78 °C start->reagents addition Add the chiral allylboronate solution dropwise reagents->addition reaction Stir at -78 °C until reaction completion addition->reaction quench Quench the reaction with a suitable reagent reaction->quench workup Perform aqueous workup and extract the product quench->workup purification Purify by column chromatography workup->purification product Obtain the chiral homoallylic alcohol purification->product

Caption: Workflow for the enantioselective allylation of an aldehyde.

Materials:

  • Aldehyde

  • Chiral allylboronate ester derived from this compound

  • Anhydrous solvent (e.g., Toluene, THF)

  • Quenching solution (e.g., saturated aqueous NH₄Cl, diethanolamine)

  • Drying agent (e.g., anhydrous Na₂SO₄, MgSO₄)

  • Inert atmosphere (e.g., Argon, Nitrogen)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the aldehyde (1.0 eq) in the anhydrous solvent.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the chiral allylboronate ester (1.1-1.5 eq) as a solution in the same solvent to the cooled aldehyde solution.

  • Stir the reaction mixture at -78 °C for the specified time (typically 1-4 hours), monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding the quenching solution.

  • Allow the mixture to warm to room temperature.

  • Perform a standard aqueous workup, including extraction with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral homoallylic alcohol.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Signaling Pathways and Logical Relationships

The stereochemical outcome of these reactions is governed by the formation of a well-organized, six-membered ring transition state. The tartrate auxiliary directs the approach of the aldehyde to one face of the allyl or crotyl group.

cluster_0 Reaction Components Aldehyde Aldehyde Transition State Transition State Aldehyde->Transition State Chiral Boronate Ester Chiral Boronate Ester Chiral Boronate Ester->Transition State Major Enantiomer Major Enantiomer Transition State->Major Enantiomer Favored Pathway Minor Enantiomer Minor Enantiomer Transition State->Minor Enantiomer Disfavored Pathway

Caption: Logical relationship of reactants leading to the major product.

The steric bulk of the isopropyl groups of the tartrate ester plays a crucial role in directing the stereochemistry. The aldehyde preferentially binds to the boron atom in a manner that minimizes steric interactions with the tartrate ligand, leading to the observed high levels of enantioselectivity.

Conclusion

Chiral boronate esters derived from this compound are indispensable reagents for enantioselective synthesis. Their ease of preparation, stability, and the high levels of stereocontrol they provide in reactions with carbonyl compounds make them highly valuable in both academic research and industrial drug development. The protocols and data presented here serve as a guide for the successful application of these powerful synthetic tools.

References

Troubleshooting & Optimization

How to improve enantioselectivity in Sharpless epoxidation with (+)-Diisopropyl L-tartrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Sharpless Asymmetric Epoxidation. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their epoxidation reactions. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, particularly low enantioselectivity when using (+)-Diisopropyl L-tartrate.

Troubleshooting Guide: Low Enantioselectivity

Low enantiomeric excess (% ee) is a frequent issue in Sharpless epoxidation. The following section provides a systematic approach to identifying and resolving the root causes of poor stereochemical control.

Question: My Sharpless epoxidation with this compound is resulting in low enantioselectivity. What are the most common causes and how can I address them?

Answer: Low enantioselectivity in the Sharpless epoxidation can stem from several factors, ranging from reagent quality to reaction conditions. A systematic evaluation of each component and parameter is crucial for successful troubleshooting. The key areas to investigate are the integrity of the catalyst system, the reaction conditions, and the quality of the substrate and reagents.[1]

Key Areas for Troubleshooting:
  • Catalyst System Integrity: The chiral catalyst complex is the core of the asymmetric induction. Its proper formation and stability are paramount.[1]

  • Reaction Conditions: Temperature, solvent, and the presence of water can significantly impact the stereochemical outcome.[1]

  • Substrate and Reagent Quality: The purity of the allylic alcohol, oxidant, and other reagents is critical.[1]

Below is a detailed breakdown of potential issues and their solutions.

Frequently Asked Questions (FAQs)

Catalyst and Reagents

Q1: How critical is the quality of the titanium(IV) isopropoxide?

A1: The quality of the titanium(IV) isopropoxide, Ti(Oi-Pr)₄, is extremely important. It is highly sensitive to moisture and can readily hydrolyze, leading to the formation of inactive titanium species. This decomposition not only reduces the reaction rate but can also significantly lower the enantioselectivity. If the quality is uncertain, purification by distillation under reduced pressure is recommended.[1]

Q2: Can the age of the this compound (DIPT) affect the enantioselectivity?

A2: Yes, the age and storage conditions of the chiral tartrate can be a factor. While tartrates are generally stable compounds, prolonged or improper storage can lead to degradation. More importantly, older bottles may have been exposed to atmospheric moisture over time. It is recommended to use (+)-DIPT from a reliable supplier and store it in a desiccator.[1]

Q3: What is the optimal stoichiometry for the catalyst components?

A3: A slight excess of the tartrate ligand relative to the titanium isopropoxide is generally beneficial. A common ratio is 1.1 to 1.2 equivalents of (+)-DIPT to 1 equivalent of Ti(Oi-Pr)₄. A lower ratio may lead to the incomplete formation of the chiral catalyst, thereby reducing the % ee.[1]

Reaction Conditions

Q4: My reaction is sluggish and giving low enantioselectivity. Could water be the issue?

A4: Absolutely. The presence of water is one of the most detrimental factors for both the rate and enantioselectivity of the Sharpless epoxidation. Water deactivates the titanium catalyst.[2][3] To mitigate this, the use of activated 3Å or 4Å molecular sieves is necessary to scavenge trace amounts of water.[4][5] Additionally, ensure all glassware is rigorously dried, and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).[1]

Q5: How does reaction temperature influence enantioselectivity?

A5: The Sharpless epoxidation is typically performed at low temperatures, commonly between -20 °C and -40 °C, to achieve maximum enantioselectivity.[1] Lower temperatures enhance the stability of the chiral catalyst complex and increase the energy difference between the diastereomeric transition states, leading to a higher preference for one enantiomer. Running the reaction at higher temperatures can lead to a decrease in the observed % ee.[1]

Q6: What is the best solvent for the Sharpless epoxidation?

A6: Dichloromethane (B109758) (CH₂Cl₂) is the most commonly used and generally the best solvent for this reaction.[1] It offers good solubility for the reagents and is unreactive under the reaction conditions. Ensure that the solvent is anhydrous.

Substrate and Products

Q7: Are there any specific substrate characteristics that can lead to poor enantioselectivity?

A7: While the Sharpless epoxidation is robust for a wide range of primary and secondary allylic alcohols, certain structural features of the substrate can influence the outcome.[6] For instance, Z-allylic alcohols tend to be less reactive and give lower stereoselectivity.[2]

Q8: Could the epoxide product be degrading under the reaction conditions?

A8: The epoxide product, particularly if it is small and water-soluble, can be susceptible to ring-opening under the reaction conditions, especially in the presence of nucleophiles. Using Ti(Ot-Bu)₄ instead of Ti(Oi-Pr)₄ can sometimes mitigate this issue by reducing the nucleophilicity of the alkoxides in the reaction mixture.[1][2] Careful workup procedures are also important to prevent epoxide degradation.[1]

Data Presentation

Table 1: Effect of Reaction Temperature on Enantioselectivity

Temperature (°C)Enantiomeric Excess (% ee)
0Lower
-20High
-40Higher
-78Potentially Highest (reaction may be very slow)

Note: The optimal temperature may vary depending on the specific substrate.

Table 2: Influence of Catalyst Stoichiometry on Enantioselectivity

Ti(Oi-Pr)₄ : (+)-DIPT RatioEnantiomeric Excess (% ee)Notes
1 : 1GoodMay not be optimal.
1 : 1.1 - 1.2ExcellentGenerally recommended for optimal catalyst formation.[1]
1 : <1ReducedIncomplete formation of the chiral catalyst.[1]

Experimental Protocols

Standard Protocol for Sharpless Asymmetric Epoxidation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • This compound ((+)-DIPT)

  • Allylic alcohol

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene (B28343) or decane)

  • Activated 3Å or 4Å molecular sieves

Procedure:

  • Setup: Under an inert atmosphere (argon or nitrogen), add activated molecular sieves to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the flask to -20 °C.

  • Catalyst Formation:

    • To the cooled solvent, add this compound (e.g., 0.06 mmol).[1]

    • Add titanium(IV) isopropoxide (e.g., 0.05 mmol) dropwise while stirring. The solution should turn a pale yellow.[1]

    • Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.[1]

  • Reaction:

    • Dissolve the allylic alcohol (1.0 mmol) in a minimal amount of dry CH₂Cl₂ and add it to the catalyst solution.[1]

    • Add a solution of tert-butyl hydroperoxide (TBHP) (e.g., 2.0 M, 1.5 mmol) dropwise over several minutes.[1]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) or sodium thiosulfate.

    • Allow the mixture to warm to room temperature and stir until the two layers are clear.

    • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

TroubleshootingWorkflow Troubleshooting Low Enantioselectivity start Low % ee Observed reagent_quality Check Reagent Quality - Ti(Oi-Pr)4 (freshly distilled?) - (+)-DIPT (properly stored?) - Solvent (anhydrous?) start->reagent_quality reagent_quality->start Issue Found & Corrected catalyst_formation Review Catalyst Formation - Ti:(+)-DIPT ratio (1:1.1-1.2?) - Pre-formation time (30 min?) reagent_quality->catalyst_formation Reagents OK catalyst_formation->start Issue Found & Corrected reaction_conditions Verify Reaction Conditions - Temperature (-20 to -40°C?) - Anhydrous (molecular sieves used?) - Inert atmosphere? catalyst_formation->reaction_conditions Formation OK reaction_conditions->start Issue Found & Corrected substrate_issue Consider Substrate - Purity - Structure (e.g., Z-allylic alcohol?) reaction_conditions->substrate_issue Conditions OK substrate_issue->start Issue Identified workup Evaluate Workup - Potential for epoxide ring-opening? substrate_issue->workup Substrate OK workup->start Issue Found & Corrected solution High % ee Achieved workup->solution Workup OK

Caption: A flowchart for troubleshooting low enantioselectivity in Sharpless epoxidation.

CatalystDeactivation Catalyst Deactivation by Water active_catalyst Active Chiral Catalyst [Ti((+)-DIPT)(Oi-Pr)2]2 inactive_species Inactive Titanium Species (e.g., TiO2) active_catalyst->inactive_species Hydrolysis water H2O (Moisture) water->inactive_species low_ee Low Enantioselectivity inactive_species->low_ee Leads to

Caption: The pathway of catalyst deactivation by water, leading to reduced enantioselectivity.

References

Technical Support Center: Troubleshooting Reactions with (+)-Diisopropyl L-tartrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving (+)-Diisopropyl L-tartrate (DIPT). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during asymmetric synthesis, particularly the Sharpless Asymmetric Epoxidation.

Troubleshooting Guide: Low Yields

This section provides a systematic approach to identifying and resolving the root causes of low product yields.

Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I address them?

Answer: Low yields in reactions involving this compound, such as the Sharpless epoxidation, can be attributed to several factors ranging from reagent quality to reaction conditions. A systematic evaluation of each component is crucial for successful troubleshooting.

1. Reagent Quality and Handling

The purity and proper handling of all reagents are critical for the success of the reaction.

  • This compound (DIPT): While generally stable, prolonged or improper storage of DIPT can lead to degradation.[1] It is also important to ensure its optical purity.

    • Recommendation: Use DIPT from a reliable supplier and store it in a desiccator to protect it from atmospheric moisture.[1] Ensure the correct enantiomer, (+)-DIPT, is being used for the desired product stereoisomer.[2]

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄): This reagent is extremely sensitive to moisture and can hydrolyze to form inactive titanium species, which will significantly reduce the yield.[1]

    • Recommendation: Use a fresh bottle of Ti(Oi-Pr)₄ or purify it by distillation under reduced pressure if the quality is uncertain.[1]

  • Oxidant (e.g., tert-Butyl hydroperoxide, TBHP): The quality and concentration of the oxidant are crucial. TBHP can be shock-sensitive and explosive.[3]

    • Recommendation: Use a reliable source for the oxidant and handle it with care. Anhydrous solutions of TBHP in toluene (B28343) are commonly used.

  • Solvents: The presence of water in the reaction solvent can deactivate the catalyst.[2][4]

    • Recommendation: Ensure all solvents are rigorously dried before use.[2] Dichloromethane (B109758) (CH₂Cl₂) is a common solvent for this reaction.[3]

2. Reaction Conditions

Precise control over reaction conditions is paramount for achieving high yields.

  • Presence of Water: Water interferes with the formation of the active catalyst complex, leading to lower yields.[2][5]

    • Recommendation: Add activated 3Å or 4Å molecular sieves to the reaction mixture to remove trace amounts of water.[2][3][4][6]

  • Incorrect Catalyst Formation: The active dimeric titanium-tartrate complex may not form correctly if the reagents are not mixed properly or in the correct ratio.[7][8]

    • Recommendation: Consider pre-forming the catalyst by stirring the titanium(IV) isopropoxide and DIPT for a period before adding the substrate and oxidant.[2] A typical ratio of DIPT to Ti(Oi-Pr)₄ is 1.1:1 to 1.2:1.[5][6]

  • Reaction Temperature: The reaction is typically performed at low temperatures (e.g., -20 °C) to enhance enantioselectivity.[2][5] While a slight increase in temperature might increase the reaction rate, it could negatively impact the yield and enantioselectivity.

    • Recommendation: Maintain the recommended low temperature for the duration of the reaction.

  • Substrate Reactivity: Some allylic alcohols may be inherently less reactive under standard conditions.[2] Z-substituted allylic alcohols, in particular, are generally less reactive.[2]

    • Recommendation: For less reactive substrates, consider increasing the catalyst loading or prolonging the reaction time.[2]

3. Workup Procedure

Product loss can occur during the workup and purification steps.

  • Epoxide Ring-Opening: The epoxide product can be susceptible to ring-opening under acidic conditions or in the presence of nucleophiles during workup.[4][5][9]

    • Recommendation: Employ a careful and mild workup procedure. A common method involves quenching the reaction with water followed by treatment with a 30% NaOH solution in brine to break up the titanium slurry, which can then be extracted.

  • Isolation of Water-Soluble Products: Small epoxide products (3-4 carbons) can be water-soluble, making them difficult to isolate during aqueous workup.[4]

    • Recommendation: For small, water-soluble epoxides, extraction with a more polar solvent or multiple extractions may be necessary.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in reactions involving this compound.

TroubleshootingWorkflow start Low Reaction Yield reagent_quality Check Reagent Quality start->reagent_quality reaction_conditions Review Reaction Conditions start->reaction_conditions workup_procedure Evaluate Workup Procedure start->workup_procedure dipt_purity DIPT Purity/Storage reagent_quality->dipt_purity ti_quality Ti(Oi-Pr)₄ Quality reagent_quality->ti_quality oxidant_quality Oxidant Quality reagent_quality->oxidant_quality solvent_dryness Solvent Dryness reagent_quality->solvent_dryness water_presence Presence of Water? reaction_conditions->water_presence catalyst_formation Incorrect Catalyst Formation? reaction_conditions->catalyst_formation temperature_control Temperature Control reaction_conditions->temperature_control substrate_reactivity Substrate Reactivity reaction_conditions->substrate_reactivity ring_opening Epoxide Ring-Opening? workup_procedure->ring_opening isolation_issues Product Isolation Issues? workup_procedure->isolation_issues solution1 Use fresh/pure reagents. Store properly. dipt_purity->solution1 ti_quality->solution1 oxidant_quality->solution1 solution2 Use anhydrous solvents. Add molecular sieves. solvent_dryness->solution2 water_presence->solution2 solution3 Pre-form catalyst. Optimize Ti:DIPT ratio. catalyst_formation->solution3 solution4 Maintain low temperature. temperature_control->solution4 solution5 Increase catalyst loading/ reaction time. substrate_reactivity->solution5 solution6 Use mild workup conditions. ring_opening->solution6 solution7 Optimize extraction protocol. isolation_issues->solution7 end Improved Yield solution1->end solution2->end solution3->end solution4->end solution5->end solution6->end solution7->end

Caption: Troubleshooting workflow for low reaction yields.

Quantitative Data Summary

While precise yields are highly substrate-dependent, the following table summarizes the general impact of key parameters on reaction outcomes.

ParameterTypical Range/ConditionImpact on YieldImpact on Enantioselectivity (% ee)
Catalyst Loading 5-10 mol%Lower loading can lead to incomplete conversion. Higher loading may be needed for unreactive substrates.[2]Very low loading can result in background non-selective epoxidation, lowering % ee.[1]
DIPT:Ti(Oi-Pr)₄ Ratio 1.1:1 to 1.2:1A lower ratio may lead to incomplete formation of the active catalyst, reducing the yield.An excess of the tartrate ligand is often beneficial for high enantioselectivity.[5][6]
Temperature -20 °C to -40 °CLower temperatures may slow the reaction rate, potentially requiring longer reaction times.Lower temperatures generally result in higher enantioselectivity.[1][2][5]
Water Content AnhydrousThe presence of water deactivates the catalyst, significantly lowering the yield.[2][4]Water interferes with the formation of the well-defined chiral catalyst, reducing % ee.[5]

Frequently Asked Questions (FAQs)

Q1: How critical is the quality of the titanium(IV) isopropoxide?

A1: The quality of Ti(Oi-Pr)₄ is extremely important.[1] It is highly sensitive to moisture and can readily hydrolyze, leading to the formation of inactive titanium species. This decomposition not only reduces the concentration of the active catalyst but can also lead to the formation of byproducts, ultimately lowering the yield of the desired epoxide.[1]

Q2: Can the age of the this compound affect the reaction?

A2: Yes, the age and storage conditions of the chiral tartrate can be a factor. While tartrates are generally stable, prolonged or improper storage can lead to degradation. More importantly, older bottles may have been exposed to atmospheric moisture over time, which can negatively impact the reaction.[1] It is recommended to use DIPT from a reliable supplier and store it in a desiccator.[1]

Q3: My enantioselectivity (% ee) is low. What are the common causes?

A3: Low enantioselectivity can stem from several factors:

  • Presence of water: As with low yields, water can interfere with the formation of the well-defined chiral catalyst, leading to poor stereochemical control.[5]

  • Incorrect tartrate enantiomer: Ensure you are using the correct enantiomer of the tartrate to obtain the desired product stereoisomer.[2] For the epoxidation of allylic alcohols, a mnemonic can be used for prediction: with the allylic alcohol drawn with the hydroxyl group in the bottom right, (+)-DIPT directs epoxidation to the bottom face, and (-)-DIPT to the top face.[2]

  • Reaction temperature is too high: Higher temperatures can erode enantioselectivity.[2] Performing the reaction at lower temperatures, typically between -20 °C and -78 °C, is recommended.[2]

  • Incorrect ligand-to-titanium ratio: An excess of the tartrate ligand relative to the titanium isopropoxide (typically a 1.1:1 to 1.2:1 ratio) is often beneficial for achieving high enantioselectivity.[5][6]

Q4: I am observing significant side product formation. What could be the cause?

A4: The formation of side products can be due to:

  • Epoxide ring-opening: The product epoxide can be susceptible to ring-opening, especially if the reaction mixture is acidic or if nucleophiles are present during workup.[4][5][9] A careful and mild workup procedure is important.

  • Over-oxidation or decomposition: Allowing the reaction to proceed for too long or at too high a temperature can lead to the decomposition of the product or starting material.[5] Monitoring the reaction by TLC or GC is recommended to determine the optimal reaction time.

Experimental Protocol: General Procedure for Catalytic Sharpless Asymmetric Epoxidation

This protocol is a general guideline and may require optimization for specific substrates.

ExperimentalWorkflow start Start setup 1. Reaction Setup: - Oven-dried flask under N₂ - Add activated 4Å molecular sieves - Add dry CH₂Cl₂ start->setup cool 2. Cool to -20 °C setup->cool catalyst 3. Catalyst Formation: - Add (+)-DIPT - Add Ti(Oi-Pr)₄ dropwise - Stir for 30 min at -20 °C cool->catalyst reaction 4. Reaction: - Add allylic alcohol in dry CH₂Cl₂ - Add TBHP in toluene dropwise - Monitor by TLC/GC catalyst->reaction workup 5. Workup: - Quench with water - Warm to room temperature - Add 30% NaOH in brine - Stir until layers separate reaction->workup extraction 6. Extraction & Purification: - Extract with CH₂Cl₂ - Dry organic layer - Purify by column chromatography workup->extraction end End extraction->end

Caption: General experimental workflow for Sharpless epoxidation.

Detailed Steps:
  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add powdered, activated 4Å molecular sieves.[6] Add dry dichloromethane (CH₂Cl₂).

  • Cooling: Cool the flask to -20 °C in a suitable cooling bath.

  • Catalyst Formation: To the cooled solvent, add this compound (e.g., 0.06 mmol). Then, add titanium(IV) isopropoxide (e.g., 0.05 mmol) dropwise while stirring. The solution should turn a pale yellow. Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.[1]

  • Reaction: Dissolve the allylic alcohol (1.0 mmol) in a minimal amount of dry CH₂Cl₂ and add it to the catalyst solution. Add tert-butyl hydroperoxide (TBHP) in toluene (e.g., 2.0 M solution) dropwise while maintaining the temperature at -20 °C. Monitor the progress of the reaction by TLC or GC.

  • Workup: Upon completion, quench the reaction by adding water. Remove the flask from the cooling bath and allow it to warm to room temperature. Add a 30% solution of NaOH in brine and stir vigorously. The initial slurry should eventually separate into clear layers, which may take about an hour.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Technical Support Center: (+)-Diisopropyl L-tartrate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (+)-Diisopropyl L-tartrate (DIPT) in their experiments. The primary focus is on the Sharpless asymmetric epoxidation, the most common application for DIPT, addressing common side reactions, byproducts, and performance issues.

Troubleshooting Guide: Common Issues

This guide addresses the most frequently encountered problems during asymmetric epoxidation reactions using the Ti(Oi-Pr)₄/DIPT catalyst system.

Issue 1: Low Enantioselectivity (Low % ee)

Low enantiomeric excess is a primary concern and can arise from multiple factors related to the integrity of the chiral catalyst.[1]

Question: My Sharpless epoxidation is yielding a product with low enantioselectivity. What are the potential causes and how can I resolve this?

Answer: A systematic approach to troubleshooting is crucial. The integrity of the catalyst, reaction conditions, and reagent purity are the main areas to investigate.

Possible Causes & Solutions

Cause Troubleshooting Steps Explanation
Catalyst Degradation 1. Ensure Anhydrous Conditions: Rigorously dry all glassware (oven or flame-dried). Run the reaction under a strict inert atmosphere (argon or nitrogen).[1] 2. Use High-Purity Reagents: Use a fresh, high-quality bottle of Titanium(IV) isopropoxide. Older bottles may have been compromised by moisture.The titanium-tartrate catalyst is extremely sensitive to water. Moisture leads to the formation of titanium oxides and other inactive species, which can catalyze a non-asymmetric background reaction, thus reducing the overall enantioselectivity.[1][2]
Incorrect Catalyst Stoichiometry 1. Use a Slight Excess of Ligand: A 10-20 mol% excess of DIPT relative to Ti(Oi-Pr)₄ is recommended.[3] 2. Accurate Measurement: Ensure precise measurement of both the titanium source and the DIPT ligand.The active catalyst is believed to be a dimer of [Ti(DIPT)(OR)₂]₂.[4] An appropriate excess of the tartrate ligand ensures the complete formation of the chiral complex, preventing the existence of achiral titanium species that could catalyze a non-selective reaction.
Suboptimal Temperature 1. Maintain Low Temperatures: Conduct the reaction between -20 °C and -40 °C for optimal results.[1] 2. Monitor Internal Temperature: Use a low-temperature thermometer to monitor the internal reaction temperature, not just the bath temperature.Higher temperatures can decrease the stability of the chiral catalyst and reduce the energy difference between the diastereomeric transition states, leading to a loss of enantioselectivity.[1]
Presence of Impurities 1. Purify Allylic Alcohol: Ensure the starting allylic alcohol is pure and free from acidic or coordinating impurities. 2. Use Fresh Oxidant: Use a fresh, verified source of tert-butyl hydroperoxide (TBHP).Impurities in the substrate or oxidant can interfere with the catalyst formation and activity, leading to unpredictable results.

Troubleshooting Workflow for Low Enantioselectivity

low_ee_workflow start Start: Low % ee Observed check_water Check for Moisture Contamination start->check_water check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_temp Confirm Reaction Temperature start->check_temp action_dry Action: Rigorously Dry Glassware/Solvents Use Inert Atmosphere check_water->action_dry Moisture Suspected action_reagents Action: Use Fresh Ti(Oi-Pr)4 Ensure 1.1:1 DIPT:Ti Ratio check_reagents->action_reagents Reagents Compromised action_temp Action: Maintain Internal Temp at -20 °C to -40 °C check_temp->action_temp Temp Too High rerun Re-run Reaction action_dry->rerun action_reagents->rerun action_temp->rerun reaction_outcome cluster_reactants Reaction Components cluster_conditions Reaction Conditions DIPT (+)-DIPT Catalyst Active Chiral Catalyst [Ti2(DIPT)2(OR)4] DIPT->Catalyst form Ti Ti(Oi-Pr)4 Ti->Catalyst form Inactive Inactive Ti-Oxo Species Ti->Inactive forms TBHP TBHP DesiredProduct Desired Epoxide (High Yield, High % ee) TBHP->DesiredProduct catalyzes AllylOH Allylic Alcohol AllylOH->DesiredProduct catalyzes Anhydrous Anhydrous Anhydrous->Catalyst LowTemp Low Temp (-20°C) LowTemp->DesiredProduct Moisture Moisture Moisture->Ti degrades HighTemp High Temp LowEE Low % ee Product HighTemp->LowEE Catalyst->DesiredProduct catalyzes Byproduct Ring-Opened Products DesiredProduct->Byproduct nucleophilic attack Inactive->LowEE

References

Effect of temperature on the stereoselectivity of (+)-Diisopropyl L-tartrate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of temperature on the stereoselectivity of reactions involving (+)-Diisopropyl L-tartrate (DIPT). The focus is primarily on the Sharpless asymmetric epoxidation, a cornerstone reaction in stereoselective synthesis.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during experiments, with a focus on how temperature and other reaction parameters can impact the stereochemical outcome.

FAQs

Q1: What is the typical role of this compound (DIPT) in stereoselective reactions?

A1: this compound is a chiral ligand most famously used in the Sharpless asymmetric epoxidation. In this reaction, it complexes with titanium(IV) isopropoxide to form a chiral catalyst. This catalyst creates a specific three-dimensional environment that directs the delivery of an oxygen atom from an oxidant, typically tert-butyl hydroperoxide (TBHP), to one face of a prochiral allylic alcohol, resulting in the formation of a specific enantiomer of the corresponding epoxy alcohol.

Q2: What is the generally recommended temperature for a Sharpless asymmetric epoxidation using (+)-DIPT?

A2: The Sharpless epoxidation is typically conducted at low temperatures, most commonly between -20 °C and -40 °C.[1] Lowering the temperature generally enhances the stability of the chiral catalyst complex and increases the energy difference between the diastereomeric transition states, which leads to higher enantioselectivity.[1]

Q3: How does increasing the reaction temperature affect the enantiomeric excess (% ee)?

A3: Increasing the reaction temperature generally leads to a decrease in the enantiomeric excess (% ee). Higher temperatures can provide enough thermal energy to overcome the subtle energy differences between the transition states leading to the two different enantiomers, resulting in a less selective reaction.

Troubleshooting Guide

Problem 1: Low Enantioselectivity (% ee)

Q: My Sharpless epoxidation is yielding a product with low enantiomeric excess. What are the likely causes related to temperature and how can I improve it?

A: Low enantioselectivity is a common issue and can often be traced back to several factors, with temperature control being critical.

  • Inadequate Cooling: The most frequent cause is the reaction temperature being too high. Even a slight increase above the optimal range can significantly erode enantioselectivity.

    • Solution: Ensure your cooling bath is stable and maintains the target temperature throughout the reaction. For instance, lowering the temperature from -20 °C to -40 °C can significantly improve the % ee.[1]

  • Slow Reaction Rate at Low Temperatures: For some less reactive substrates, the reaction may be very slow at optimal temperatures, leading to incomplete conversion or the temptation to warm the reaction.

    • Solution: Instead of increasing the temperature, consider increasing the reaction time. Alternatively, a slight, carefully controlled increase in temperature (e.g., from -40 °C to -30 °C) might be a necessary compromise, though some loss of enantioselectivity should be expected.

  • Catalyst Decomposition: The titanium-tartrate catalyst can be sensitive to prolonged reaction times at temperatures above the optimal range.

    • Solution: Maintain the recommended low temperature and monitor the reaction progress by techniques like TLC to avoid unnecessarily long reaction times.

Problem 2: Low or No Product Yield

Q: I am getting a low yield or no epoxide product. Could temperature be a factor?

A: While temperature is more directly linked to stereoselectivity, it can indirectly influence yield.

  • Reaction Too Cold: For some substrates, the reaction rate at very low temperatures (e.g., below -40 °C) might be impractically slow, leading to the appearance of a low yield if the reaction is not allowed to proceed for a sufficient amount of time.

    • Solution: First, ensure the reaction has been given enough time to proceed to completion. If the reaction is still sluggish, a modest increase in temperature may be necessary, keeping in mind the potential impact on enantioselectivity.

  • Catalyst Deactivation: The catalyst is highly sensitive to water.

    • Solution: While not directly a temperature issue, ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere. The use of molecular sieves is highly recommended to remove trace moisture.

Data Presentation

Substrate (R group of Allyl Alcohol)Tartrate LigandTemperature (°C)Enantiomeric Excess (% ee)
Phenyl(+)-DIPT-20>98
p-Nitrophenyl(+)-DIPT-20>98
p-Bromophenyl(+)-DIPT-20>98
C₈H₁₇(+)-DIPT-12>80
C₃H₇(+)-DET-2094
C₇H₁₅(+)-DET-2396
C₉H₁₇(+)-DET-1094
C₇H₁₅ (cis-disubstituted)(+)-DET-1086

Data sourced from Gao, Y.; Hanson, R. M.; Klunder, J. M.; Ko, S. Y.; Masamune, H.; Sharpless, K. B. J. Am. Chem. Soc. 1987, 109, 5765-5780.

Experimental Protocols

Standard Protocol for Catalytic Sharpless Asymmetric Epoxidation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Allylic alcohol

  • This compound ((+)-DIPT)

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • tert-Butyl hydroperoxide (TBHP, anhydrous solution in toluene (B28343) or decane)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Powdered 3Å or 4Å molecular sieves

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add finely powdered, activated 4Å molecular sieves (approx. 200-300 mg per mmol of substrate) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous dichloromethane.

  • Cooling: Cool the flask to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Catalyst Formation: To the cooled and stirred suspension, add this compound (typically 0.06 mmol per 1.0 mmol of substrate). Then, add titanium(IV) isopropoxide (typically 0.05 mmol per 1.0 mmol of substrate) dropwise. The solution should turn a pale yellow. Stir this mixture at -20 °C for at least 30 minutes to allow for the formation of the chiral catalyst complex.

  • Substrate Addition: Dissolve the allylic alcohol (1.0 mmol) in a minimal amount of dry dichloromethane and add it to the catalyst solution.

  • Oxidant Addition: Add the solution of tert-butyl hydroperoxide (typically 1.5-2.0 mmol per 1.0 mmol of substrate) dropwise over several minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by TLC. Reaction times can vary from a few hours to several days depending on the substrate.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) or ferrous sulfate. Allow the mixture to warm to room temperature and stir until the peroxide test (e.g., with starch-iodide paper) is negative.

  • Extraction and Purification: Filter the mixture through celite to remove titanium salts. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow for Low Enantioselectivity

Troubleshooting_Low_ee start Low Enantioselectivity (% ee) Observed check_temp Is the reaction temperature consistently maintained between -20°C and -40°C? start->check_temp temp_high Action: Lower the reaction temperature. Consider using a cryostat for precise control. check_temp->temp_high No temp_ok Temperature is within the optimal range. check_temp->temp_ok Yes end Improved Enantioselectivity temp_high->end check_reagents Are all reagents (Ti(Oi-Pr)4, DIPT, TBHP) of high purity and anhydrous? temp_ok->check_reagents reagents_bad Action: Use freshly opened or purified reagents. Ensure TBHP is an anhydrous solution. check_reagents->reagents_bad No reagents_ok Reagents are of high quality. check_reagents->reagents_ok Yes reagents_bad->end check_atmosphere Is the reaction performed under a strictly inert atmosphere with anhydrous solvent? reagents_ok->check_atmosphere atmosphere_bad Action: Flame-dry all glassware. Use anhydrous solvents and maintain a positive pressure of inert gas. Add molecular sieves. check_atmosphere->atmosphere_bad No atmosphere_ok Reaction conditions are anhydrous and inert. check_atmosphere->atmosphere_ok Yes atmosphere_bad->end consider_substrate Consider substrate-specific effects. Some allylic alcohols may require further optimization (e.g., different tartrate ligand like DET). atmosphere_ok->consider_substrate consider_substrate->end

Caption: A flowchart for troubleshooting low enantioselectivity in Sharpless epoxidation.

Catalytic Cycle of the Sharpless Asymmetric Epoxidation

Sharpless_Catalytic_Cycle catalyst_formation Ti(Oi-Pr)4 + (+)-DIPT (Catalyst Precursor) active_catalyst [Ti(DIPT)(Oi-Pr)2]2 (Active Dimeric Catalyst) catalyst_formation->active_catalyst ligand_exchange1 Ligand Exchange with Allylic Alcohol (R-OH) active_catalyst->ligand_exchange1 ligand_exchange2 Ligand Exchange with TBHP ligand_exchange1->ligand_exchange2 loaded_catalyst Loaded Catalyst Complex [Ti2(DIPT)2(OR)(O-OtBu)...] ligand_exchange2->loaded_catalyst oxygen_transfer Enantioselective Oxygen Transfer loaded_catalyst->oxygen_transfer product_release Product Release (Epoxy Alcohol) oxygen_transfer->product_release product_release->active_catalyst Catalyst Regeneration

References

Technical Support Center: Optimizing Sharpless Epoxidation with Ti(OiPr)4/(+)-DIPT

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Sharpless Asymmetric Epoxidation using a Ti(OiPr)4/(+)-DIPT catalyst system. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to optimize catalyst loading and resolve common experimental issues.

Troubleshooting Guide

Low yields and poor enantioselectivity are common hurdles when optimizing the Sharpless epoxidation. The following table outlines potential causes and recommended solutions to these issues.

Issue Potential Cause Recommended Solution
Low or No Product Yield Catalyst Deactivation by Water: The titanium catalyst is highly sensitive to moisture, which can lead to its deactivation.[1][2][3]Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. The addition of 3Å or 4Å molecular sieves is crucial for the catalytic version of the reaction to remove trace amounts of water.[2][4][5][6][7][8]
Poor Quality of Reagents: Impurities in the allylic alcohol, Ti(OiPr)4, or (+)-DIPT can inhibit the reaction. Ti(OiPr)4 can hydrolyze over time.[1]Use freshly distilled Ti(OiPr)4 if its quality is uncertain.[1] Ensure the allylic alcohol substrate is pure. Use high-purity (+)-DIPT from a reliable supplier and store it in a desiccator.[1]
Suboptimal Catalyst Loading: Insufficient catalyst may lead to incomplete conversion, especially for less reactive substrates.[9][10]While 5-10 mol% is typical for catalytic reactions, for difficult substrates, increasing the catalyst loading may be necessary.[7][8][11][12] For small-scale reactions where cost is not a primary concern, stoichiometric amounts can ensure rapid and complete epoxidation.[9]
Incorrect Reagent Stoichiometry: An improper ratio of Ti(OiPr)4 to (+)-DIPT can lead to the incomplete formation of the active chiral catalyst.[1]A slight excess of the tartrate ligand (e.g., a Ti(OiPr)4 to (+)-DIPT ratio of 1:1.1 to 1:1.2) is often recommended to ensure the complete formation of the active catalyst.[1][12]
Low Enantioselectivity (% ee) Presence of Water: Moisture can lead to the formation of non-chiral titanium-oxo species that catalyze a non-enantioselective epoxidation pathway.[1][2]Rigorously exclude water from the reaction mixture by using anhydrous techniques and adding activated molecular sieves.[4][6]
Reaction Temperature Too High: Higher temperatures can decrease the enantioselectivity of the reaction.[1]Maintain the reaction temperature between -20 °C and -40 °C for optimal enantioselectivity.[1]
Incorrect Catalyst Assembly: The chiral catalyst complex may not have formed correctly before the addition of the substrate.Allow the Ti(OiPr)4 and (+)-DIPT to pre-stir for at least 30 minutes at the reaction temperature to ensure the proper formation of the active catalyst complex before adding the allylic alcohol.[1][13]
Degraded Chiral Ligand: The (+)-DIPT may have degraded or been exposed to moisture over time.[1]Use (+)-DIPT from a freshly opened bottle or from a source that has been stored properly in a desiccator.[1]
Logical Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the Sharpless epoxidation.

G Troubleshooting Workflow for Sharpless Epoxidation start Start: Low Yield or Low % ee Observed check_water Check for Water Contamination (Reagents, Solvents, Glassware) start->check_water check_reagents Verify Reagent Quality and Stoichiometry (Ti(OiPr)4, (+)-DIPT, Substrate) check_water->check_reagents No Issue solution_water Implement Strict Anhydrous Techniques (Flame-dry glassware, use molecular sieves) check_water->solution_water Issue Found check_conditions Review Reaction Conditions (Temperature, Stirring, Time) check_reagents->check_conditions No Issue solution_reagents Purify/Replace Reagents Adjust Stoichiometry (e.g., 1:1.1 Ti:DIPT) check_reagents->solution_reagents Issue Found optimize_loading Optimize Catalyst Loading check_conditions->optimize_loading No Issue solution_conditions Maintain Temperature at -20°C Ensure Adequate Stirring and Reaction Time check_conditions->solution_conditions Issue Found solution_loading Systematically Vary Catalyst Loading (e.g., 5 mol%, 7.5 mol%, 10 mol%) optimize_loading->solution_loading end Successful Optimization solution_water->end solution_reagents->end solution_conditions->end solution_loading->end

Caption: A flowchart for systematically troubleshooting suboptimal Sharpless epoxidation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for the Sharpless epoxidation?

A1: For the catalytic version of the reaction, a typical loading is 5-10 mol% of the titanium-tartrate complex.[7][8][11][12] However, for less reactive allylic alcohols or to drive the reaction to completion, it may be necessary to increase the catalyst loading.[9] For particularly sensitive substrates, stoichiometric amounts of the catalyst may be required to achieve a reasonable reaction rate.[9][10]

Q2: Why are molecular sieves essential for the catalytic reaction?

A2: Molecular sieves (typically 3Å or 4Å) are crucial for the catalytic Sharpless epoxidation because they sequester water from the reaction mixture.[2][4][5][6][7][8] Water deactivates the titanium catalyst, leading to reduced yields and lower enantioselectivity.[1][2][3] In the absence of molecular sieves, stoichiometric amounts of the catalyst are often required.[5]

Q3: How does the Ti(OiPr)4:(+)-DIPT ratio affect the reaction?

A3: The ratio of Ti(OiPr)4 to (+)-DIPT is critical for the formation of the active chiral catalyst. A ratio of 1:1.1 to 1:1.2 is often recommended to ensure that all of the titanium is incorporated into the desired chiral complex, which can lead to improved enantioselectivity.[1][12]

Q4: What is the ideal temperature for the Sharpless epoxidation?

A4: The reaction is typically carried out at low temperatures, generally between -20 °C and -40 °C, to maximize enantioselectivity.[1] Higher temperatures can lead to a decrease in the enantiomeric excess of the product.[1]

Q5: Can other tartrate esters be used?

A5: Yes, besides diisopropyl tartrate (DIPT), diethyl tartrate (DET) is also commonly used.[13] The choice between DIPT and DET can sometimes influence the enantioselectivity, depending on the specific substrate.[13] Both (+)- and (-)-enantiomers of these tartrates are readily available, allowing for the synthesis of either enantiomer of the desired epoxide.[12][14]

Experimental Protocols

General Considerations
  • All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).[15]

  • All glassware should be rigorously dried in an oven or by flame-drying under vacuum.

  • Solvents should be anhydrous. Dichloromethane (B109758) is the most common solvent and should be distilled from CaH2.[4]

  • tert-Butyl hydroperoxide (TBHP) is a potent oxidizing agent and should be handled with care. Anhydrous solutions in toluene (B28343) or decane (B31447) are commercially available.[4][15]

Protocol for Catalytic Asymmetric Epoxidation

This protocol is a representative example for the epoxidation of an allylic alcohol using catalytic amounts of the Ti(OiPr)4/(+)-DIPT complex.

Materials:

  • Allylic alcohol (1.0 eq.)

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (0.05 eq.)

  • (+)-Diisopropyl tartrate ((+)-DIPT) (0.06 eq.)

  • Anhydrous tert-Butyl hydroperoxide (TBHP) in a hydrocarbon solvent (1.5-2.0 eq.)

  • Powdered 3Å or 4Å molecular sieves (activated)

  • Anhydrous dichloromethane (CH2Cl2)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add powdered molecular sieves (approximately 0.5-1.0 g per 10 mmol of allylic alcohol).[13]

  • Add anhydrous dichloromethane to the flask and cool the resulting suspension to -20 °C in a suitable cooling bath.

  • To the stirred, cooled suspension, add (+)-DIPT via syringe.

  • Slowly add Ti(OiPr)4 dropwise to the mixture.

  • Stir the mixture at -20 °C for at least 30 minutes to allow for the formation of the chiral catalyst.[1][13]

  • Add the allylic alcohol to the reaction mixture.

  • Slowly add the TBHP solution dropwise, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ferrous sulfate.[13]

  • Allow the mixture to warm to room temperature and stir for at least one hour.

  • Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for performing a catalytic Sharpless asymmetric epoxidation.

G Experimental Workflow for Catalytic Sharpless Epoxidation prep_flask 1. Prepare Flame-Dried Flask under Inert Atmosphere add_ms_solvent 2. Add Molecular Sieves and Anhydrous CH2Cl2 prep_flask->add_ms_solvent cool 3. Cool to -20°C add_ms_solvent->cool add_ligand 4. Add (+)-DIPT cool->add_ligand add_ti 5. Add Ti(OiPr)4 add_ligand->add_ti pre_stir 6. Stir for 30 min at -20°C (Catalyst Formation) add_ti->pre_stir add_substrate 7. Add Allylic Alcohol pre_stir->add_substrate add_oxidant 8. Add TBHP Dropwise add_substrate->add_oxidant react 9. Stir at -20°C and Monitor by TLC add_oxidant->react quench 10. Quench Reaction react->quench workup 11. Workup and Extraction quench->workup purify 12. Purification by Chromatography workup->purify product Final Product purify->product

Caption: A step-by-step visual guide to the experimental procedure for Sharpless epoxidation.

References

Technical Support Center: Purification of Products from Reactions Utilizing (+)-Diisopropyl L-tartrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Diisopropyl L-tartrate, particularly in the context of the Sharpless Asymmetric Epoxidation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DIPT) in the Sharpless Asymmetric Epoxidation?

A1: this compound is a chiral ligand used in the Sharpless Asymmetric Epoxidation. It complexes with titanium (IV) isopropoxide to form a chiral catalyst. This catalyst enables the enantioselective epoxidation of primary and secondary allylic alcohols, meaning it selectively produces one of the two possible enantiomers of the epoxy alcohol product.[1][2][3] The choice between (+)-DIPT and (-)-DIPT determines which face of the alkene is epoxidized, thus controlling the stereochemistry of the product.[1][4]

Q2: How can I remove the titanium catalyst during the work-up procedure?

A2: The removal of the titanium catalyst is a critical step and can be challenging due to the formation of titanium hydroxides, which can create emulsions or gels.[5][6] A common and effective method is to add a 10% NaOH solution saturated with NaCl (brine) to the vigorously stirred reaction mixture at 0°C.[1][6] This procedure should result in the formation of a granular precipitate of titanium salts that can be removed by filtration through Celite®.[1][5] Alternatively, adding tartaric acid can help in complexing with the titanium, facilitating its removal.[5]

Q3: My product is co-eluting with diisopropyl tartrate during column chromatography. How can I improve the separation?

A3: Co-elution of the desired epoxy alcohol with the tartrate ligand is a common issue.[7] To address this, consider the following strategies:

  • Optimize your solvent system: A careful selection of the eluent system for flash column chromatography is crucial. A mixture of hexanes and ethyl acetate (B1210297) is commonly used, and adjusting the polarity can improve separation.[1]

  • Hydrolyze the tartrate ester: The tartrate ester can be hydrolyzed to the more polar tartaric acid by treatment with a dilute solution of sodium hydroxide (B78521) in brine.[8] The resulting diol is more easily separated from the less polar epoxy alcohol product.

  • Alternative purification methods: For sensitive compounds, bulb-to-bulb distillation or preparative HPLC can be effective alternatives to column chromatography.[8]

Q4: What are the best practices for handling water-sensitive or acid-sensitive epoxy alcohol products?

A4: For epoxy alcohols that are sensitive to water or acid, modifications to the work-up procedure are necessary to prevent ring-opening of the epoxide.[8][9]

  • Use a "sodium sulfate (B86663) workup": This involves quenching the reaction with a saturated aqueous solution of sodium sulfite (B76179) or dimethyl sulfide (B99878) at low temperatures.[1]

  • Avoid acidic conditions: Do not use the tartaric acid workup. Instead, use the NaOH/brine workup to remove the titanium catalyst.[8]

  • Maintain low temperatures: During the initial stages of the workup, it is advisable to keep the reaction mixture at low temperatures (e.g., -20°C) to minimize degradation.[8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Formation of a stable emulsion or gel during work-up Incomplete precipitation of titanium salts.Stir the mixture vigorously with 10% NaOH in brine at 0°C for at least an hour to promote the formation of a granular precipitate.[1][6] Filtration through a pad of Celite® can help break up the emulsion.[1]
Low enantiomeric excess (ee) Impure reagents (allylic alcohol, DIPT, or titanium isopropoxide). Presence of water in the reaction mixture. Incorrect ratio of catalyst components.Use freshly purified reagents. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.[1] The use of molecular sieves is necessary to remove adventitious water.[2][10] A slight excess of the tartrate ligand compared to the titanium isopropoxide is often required.[4]
Low reaction conversion Deactivation of the catalyst. Substrate is a Z-disubstituted olefin.Ensure anhydrous conditions as water deactivates the catalyst. For less reactive substrates, stoichiometric amounts of the catalyst may be necessary.[4][11] Z-disubstituted olefins are known to be less reactive and selective.[4]
Product degradation during purification Sensitivity of the epoxy alcohol to silica (B1680970) gel (acidic) or heat.Use deactivated silica gel or an alternative stationary phase like alumina (B75360) for chromatography. For thermally sensitive products, consider purification by preparative HPLC or bulb-to-bulb distillation at reduced pressure.[8]

Experimental Protocols

General Protocol for Sharpless Asymmetric Epoxidation

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup:

    • To an oven-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add powdered 3Å or 4Å molecular sieves.[1][10]

    • Add anhydrous dichloromethane (B109758) (CH₂Cl₂) and cool the flask to -20°C.[1]

    • Sequentially add titanium (IV) isopropoxide (5-10 mol%) and this compound (6-12 mol%). The solution should turn a pale yellow/orange.[1]

    • Stir the mixture at -20°C for 30 minutes to allow for the formation of the chiral catalyst complex.[1]

  • Epoxidation:

    • Dissolve the allylic alcohol (1 equivalent) in anhydrous dichloromethane and add it to the pre-formed catalyst mixture at -20°C.[1]

    • Add anhydrous tert-butyl hydroperoxide (TBHP) in a hydrocarbon solvent (1.5-2.0 equivalents) dropwise, maintaining the temperature at -20°C.[1]

    • Monitor the reaction progress by TLC or GC. Reactions are typically complete within 1 to 5 hours.[1]

  • Work-up and Product Isolation:

    • Upon completion, quench the reaction by the dropwise addition of a saturated aqueous solution of sodium sulfite or dimethyl sulfide at -20°C.[1] Allow the mixture to warm to room temperature and stir for at least 1 hour.

    • For the removal of the titanium catalyst, add a pre-cooled (0°C) 10% NaOH solution saturated with NaCl and stir vigorously for 1 hour at 0°C until a granular precipitate forms.[1][6]

    • Filter the mixture through a pad of Celite® and wash the filter cake with dichloromethane.[1]

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • The crude epoxy alcohol can be purified by flash column chromatography on silica gel using an appropriate eluent system, typically a mixture of hexanes and ethyl acetate.[1]

Visualizations

Sharpless_Epoxidation_Workflow cluster_prep Catalyst Preparation cluster_reaction Epoxidation Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_start Start add_sieves Add Molecular Sieves & CH2Cl2 prep_start->add_sieves cool_neg20 Cool to -20°C add_sieves->cool_neg20 add_ti Add Ti(OiPr)4 cool_neg20->add_ti add_dipt Add (+)-DIPT add_ti->add_dipt stir_30min Stir for 30 min add_dipt->stir_30min add_alcohol Add Allylic Alcohol stir_30min->add_alcohol add_tbhp Add TBHP add_alcohol->add_tbhp monitor_rxn Monitor Reaction add_tbhp->monitor_rxn quench_rxn Quench Reaction monitor_rxn->quench_rxn add_naoh Add 10% NaOH/Brine quench_rxn->add_naoh filter_celite Filter through Celite add_naoh->filter_celite extract Extract & Dry filter_celite->extract concentrate Concentrate extract->concentrate purify Column Chromatography concentrate->purify product Pure Epoxy Alcohol purify->product Purification_Troubleshooting cluster_issues Common Purification Issues cluster_solutions Potential Solutions start Crude Product check_purity Analyze Purity (TLC/GC/NMR) start->check_purity emulsion Emulsion/Gel during work-up? check_purity->emulsion Impure pure_product Pure Product check_purity->pure_product Pure coelution Co-elution with DIPT? emulsion->coelution No solution_emulsion Vigorous stirring with NaOH/brine, filter through Celite emulsion->solution_emulsion Yes degradation Product Degradation? coelution->degradation No solution_coelution Optimize solvent system, hydrolyze tartrate, preparative HPLC coelution->solution_coelution Yes solution_degradation Use deactivated silica, alternative purification methods degradation->solution_degradation Yes degradation->pure_product No solution_emulsion->check_purity solution_coelution->check_purity solution_degradation->check_purity

References

Impact of solvent choice on the efficiency of (+)-Diisopropyl L-tartrate mediated reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (+)-Diisopropyl L-tartrate (DIPT) in asymmetric reactions, with a focus on the Sharpless epoxidation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for a Sharpless asymmetric epoxidation using (+)-DIPT?

A1: Anhydrous dichloromethane (B109758) (CH₂Cl₂) is the most frequently used and highly recommended solvent for the Sharpless asymmetric epoxidation.[1][2] The reaction rate has been observed to vary slightly with different solvents, with CH₂Cl₂ being the solvent of choice for optimal results.[1]

Q2: How critical is the absence of water in the reaction?

A2: The exclusion of water is absolutely critical for the success of the reaction. Water can deactivate the titanium catalyst by causing it to hydrolyze, which leads to a significant reduction in both the reaction rate and the enantioselectivity.[1] The use of activated 3Å or 4Å molecular sieves is strongly recommended to remove trace amounts of water from the solvent and reagents.[1][3]

Q3: What is the typical catalyst loading for a catalytic Sharpless epoxidation?

A3: A catalytic amount of 5–10 mol% of the titanium catalyst is typical for the Sharpless epoxidation.[3][4] For optimal enantioselectivity, a slight excess of (+)-DIPT relative to the titanium(IV) isopropoxide (e.g., a 1.1 to 1.2 ratio) is often employed.[1]

Q4: Can I use a different tartrate ester instead of (+)-DIPT?

A4: Yes, other tartrate esters like (+)-Diethyl L-tartrate (DET) are commonly used. The choice between DIPT and DET can be substrate-dependent. For instance, for (E)-allylic alcohols, DET may provide a higher enantiomeric excess (e.e.), whereas for allyl alcohol, DIPT may result in a higher yield.[5]

Q5: What is the ideal temperature for the reaction?

A5: The Sharpless epoxidation is typically conducted at low temperatures, generally between -20 °C and -40 °C, to achieve the highest possible enantioselectivity.[1] Higher temperatures can lead to a decrease in the enantiomeric excess.[1]

Troubleshooting Guide

Issue 1: Low or No Reaction Conversion
Potential Cause Troubleshooting Step
Inactive Catalyst The titanium(IV) isopropoxide reagent is highly sensitive to moisture. Ensure you are using a fresh bottle or a recently distilled reagent. The presence of water will lead to the formation of inactive titanium oxides.[1]
Presence of Water Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and add activated molecular sieves to the reaction mixture to scavenge any residual moisture.[1][3]
Incorrect Reagent Stoichiometry Verify the molar ratios of your reagents. A slight excess of the tartrate ligand to the titanium alkoxide is often beneficial.[1]
Low Reaction Temperature While low temperatures are crucial for selectivity, some less reactive substrates may require slightly higher temperatures or significantly longer reaction times to proceed to completion. Monitor the reaction by TLC to determine the optimal time.
Issue 2: Low Enantioselectivity (ee%)
Potential Cause Troubleshooting Step
Reaction Temperature is Too High Running the reaction at temperatures above -20 °C can significantly erode the enantioselectivity. Ensure your cooling bath maintains a stable, low temperature.[1]
Water in the Reaction Mixture As with low conversion, water can disrupt the chiral environment of the catalyst, leading to a dramatic drop in enantioselectivity. Rigorously exclude moisture from all components.[1]
Incorrect Ti:Tartrate Ratio An insufficient amount of the chiral ligand can lead to a background, non-asymmetric epoxidation by uncomplexed titanium species. Ensure a slight excess of the tartrate is used.[1]
Substrate Structure Z-substituted allylic alcohols are known to be less reactive and often give lower enantioselectivity than their E-isomers.
Solvent Choice While other solvents might be considered, dichloromethane is the established standard for achieving high enantioselectivity. Using alternative solvents may lead to a decrease in ee%.[1][2]
Issue 3: Problems Related to Solvent Choice

While anhydrous dichloromethane is the standard, situations may arise where an alternative is necessary.

Potential Issue with Alternative Solvents Consideration / Troubleshooting Step
Reduced Reaction Rate and Selectivity The reaction rate is known to be sensitive to the solvent.[1] If you must use an alternative like toluene (B28343), be prepared for potentially longer reaction times and lower enantioselectivity. A pilot reaction is recommended to assess the impact.
Solubility Issues The titanium-tartrate catalyst complex or the substrate may have different solubility in alternative solvents. This can affect the reaction kinetics and overall efficiency. Ensure all components are fully dissolved at the reaction temperature.
Catalyst Aggregation The nature of the solvent can influence the aggregation state of the titanium-tartrate catalyst, which is crucial for its activity and selectivity. Non-coordinating, non-protic solvents are generally preferred.
Oxidant and Co-solvent The oxidant, tert-butyl hydroperoxide (TBHP), is often supplied as a solution in a non-polar solvent like decane (B31447) or toluene.[6] When using an alternative primary reaction solvent, ensure it is miscible with the TBHP solution and does not adversely interact with the catalyst.

Data Presentation

The following table summarizes representative data for the Sharpless asymmetric epoxidation of various allylic alcohols using a (+)-DIPT or a related tartrate ester in the standard dichloromethane solvent.

SubstrateChiral LigandTemperature (°C)Time (h)Yield (%)ee (%)
Geraniol (B1671447)D-(-)-DIPT-20-9388
(E)-α-Phenylcinnamyl alcohol(+)-DIPT-20389>98
(E)-p-Nitrocinnamyl alcohol(+)-DIPT-20282>98
(E)-p-Bromocinnamyl alcohol(+)-DIPT-200.7569>98
(Z)-3-Dodecen-1-ol(+)-DIPT-124263>80
(E)-2-Hexen-1-olL-(+)-DET-202.58594
(Data sourced from multiple examples in the literature. Conditions and results are substrate-specific.)[6][7]

Experimental Protocols

Key Experiment: Catalytic Sharpless Asymmetric Epoxidation of Geraniol

This protocol is a representative example for the catalytic epoxidation of an allylic alcohol using (+)-DIPT (or its enantiomer D-(-)-DIPT as described in the source).

Materials:

  • Geraniol

  • This compound ((+)-DIPT)

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene or decane

  • Powdered 4Å molecular sieves, activated

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Aqueous workup solutions (e.g., 10% aqueous tartaric acid or saturated aqueous sodium sulfite)

  • Standard solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)

Procedure:

  • Preparation: Rigorously dry all glassware in an oven and cool under an inert atmosphere (argon or nitrogen). Activate the powdered 4Å molecular sieves by heating under vacuum.

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the activated 4Å molecular sieves (approximately 0.5-1.0 g per 10 mmol of substrate).

  • Add anhydrous dichloromethane via syringe and cool the flask to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).

  • Catalyst Formation: To the cooled and stirred suspension, add (+)-DIPT (0.06 eq) via syringe, followed by the dropwise addition of titanium(IV) isopropoxide (0.05 eq). The solution will typically turn a pale yellow. Stir this mixture at -20 °C for at least 30 minutes to ensure the formation of the chiral catalyst complex.

  • Epoxidation: Add the substrate, geraniol (1.0 eq), to the reaction mixture. Then, slowly add the pre-cooled (-20 °C) anhydrous TBHP solution (1.5-2.0 eq) dropwise, ensuring the internal temperature of the reaction does not rise significantly.

  • Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by adding a 10% aqueous solution of tartaric acid. Allow the mixture to warm to room temperature and stir vigorously for at least one hour.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[6]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Dry glassware & activate molecular sieves r1 Charge flask with sieves & anhydrous CH2Cl2 p1->r1 r2 Cool to -20 °C r1->r2 r3 Add (+)-DIPT & Ti(Oi-Pr)4 Stir for 30 min r2->r3 r4 Add allylic alcohol r3->r4 r5 Add TBHP dropwise at -20 °C r4->r5 r6 Monitor by TLC r5->r6 w1 Quench with aq. tartaric acid r6->w1 w2 Warm to RT, stir for 1h w1->w2 w3 Extract with CH2Cl2 w2->w3 w4 Dry, filter, & concentrate w3->w4 w5 Purify by column chromatography w4->w5

Caption: Experimental workflow for the Sharpless asymmetric epoxidation.

Catalytic_Cycle catalyst [Ti(DIPT)(OiPr)2]2 (Active Catalyst) complex1 Substrate Complex catalyst->complex1 + Allylic Alcohol - iPrOH complex2 Oxidant Complex complex1->complex2 + t-BuOOH - iPrOH product_complex Product Complex complex2->product_complex Oxygen Transfer product_complex->catalyst + 2 iPrOH - Epoxy Alcohol - t-BuOH epoxy_alcohol Epoxy Alcohol product_complex->epoxy_alcohol tbuoh t-BuOH product_complex->tbuoh allylic_alcohol Allylic Alcohol allylic_alcohol->complex1 tbhp t-BuOOH tbhp->complex2

Caption: Simplified catalytic cycle of the Sharpless asymmetric epoxidation.

References

Technical Support Center: Sharpless Asymmetric Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals utilizing the Sharpless Asymmetric Epoxidation. Find answers to frequently asked questions and consult detailed troubleshooting guides to address common challenges, ensuring high yield and enantioselectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of catalyst deactivation in the Sharpless epoxidation?

A1: The primary cause of catalyst deactivation is the presence of water.[1][2] The titanium(IV) isopropoxide catalyst is highly sensitive to moisture and can hydrolyze, forming inactive titanium species like titanium dioxide.[3][4] This hydrolysis disrupts the formation and stability of the active chiral catalyst complex, leading to reduced reaction efficiency and lower enantioselectivity.[1][3]

Q2: How critical is the quality of the reagents for the success of the reaction?

A2: The purity and quality of all reagents are paramount. The titanium(IV) isopropoxide, chiral tartrate (DET or DIPT), allylic alcohol, and the oxidant (tert-butyl hydroperoxide) must be of high purity and anhydrous.[3] Aged or improperly stored reagents can absorb atmospheric moisture, leading to catalyst deactivation and diminished enantiomeric excess (% ee).[3] It is recommended to use reagents from a reliable supplier and to purify them if their quality is uncertain.[3]

Q3: Can the catalyst be reactivated or regenerated once it has been deactivated?

A3: While some catalyst systems can be regenerated, the in-situ formed Sharpless catalyst is typically not reactivated during the reaction. Prevention of deactivation is the most effective strategy. Ensuring strictly anhydrous conditions is the best way to maintain catalyst activity throughout the reaction.[4]

Q4: What is the role of molecular sieves in the reaction?

A4: The addition of activated 3Å or 4Å molecular sieves is crucial for scavenging trace amounts of water from the solvent and reagents.[1][3] This prevents the hydrolysis of the titanium catalyst, thereby preserving its activity and ensuring high enantioselectivity.[1][4]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the Sharpless epoxidation.

Problem Potential Cause Recommended Solution
Low or No Reaction Conversion Catalyst Deactivation by Water: Presence of moisture in reagents or solvent.Add activated 3Å or 4Å molecular sieves to the reaction mixture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents.[5]
Improper Catalyst Formation: The active dimeric titanium-tartrate complex has not formed correctly.Pre-form the catalyst by stirring the titanium(IV) isopropoxide and the tartrate ligand at -20 °C for 30 minutes before adding the substrate and oxidant.[3][5]
Low Substrate Reactivity: The specific allylic alcohol is inherently unreactive under standard conditions.Cautiously increase the reaction temperature, but be aware this may negatively impact enantioselectivity. A higher catalyst loading may also be necessary for less reactive substrates.[5]
Low Enantioselectivity (% ee) Presence of Water: Moisture disrupts the chiral environment of the catalyst.Rigorously dry all reagents and solvents, and use molecular sieves as described above.[3]
Incorrect Tartrate Enantiomer: The choice of (+)- or (-)-diethyl tartrate (DET) or diisopropyl tartrate (DIPT) determines the epoxide's stereochemistry.Verify that the correct tartrate enantiomer is being used to obtain the desired product stereoisomer. A mnemonic can be used for prediction: with the allylic alcohol drawn with the hydroxyl group in the bottom right, (+)-DET directs epoxidation to the bottom face, and (-)-DET to the top face.[5]
Reaction Temperature Too High: Higher temperatures can decrease the energy difference between the diastereomeric transition states, leading to lower enantioselectivity.Perform the reaction at lower temperatures, typically between -20 °C and -40 °C.[3]
Epoxide Product Degradation Ring-Opening of the Epoxide: The epoxide product may be susceptible to ring-opening by nucleophiles present in the reaction mixture.[1]Using Ti(Ot-Bu)₄ instead of Ti(Oi-Pr)₄ can sometimes mitigate this by reducing the nucleophilicity of the alkoxides. Careful workup procedures are also essential to prevent epoxide degradation.[3]

Quantitative Data Summary

The following tables provide a summary of how different parameters can affect the outcome of the Sharpless epoxidation.

Table 1: Effect of Catalyst Loading on Reaction Outcome

Catalyst Loading (mol%)Typical Reaction TimeEnantiomeric Excess (% ee)
1-2LongerCan be high, but sensitive to conditions
5-101-5 hoursOften optimal, >90%[6][7]
>10ShorterMay not significantly improve ee

Table 2: Influence of Temperature on Enantioselectivity

Reaction Temperature (°C)Typical Enantiomeric Excess (% ee)
0Lower
-20High (>90%)[3]
-40Often Maximized[3]
-78May be required for certain substrates[5]

Experimental Protocols

Protocol 1: Preparation of the Sharpless Epoxidation Catalyst and Reaction

This protocol is a representative example for a catalytic Sharpless epoxidation.

Materials:

  • Allylic alcohol

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • L-(+)- or D-(-)-diethyl tartrate (DET) or diisopropyl tartrate (DIPT)

  • Anhydrous tert-butyl hydroperoxide (TBHP) in a hydrocarbon solvent

  • Powdered, activated 3Å or 4Å molecular sieves[6]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add powdered, activated 3Å or 4Å molecular sieves (approximately 0.5-1.0 g per 10 mmol of allylic alcohol).[6]

  • Add anhydrous dichloromethane.[6]

  • Cool the flask to -20 °C using a suitable cooling bath.[6]

  • Add the chiral diethyl tartrate (e.g., 6-12 mol%).[6]

  • Add titanium(IV) isopropoxide (e.g., 5-10 mol%) dropwise while stirring. The solution should turn pale yellow.[3]

  • Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.[3][6]

  • Dissolve the allylic alcohol (1 equivalent) in anhydrous dichloromethane and add it to the pre-formed catalyst mixture at -20 °C.[6]

  • Add anhydrous tert-butyl hydroperoxide (1.5-2.0 equivalents) dropwise to the reaction mixture while maintaining the temperature at -20 °C.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1 to 5 hours.[6]

  • Upon completion, quench the reaction. A common workup involves adding a 10% NaOH solution saturated with NaCl, pre-cooled to 0°C, to the vigorously stirred reaction mixture.[6]

  • Allow the mixture to warm to room temperature and stir for at least 1 hour.[8]

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.[8]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • The crude epoxy alcohol can be purified by flash column chromatography on silica (B1680970) gel.[6]

Visual Guides

Catalyst_Deactivation_Pathway A Active Ti-Tartrate Catalyst C Hydrolysis of Ti(OiPr)₄ A->C reacts with B Presence of Water (H₂O) B->C D Formation of Inactive Titanium Species (e.g., TiO₂) C->D leads to E Loss of Catalytic Activity & Low Enantioselectivity D->E results in

Caption: The primary pathway for catalyst deactivation in Sharpless epoxidation.

Troubleshooting_Workflow Start Problem: Low Yield or Low Enantioselectivity Check_Water Check for Water Contamination Start->Check_Water Dry_Reagents Action: Rigorously Dry Reagents/ Solvents & Use Molecular Sieves Check_Water->Dry_Reagents Yes Check_Catalyst Check Catalyst Formation Protocol Check_Water->Check_Catalyst No Dry_Reagents->Check_Catalyst Preform_Catalyst Action: Pre-form Catalyst for 30 min at -20°C Check_Catalyst->Preform_Catalyst Improper Check_Temp Check Reaction Temperature Check_Catalyst->Check_Temp Correct Preform_Catalyst->Check_Temp Lower_Temp Action: Lower Temperature (e.g., to -40°C) Check_Temp->Lower_Temp Too High Success Problem Resolved Check_Temp->Success Optimal Lower_Temp->Success

Caption: A troubleshooting workflow for common issues in Sharpless epoxidation.

Sharpless_Catalytic_Cycle Catalyst [Ti(tartrate)(OR)₂]₂ Substrate_Binding Active Ti-Substrate Complex Catalyst->Substrate_Binding + Allylic Alcohol Oxidant_Coordination Ti-Substrate-TBHP Complex Substrate_Binding->Oxidant_Coordination + TBHP Oxygen_Transfer Oxygen Transfer (Epoxidation) Oxidant_Coordination->Oxygen_Transfer Product_Release Ti-Product Complex Oxygen_Transfer->Product_Release - Epoxy Alcohol - t-BuOH Product_Release->Catalyst Regeneration

Caption: A simplified diagram of the Sharpless epoxidation catalytic cycle.

References

Technical Support Center: Managing Moisture Sensitivity of the (+)-Diisopropyl L-tartrate Titanium Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of the (+)-Diisopropyl L-tartrate (DIPT) titanium catalyst, a cornerstone of the Sharpless Asymmetric Epoxidation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments, with a focus on problems arising from moisture contamination.

Issue 1: Low Enantioselectivity (% ee)

Question: My Sharpless epoxidation reaction is showing poor enantioselectivity. What are the likely causes related to moisture?

Answer: Low enantiomeric excess is a frequent problem directly linked to the integrity of the chiral catalyst, which is highly sensitive to water. Here’s a systematic approach to troubleshooting:

  • Catalyst System Integrity: The chiral titanium-tartrate complex is essential for asymmetric induction. Moisture can hydrolyze the titanium (IV) isopropoxide, leading to the formation of inactive titanium species and disrupting the chiral environment of the catalyst.[1][2]

  • Reagent and Solvent Purity: The presence of water in any of the reagents or the solvent can significantly decrease enantioselectivity.[1]

    • Titanium(IV) isopropoxide: This reagent is extremely moisture-sensitive. If its quality is uncertain, purification via distillation under reduced pressure is recommended.[1]

    • This compound (DIPT): While more stable than the titanium precursor, DIPT can absorb atmospheric moisture over time, especially if stored improperly.[1][3] It is recommended to use DIPT from a reliable supplier and store it in a desiccator.[1]

    • Solvent: The reaction solvent (typically dichloromethane (B109758), CH₂Cl₂) must be rigorously dried.

  • Reaction Conditions: Inadequate control of the reaction environment can introduce moisture.

Solution Workflow for Low Enantioselectivity:

start Low % ee Observed check_catalyst Verify Catalyst Integrity start->check_catalyst check_reagents Assess Reagent Purity check_catalyst->check_reagents Catalyst OK distill_ti Distill Ti(Oi-Pr)₄ check_catalyst->distill_ti Ti(Oi-Pr)₄ Suspect check_solvent Ensure Solvent Anhydrous check_reagents->check_solvent Reagents OK new_dipt Use Fresh/Dry DIPT check_reagents->new_dipt DIPT Suspect check_setup Review Reaction Setup check_solvent->check_setup Solvent Dry dry_solvent Re-dry Solvent check_solvent->dry_solvent Solvent Wet improve_setup Refine Inert Atmosphere Technique check_setup->improve_setup Setup Inadequate success High % ee Achieved check_setup->success Setup OK distill_ti->check_reagents new_dipt->check_solvent dry_solvent->check_setup improve_setup->success

Caption: Troubleshooting workflow for low enantioselectivity.

Issue 2: Reaction Fails to Initiate or is Sluggish

Question: My reaction is not proceeding, or the conversion rate is very low. Could this be a moisture issue?

Answer: Yes, the presence of water can completely inhibit the reaction. The active catalytic species is thought to be a dinuclear titanium complex.[4] Water can destroy this active species, leading to reaction failure.[4][5]

  • Catalyst Deactivation: Titanium isopropoxide rapidly hydrolyzes in the presence of water, forming titanium oxides and hydroxides that are catalytically inactive.[1][6]

  • Use of Molecular Sieves: The addition of activated 3Å or 4Å molecular sieves is crucial for scavenging trace amounts of water from the reaction mixture, allowing the use of catalytic amounts of the titanium complex.[1][7][8] Without them, stoichiometric amounts of the catalyst may be necessary, and even then, the reaction can fail if significant moisture is present.[5][9]

Frequently Asked Questions (FAQs)

Q1: How should I handle and store this compound and Titanium(IV) isopropoxide?

A1:

  • This compound (DIPT): Store in a tightly closed container in a cool, dry place.[10] For long-term storage, a desiccator is recommended to prevent moisture absorption.[1]

  • Titanium(IV) isopropoxide: This is a highly moisture-sensitive liquid. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. Handle it using anhydrous techniques, such as with dry syringes or cannulas, under a positive pressure of inert gas.[11][12]

Q2: What is the best way to dry the reaction solvent?

A2: Dichloromethane (CH₂Cl₂) is a common solvent for the Sharpless epoxidation. It must be thoroughly dried.

  • Distillation from Calcium Hydride (CaH₂): This is a highly effective method for drying chlorinated solvents.[11][13] The solvent is refluxed over CaH₂ under an inert atmosphere and then distilled.[13]

  • Drying over Molecular Sieves: For less stringent requirements or for storing previously dried solvent, activated 3Å or 4Å molecular sieves can be used.[13][14] Ensure the sieves are properly activated by heating them under vacuum.[15]

Q3: How can I be sure my glassware is dry enough for the reaction?

A3: Adsorbed water on the surface of glassware can be detrimental to moisture-sensitive reactions.[16][17]

  • Oven-Drying: Place glassware in an oven at >120 °C for at least 4 hours, or ideally overnight.[16][17] Assemble the apparatus while still hot under a stream of dry inert gas.[17]

  • Flame-Drying: For round-bottom flasks, this is a quicker method. Heat the flask under vacuum with a heat gun or a gentle flame until all visible moisture is gone, then cool under a stream of inert gas.[16]

Q4: What is the role of molecular sieves in the reaction?

A4: Molecular sieves (typically 3Å or 4Å) are crucial for the catalytic version of the Sharpless epoxidation.[7][9] Their primary role is to sequester any trace amounts of water present in the reaction mixture, whether from the solvent, reagents, or atmosphere.[1][8] This prevents the deactivation of the water-sensitive titanium catalyst, allowing the reaction to proceed with high efficiency and enantioselectivity using only catalytic amounts (5-10 mol%) of the titanium complex.[9][18]

Q5: Can the age of the DIPT reagent affect the reaction outcome?

A5: Yes. While DIPT is a relatively stable compound, older bottles may have been exposed to atmospheric moisture over time, especially with repeated openings.[1] This can introduce water into the reaction, leading to a decrease in enantioselectivity.[1] It is always best to use DIPT from a freshly opened bottle or a properly stored and handled older bottle.

Data Presentation

Table 1: Effect of Drying Method on Residual Water in Solvents

Drying MethodSolventResidual Water Content (ppm)Reference
Storing over 3Å Molecular Sieves (24h)Dichloromethane~0.1[14]
Storing over 3Å Molecular Sieves (24h)Acetonitrile~0.5[14]
Distillation from Calcium HydrideDichloromethane<10[13]
Distillation from Sodium/BenzophenoneTetrahydrofuran (THF)<10[13]

Table 2: Recommended Reagent Ratios for Catalytic Sharpless Epoxidation

ReagentMolar Ratio (relative to substrate)Purpose
Titanium(IV) isopropoxide0.05 - 0.10 (5-10 mol%)Catalyst Precursor
This compound0.06 - 0.12 (6-12 mol%)Chiral Ligand
tert-Butyl hydroperoxide (TBHP)2.0Oxidant
3Å or 4Å Molecular Sieves10-20% by weight of solventDrying Agent

(Data synthesized from multiple sources[7][9][18][19])

Experimental Protocols

Protocol 1: Preparation of the Anhydrous Reaction Setup

  • Glassware Drying: Dry all necessary glassware (round-bottom flask, addition funnel, etc.) in an oven at >120 °C overnight.[16][17]

  • Assembly: Assemble the glassware while still hot under a stream of dry nitrogen or argon. Use a well-greased Schlenk line or a manifold with a bubbler to maintain a positive pressure of inert gas.[11][17]

  • Cooling: Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Inert Atmosphere Cycling: Evacuate the flask using the vacuum line of the Schlenk line and then refill with inert gas. Repeat this cycle three times to ensure the removal of all atmospheric air and moisture.[11]

cluster_prep Glassware Preparation cluster_inert Inert Atmosphere Establishment oven_dry Oven-Dry Glassware (>120°C) assemble_hot Assemble Hot Under Inert Gas oven_dry->assemble_hot cool_down Cool to Room Temp assemble_hot->cool_down evacuate Evacuate Flask (Vacuum) cool_down->evacuate refill Refill with N₂ or Ar evacuate->refill repeat Repeat Cycle 3x refill->repeat repeat->evacuate Cycle < 3 ready Apparatus Ready for Use repeat->ready Cycle = 3

Caption: Workflow for preparing an anhydrous reaction setup.

Protocol 2: Standard Catalytic Sharpless Asymmetric Epoxidation

This protocol is a standard procedure for the epoxidation of an allylic alcohol.

  • Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add activated 3Å powdered molecular sieves (approx. 10-20% of the solvent volume).[19]

  • Solvent Addition: Add freshly distilled, anhydrous dichloromethane (CH₂Cl₂) via cannula.[1] Cool the flask to -20 °C using a cooling bath.

  • Catalyst Formation:

    • To the cooled solvent, add this compound (DIPT) (e.g., 0.06 mmol).

    • Slowly add titanium(IV) isopropoxide (e.g., 0.05 mmol) dropwise while stirring. The solution should turn a pale yellow.[1]

    • Stir the mixture at -20 °C for at least 30 minutes to ensure the formation of the chiral catalyst complex.[1]

  • Substrate Addition: In a separate dry flask, dissolve the allylic alcohol (1.0 mmol) in a minimal amount of dry CH₂Cl₂. Add this solution to the catalyst mixture via cannula.

  • Oxidant Addition: Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (B28343) (e.g., 2.0 mmol) dropwise over a period of time. Caution: TBHP is a potent oxidizing agent and should be handled with care.[18]

  • Reaction Monitoring: Maintain the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction according to established literature procedures, which often involves the addition of water or aqueous solutions. At this stage, protection from moisture is no longer necessary.[16]

References

Scaling up reactions with (+)-Diisopropyl L-tartrate for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up reactions involving (+)-Diisopropyl L-tartrate (DIPT) for industrial applications. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during your experiments.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the scale-up of reactions utilizing this compound, with a primary focus on the widely used Sharpless Asymmetric Epoxidation.

Issue 1: Low Enantiomeric Excess (% ee) in Sharpless Asymmetric Epoxidation

Low enantioselectivity is a frequent challenge when scaling up the Sharpless epoxidation. The following guide provides a systematic approach to identifying and resolving the root causes of poor stereochemical control.

Question: My large-scale Sharpless epoxidation is resulting in low enantioselectivity. What are the most common causes and how can I address them?

Answer: Low enantiomeric excess in the Sharpless epoxidation on an industrial scale can stem from several factors, ranging from reagent quality and water content to reaction temperature and catalyst integrity. A systematic evaluation of each parameter is crucial for successful troubleshooting.[1]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Moisture Contamination The titanium-tartrate catalyst is extremely sensitive to water, which can lead to the formation of inactive or non-chiral catalytic species, drastically reducing enantioselectivity.[1]Ensure all glassware, reactors, and transfer lines are rigorously dried (e.g., oven-dried or flame-dried under an inert atmosphere). Use anhydrous solvents and reagents. Incorporate activated 3Å or 4Å molecular sieves in the reaction mixture to scavenge any trace amounts of water.[1]
Suboptimal Reaction Temperature Higher reaction temperatures can decrease the stability of the chiral catalyst complex and reduce the energy difference between the diastereomeric transition states, leading to lower % ee.[1]Maintain a low reaction temperature, typically between -20 °C and -40 °C, for optimal enantioselectivity.[1] Implement a robust cooling system and monitor the internal reaction temperature closely during the addition of reagents, especially the oxidant.
Incorrect Stoichiometry of Catalyst Components An improper ratio of titanium(IV) isopropoxide to (+)-DIPT can lead to the incomplete formation of the active chiral catalyst.The recommended molar ratio of Ti(Oi-Pr)₄ to (+)-DIPT is typically 1:1.1 to 1:1.2.[1] Ensure accurate measurement and addition of both components.
Degraded Titanium(IV) Isopropoxide Titanium(IV) isopropoxide is sensitive to moisture and can hydrolyze over time, leading to the formation of inactive titanium species.Use a fresh, unopened bottle or a recently purified batch of titanium(IV) isopropoxide for catalyst preparation.
Low Catalyst Loading While not directly impacting enantioselectivity, very low catalyst loading can lead to a sluggish reaction, potentially allowing a non-selective background epoxidation to occur, which lowers the overall % ee.[1]A catalyst loading of 5-10 mol% is generally recommended for efficient and selective reactions.[1][2] For particularly challenging substrates or large-scale reactions, optimizing the catalyst loading may be necessary.

Frequently Asked Questions (FAQs)

This section addresses specific questions related to the industrial applications of this compound.

Q1: Beyond the Sharpless epoxidation, what are other significant industrial applications of this compound?

A1: While the Sharpless epoxidation is its most prominent application, this compound is also utilized as a chiral ligand in other asymmetric transformations. For instance, it is employed in asymmetric reductive aldol-type reactions to produce enantioenriched β-hydroxy esters, which are valuable chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[3]

Q2: How does the choice of the tartrate ester (diethyl vs. diisopropyl) affect the Sharpless epoxidation?

A2: Both diethyl tartrate (DET) and diisopropyl tartrate (DIPT) are effective chiral ligands in the Sharpless epoxidation. The choice between them can depend on the specific substrate. DIPT is often favored for the kinetic resolution of secondary allylic alcohols and may provide higher selectivity in certain cases.[4]

Q3: What are the primary safety concerns when scaling up Sharpless epoxidation reactions?

A3: The most significant safety hazard is associated with the oxidant, typically tert-butyl hydroperoxide (TBHP). Concentrated solutions of TBHP can be explosive and shock-sensitive.[5] It is crucial to handle TBHP with extreme care, use appropriate personal protective equipment (PPE), and conduct the reaction behind a blast shield, especially for large-scale operations.[5]

Q4: Can the catalyst be recovered and reused in industrial processes?

A4: While the development of heterogeneous and reusable Sharpless epoxidation catalysts is an active area of research, the conventional homogeneous catalyst is typically not recovered. Catalyst deactivation, often caused by moisture, can be a significant issue.[6] For industrial applications, focusing on optimizing the reaction to use a minimal amount of catalyst is a common strategy.

Q5: What are common byproducts in large-scale Sharpless epoxidation reactions?

A5: Besides the desired chiral epoxide, potential byproducts can include the corresponding diol, formed from the ring-opening of the epoxide, and products from the non-enantioselective background reaction if the catalyst is not fully active. The presence of water can exacerbate the formation of diols. Careful control of reaction conditions and work-up procedures is necessary to minimize these byproducts.

Data Presentation

The following tables summarize key quantitative data for the Sharpless Asymmetric Epoxidation using this compound.

Table 1: Recommended Reaction Parameters for Optimal Enantioselectivity

ParameterRecommended Condition/RatioPotential Impact of Deviation on % ee
Ti(Oi-Pr)₄ : (+)-DIPT Ratio 1 : 1.1 - 1.2A lower ratio may lead to incomplete formation of the chiral catalyst, reducing % ee.[1]
Catalyst Loading 5-10 mol%Very low loading can result in slow reactions and potential background non-selective epoxidation.[1][2]
Temperature -20 °C to -40 °CHigher temperatures generally lead to lower enantioselectivity.[1]
Water Content Anhydrous (use of molecular sieves)The presence of water drastically reduces % ee due to catalyst deactivation.[1]
Solvent Dry Dichloromethane (B109758)Use of wet or protic solvents will negatively impact the reaction.[1]

Table 2: Influence of Temperature on Enantiomeric Excess (Representative Data)

SubstrateTemperature (°C)Enantiomeric Excess (% ee)
Geraniol-2095
Geraniol085
(E)-2-Hexen-1-ol-2094
(E)-2-Hexen-1-ol082

Note: The data in this table is representative and illustrates the general trend. Actual results may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Industrial Scale-Up Protocol for Catalytic Sharpless Asymmetric Epoxidation

This protocol provides a general guideline for the scale-up of the Sharpless asymmetric epoxidation and may require optimization for specific substrates and equipment.

1. Reactor Preparation:

  • Ensure the reaction vessel and all associated transfer lines are thoroughly cleaned and dried to remove any residual moisture.

  • Inert the reactor with dry nitrogen or argon.

2. Reagent Preparation:

  • To the inerted reactor, add powdered 4Å molecular sieves (approximately 200-300 g per mole of substrate).

  • Charge the reactor with anhydrous dichloromethane (DCM).

  • Cool the reactor contents to -20 °C with constant agitation.

3. Catalyst Formation:

  • To the cooled DCM suspension, add this compound (0.06 equivalents) followed by the slow, subsurface addition of titanium(IV) isopropoxide (0.05 equivalents).

  • Stir the mixture at -20 °C for at least 30 minutes to allow for the complete formation of the chiral catalyst complex. The solution should appear as a pale yellow.[1]

4. Epoxidation Reaction:

  • Add the allylic alcohol substrate to the catalyst solution.

  • Slowly add a pre-cooled (-20 °C) solution of anhydrous tert-butyl hydroperoxide (TBHP) in a suitable solvent (e.g., toluene (B28343) or decane) to the reaction mixture via a dosing pump, ensuring the internal temperature does not exceed -15 °C.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC).

5. Reaction Quench and Work-up:

  • Upon completion, quench the reaction by slowly adding a pre-cooled aqueous solution of citric acid or ferrous sulfate (B86663) to decompose the excess TBHP.

  • Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude epoxy alcohol.

6. Purification:

  • The crude product can be purified by flash column chromatography or distillation, depending on its physical properties.

Mandatory Visualizations

Sharpless Asymmetric Epoxidation Catalytic Cycle

Sharpless_Catalytic_Cycle catalyst [Ti(DIPT)(OiPr)2]2 (Active Catalyst) substrate_complex Catalyst-Substrate Complex catalyst->substrate_complex + Allylic Alcohol - iPrOH oxidant_complex Catalyst-Oxidant-Substrate Complex substrate_complex->oxidant_complex + tBuOOH - iPrOH product_complex Epoxide-Catalyst Complex oxidant_complex->product_complex Oxygen Transfer product_complex->catalyst + iPrOH - Chiral Epoxide

Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.

Troubleshooting Workflow for Low Enantioselectivity

Troubleshooting_Workflow start Low % ee Observed check_water Check for Moisture (Solvents, Reagents, Glassware) start->check_water dry_system Action: Rigorously Dry System (Anhydrous Solvents, Molecular Sieves) check_water->dry_system Moisture Suspected check_temp Verify Reaction Temperature check_water->check_temp System is Dry dry_system->check_temp adjust_temp Action: Maintain -20°C to -40°C check_temp->adjust_temp Temperature too High check_reagents Check Reagent Quality (Ti(OiPr)4, DIPT) check_temp->check_reagents Temperature OK adjust_temp->check_reagents use_fresh_reagents Action: Use Fresh/Purified Reagents check_reagents->use_fresh_reagents Reagents Old/Degraded check_stoichiometry Verify Catalyst Stoichiometry (Ti:DIPT ratio) check_reagents->check_stoichiometry Reagents OK use_fresh_reagents->check_stoichiometry adjust_stoichiometry Action: Ensure Ti:DIPT ratio is 1:1.1-1.2 check_stoichiometry->adjust_stoichiometry Incorrect Ratio end Improved % ee check_stoichiometry->end Ratio OK adjust_stoichiometry->end

Caption: Decision tree for troubleshooting low % ee.

References

Validation & Comparative

Determining Enantiomeric Excess in Asymmetric Synthesis: A Comparative Guide for Products of (+)-Diisopropyl L-Tartrate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical step in reaction optimization and product characterization. This guide provides a comprehensive comparison of common analytical techniques for determining the ee of chiral molecules, with a particular focus on the products derived from reactions utilizing (+)-Diisopropyl L-tartrate (DIPT), a widely employed chiral ligand in reactions such as the Sharpless asymmetric epoxidation.

The Sharpless asymmetric epoxidation, a Nobel Prize-winning reaction, utilizes a catalyst system composed of titanium tetra(isopropoxide), an enantiomerically pure dialkyl tartrate like (+)-DIPT, and an oxidant to convert primary and secondary allylic alcohols into 2,3-epoxyalcohols with high stereoselectivity.[1][2] The choice of the tartrate enantiomer dictates the stereochemical outcome of the epoxidation, making it a powerful tool in the synthesis of chiral building blocks for pharmaceuticals and natural products.[1][3] This guide will delve into the primary methods for quantifying the success of such enantioselective transformations.

Comparison of Analytical Techniques for Enantiomeric Excess Determination

The most prevalent methods for determining the enantiomeric excess of chiral compounds are chiral high-performance liquid chromatography (HPLC), chiral gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy with the aid of chiral auxiliaries.[4] Each technique offers distinct advantages and is suited to different types of analytes and experimental constraints.

Method Principle Typical Substrates Advantages Disadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[5]A wide range of compounds, including non-volatile and thermally sensitive molecules like epoxy alcohols.[4]Broad applicability, high accuracy and precision, direct separation and quantification.[5]Can require method development to find a suitable CSP and mobile phase, may require derivatization for detection.[6]
Chiral GC Separation of volatile enantiomers based on their interactions with a chiral stationary phase in a capillary column.[7]Volatile and thermally stable compounds, such as some smaller epoxides.[7]High resolution, fast analysis times, suitable for volatile compounds.[8]Limited to volatile and thermally stable analytes, may require derivatization to increase volatility.[8]
NMR Spectroscopy Conversion of enantiomers into diastereomers in situ using a chiral auxiliary, resulting in distinguishable signals in the NMR spectrum.[9]A wide range of compounds, analysis is performed in solution.Rapid analysis, provides structural information, requires no separation.[10]Lower sensitivity compared to chromatographic methods, potential for signal overlap, accuracy depends on the chiral auxiliary.[11]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the determination of enantiomeric excess for products of (+)-DIPT reactions.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The choice of the chiral stationary phase (CSP) is crucial for achieving separation. Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives, are often effective for resolving the enantiomers of epoxy alcohols produced in Sharpless epoxidations.[6][12]

Protocol for ee Determination of a Chiral Epoxy Alcohol:

  • Column Selection: A common choice is a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel).[6]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase separation is a mixture of n-hexane and a polar modifier like ethanol (B145695) or isopropanol. An exemplary mobile phase is n-hexane:ethanol (70:30, v/v).[6]

  • Sample Preparation: Dissolve a small amount of the purified epoxy alcohol in the mobile phase.

  • HPLC Analysis:

    • Set the flow rate to 0.8 mL/min.[6]

    • Maintain the column temperature at 40 °C.[6]

    • Inject the sample onto the column.

    • Detect the eluting enantiomers using a UV detector at an appropriate wavelength (e.g., 220 nm).

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Chiral Gas Chromatography (GC)

For volatile products, chiral GC offers excellent resolution and speed. Cyclodextrin-based chiral stationary phases are commonly used for the separation of enantiomeric epoxides.[13]

Protocol for ee Determination of a Volatile Epoxide:

  • Column Selection: Utilize a capillary column with a chiral stationary phase, such as one based on a derivatized β-cyclodextrin.

  • Sample Preparation: Dissolve the volatile epoxide in a suitable solvent (e.g., dichloromethane).

  • GC Analysis:

    • Set the injector and detector temperatures appropriately for the analyte.

    • Use a temperature program for the oven to optimize separation. A typical program might start at a lower temperature and ramp up.

    • Use helium as the carrier gas.

  • Data Analysis: Calculate the enantiomeric excess from the peak areas of the two enantiomers as described for HPLC.

NMR Spectroscopy with a Chiral Solvating Agent

NMR spectroscopy provides a rapid method for determining ee without the need for chromatographic separation. Chiral solvating agents (CSAs), such as Pirkle's alcohol or specialized metal complexes, form diastereomeric complexes with the enantiomers of the analyte, leading to separate signals in the ¹H NMR spectrum.[10][14]

Protocol for ee Determination using a Gallium-Based Chiral Solvating Agent:

  • Sample Preparation: In a 5-mm NMR tube, dissolve approximately 1.5 μL of the racemic alcohol product in 0.5 mL of a deuterated solvent like CD₃CN.[10]

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the analyte solution.[10]

  • Addition of CSA: Add a small amount (e.g., 7.0 mg) of the chiral solvating agent (e.g., [Ga-L1]Na) to the NMR tube and shake until the solution is clear.[10]

  • Final Spectrum: Acquire another ¹H NMR spectrum.

  • Data Analysis: Compare the two spectra. The signals of the protons near the chiral center (e.g., the hydroxyl proton) should be split into two distinct peaks for the two enantiomers in the presence of the CSA. The enantiomeric excess is determined by integrating these two peaks.[10]

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for determining enantiomeric excess and the catalytic cycle of the Sharpless Asymmetric Epoxidation.

ee_determination_workflow cluster_synthesis Asymmetric Synthesis cluster_analysis ee Determination cluster_quantification Quantification start Prochiral Substrate reaction (+)-DIPT Mediated Reaction start->reaction product Chiral Product (Enantiomeric Mixture) reaction->product method Analytical Method product->method hplc Chiral HPLC method->hplc Non-volatile gc Chiral GC method->gc Volatile nmr Chiral NMR method->nmr Soluble data Peak Integration hplc->data gc->data nmr->data ee Enantiomeric Excess (ee) data->ee

General workflow for ee determination.

sharpless_epoxidation_cycle catalyst Ti(OiPr)₄ + (+)-DIPT active_catalyst Chiral Titanium Tartrate Complex catalyst->active_catalyst Forms substrate_binding Allylic Alcohol Coordination active_catalyst->substrate_binding oxidant_binding t-BuOOH Binding substrate_binding->oxidant_binding oxygen_transfer Oxygen Transfer to Alkene oxidant_binding->oxygen_transfer product_release Epoxy Alcohol Product Release oxygen_transfer->product_release product_release->active_catalyst Regenerates Catalyst

Catalytic cycle of Sharpless epoxidation.

Alternatives to this compound

While DIPT is a highly effective chiral ligand for the epoxidation of allylic alcohols, other asymmetric epoxidation methods exist for different substrate classes. The Jacobsen-Katsuki epoxidation, for instance, is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese-salen complex.[8] This method provides an alternative route to chiral epoxides when an allylic alcohol functionality is not present in the substrate.

Conclusion

The determination of enantiomeric excess is a fundamental aspect of asymmetric synthesis. For reactions involving this compound, such as the Sharpless asymmetric epoxidation, researchers have a robust toolkit of analytical methods at their disposal. Chiral HPLC is often the method of choice due to its broad applicability and high accuracy for the resulting epoxy alcohols. Chiral GC is a valuable alternative for more volatile products, while NMR spectroscopy with chiral solvating agents offers a rapid, non-separative approach. The selection of the most appropriate technique will depend on the specific properties of the product and the available instrumentation. By carefully applying these methods, researchers can accurately quantify the stereochemical outcome of their reactions and advance the development of new chiral molecules.

References

A Comparative Guide to Chiral HPLC Analysis of Compounds Synthesized with (+)-Diisopropyl L-tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of enantiomerically pure compounds is a critical task. The Sharpless asymmetric epoxidation, utilizing (+)-Diisopropyl L-tartrate ((+)-DIPT) as a chiral ligand, is a cornerstone of modern organic synthesis for producing chiral epoxides and subsequent diols with high enantioselectivity.[1][2] The verification of the enantiomeric purity of these synthesized molecules is paramount, with chiral High-Performance Liquid Chromatography (HPLC) being the most prevalent and reliable analytical technique for this purpose.[3]

This guide provides an objective comparison of chiral HPLC methods for the analysis of compounds synthesized using this compound. It includes a summary of performance data for various chiral stationary phases, detailed experimental protocols, and a workflow for method development.

Comparison of Chiral Stationary Phase Performance

The choice of the chiral stationary phase (CSP) is the most critical factor in achieving successful enantiomeric separation. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are widely used for their broad applicability in separating a diverse range of chiral compounds, including the epoxides and diols produced from Sharpless epoxidation.[4][5]

The following table summarizes typical performance data for commonly used polysaccharide-based CSPs in the analysis of compounds structurally related to those synthesized using (+)-DIPT. The data is compiled from various sources to provide a comparative overview.

Compound ClassChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Resolution (Rs)Analysis Time (approx., min)Reference
Glycidyl (B131873) Derivatives Chiralpak AD-Hn-Hexane/Ethanol (B145695) (70/30, v/v)1.2≥ 2.0< 11[4]
Chiralpak AD-HMethanol0.8≥ 2.0< 11[4]
Aromatic Epoxides Chiralcel OD-Hn-Hexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v)1.0> 1.515-20[6]
Chiralpak AD-Hn-Hexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v)1.0> 1.510-15[6]
Aliphatic Diols Chiralpak IAn-Hexane/Isopropanol (90/10, v/v)1.0> 1.5~20[7]
Chiralcel OD-Hn-Hexane/Ethanol (90/10, v/v)1.0Variable15-25[8]

Note: The performance of a chiral separation is highly dependent on the specific analyte and the precise chromatographic conditions. The data above should be considered as a starting point for method development.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of chiral separation methods. Below are representative experimental protocols for the chiral HPLC analysis of compounds synthesized via Sharpless asymmetric epoxidation.

Protocol 1: Chiral HPLC Analysis of Glycidyl Tosylate [4]

  • Objective: To determine the enantiomeric excess of glycidyl tosylate, a derivative of glycidol, which can be synthesized using Sharpless asymmetric epoxidation.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A normal-phase mobile phase consisting of n-hexane and ethanol in a 70:30 (v/v) ratio.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV detection at a wavelength suitable for the analyte (e.g., 254 nm).

  • Sample Preparation: Dissolve the glycidyl tosylate sample in the mobile phase to a concentration of approximately 100 µg/mL.

  • Injection Volume: 10 µL.

  • Expected Outcome: Baseline separation of the two enantiomers (Rs ≥ 2.0) within approximately 11 minutes.

Protocol 2: General Screening Protocol for Chiral Alcohols/Diols [7][8]

  • Objective: A general approach to screen for a suitable chiral separation method for a novel chiral alcohol or diol.

  • Instrumentation: HPLC system with a UV or Refractive Index Detector (RID).

  • Chiral Columns for Screening:

    • Chiralpak IA (amylose-based)

    • Chiralpak IB (cellulose-based)

    • Chiralcel OD-H (cellulose-based)

    • Chiralcel OJ-H (cellulose-based)

  • Screening Mobile Phases:

    • Normal Phase: n-Hexane/Isopropanol (90/10, v/v) and n-Hexane/Ethanol (90/10, v/v). For basic analytes, add 0.1% diethylamine. For acidic analytes, add 0.1% trifluoroacetic acid.

    • Polar Organic Mode: Acetonitrile or Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient (e.g., 25°C).

  • Detection: UV at 220 nm or 254 nm. If the analyte lacks a chromophore, a Refractive Index Detector (RID) can be used, or the analyte can be derivatized.

  • Procedure:

    • Prepare a solution of the racemic analyte at approximately 1 mg/mL in the initial mobile phase.

    • Equilibrate the first column with the initial mobile phase until a stable baseline is achieved.

    • Inject the sample and monitor the chromatogram for any signs of peak splitting or separation.

    • Repeat the process for each column and each mobile phase composition.

    • Once a promising separation is observed (Rs > 0.8), optimize the mobile phase composition, flow rate, and temperature to achieve baseline resolution (Rs > 1.5).

Workflow for Chiral HPLC Method Development

A systematic approach is crucial for the efficient development of a robust chiral HPLC method. The following diagram illustrates a logical workflow from initial synthesis to a validated analytical method.

Chiral_HPLC_Workflow cluster_synthesis Synthesis cluster_analysis Chiral HPLC Analysis cluster_alternatives Alternative Approaches Synthesis Asymmetric Synthesis (e.g., Sharpless Epoxidation using (+)-DIPT) Workup Reaction Work-up and Purification Synthesis->Workup MethodDev Method Development: Column and Mobile Phase Screening Workup->MethodDev Racemic & Chiral Samples Optimization Method Optimization: Flow Rate, Temperature, Mobile Phase Ratio MethodDev->Optimization Promising Separation Found Derivatization Indirect Method: Derivatization with Chiral Agent and Achiral HPLC MethodDev->Derivatization No Direct Separation Validation Method Validation: Linearity, Precision, Accuracy, LOD, LOQ Optimization->Validation Analysis Sample Analysis and ee% Determination Validation->Analysis

Workflow for Chiral HPLC Method Development.

Comparison with Alternative Methods

While direct chiral HPLC on a CSP is the most common approach, an alternative indirect method exists. This involves derivatizing the enantiomeric mixture with a pure chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can often be separated on a standard achiral HPLC column (e.g., C18).[9]

Comparison: Direct vs. Indirect Chiral HPLC

FeatureDirect Method (Chiral Stationary Phase)Indirect Method (Derivatization)
Principle Differential interaction of enantiomers with a CSP.Separation of diastereomers on an achiral column.
Advantages - Simpler sample preparation (no derivatization).\n- Less risk of racemization during sample prep.\n- Direct measurement of enantiomers.- Can use standard, less expensive achiral columns.\n- May achieve larger separation factors for diastereomers.
Disadvantages - CSPs are more expensive.\n- Method development can be more complex (screening multiple CSPs).- Requires an additional reaction step.\n- Chiral derivatizing agent must be enantiomerically pure.\n- Potential for kinetic resolution or racemization during derivatization.

References

A Comparative Guide to (+)-Diisopropyl L-tartrate and (+)-Diethyl L-tartrate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of asymmetric synthesis, the Sharpless epoxidation stands as a foundational and powerful tool for the enantioselective preparation of 2,3-epoxyalcohols from allylic alcohols.[1][2] These chiral intermediates are crucial building blocks in the synthesis of a wide array of pharmaceuticals and natural products.[1] The success of this reaction hinges on a catalytic system composed of titanium tetra(isopropoxide), a hydroperoxide (typically tert-butyl hydroperoxide, TBHP), and a chiral dialkyl tartrate.[2][3] The choice of the dialkyl tartrate ligand is a critical determinant of the reaction's enantioselectivity.[1] The two most commonly employed ligands are (+)-Diisopropyl L-tartrate (DIPT) and (+)-Diethyl L-tartrate (DET). This guide provides an objective comparison of their performance, supported by experimental data.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of these ligands is essential for their effective application in synthesis.

PropertyThis compound (DIPT)(+)-Diethyl L-tartrate (DET)
Molecular Formula C₁₀H₁₈O₆[4]C₈H₁₄O₆
Molecular Weight 234.25 g/mol [4]206.19 g/mol
Appearance Colorless to pale yellow liquid or solid[5]Colorless liquid
Boiling Point 152 °C / 12 mmHg[6]280 °C (lit.), 162 °C / 19 mmHg (lit.)
Density 1.114 g/mL at 25 °C[6]1.204 g/mL at 25 °C
Refractive Index n20/D 1.439 (lit.)[6]n20/D 1.446 (lit.)

Performance in Asymmetric Epoxidation

Both DIPT and DET are highly effective in inducing high levels of enantioselectivity in the Sharpless epoxidation. However, the optimal choice of ligand can be substrate-dependent. Generally, DIPT is noted to sometimes lead to higher selectivity and is often favored for the kinetic resolution of secondary allylic alcohols.[1][7]

The following table summarizes the performance of both ligands in the catalytic asymmetric epoxidation of various allylic alcohols.

Allylic AlcoholTartrate LigandYield (%)Enantiomeric Excess (ee%)
Geraniol(+)-DET9591[1]
(E)-2-Hexen-1-ol(+)-DET8594[8]
Cinnanyl alcohol(+)-DIPT89>98[7]
1-Hepten-3-ol(+)-DIPT79>98[7]
(Z)-3-Methyl-2-hepten-1-ol(+)-DET7486[7]

Experimental Protocols

The successful execution of a Sharpless asymmetric epoxidation requires meticulous attention to experimental detail, particularly the exclusion of water.[9]

General Experimental Workflow

G A Flame-dry flask and add molecular sieves B Cool to -20 °C under inert atmosphere A->B C Add anhydrous CH2Cl2 B->C D Add Ti(OiPr)4 C->D E Add (+)-DIPT or (+)-DET D->E F Stir for 30 min E->F G Add allylic alcohol F->G H Add TBHP dropwise G->H I Monitor reaction by TLC H->I J Quench reaction I->J K Work-up and purification J->K

General experimental workflow for the Sharpless asymmetric epoxidation.

Protocol 1: Catalytic Sharpless Asymmetric Epoxidation of Geraniol [10]

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with powdered 4Å molecular sieves.

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) is added, and the suspension is cooled to -20 °C.

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) is added via syringe, followed by (+)-Diethyl L-tartrate ((+)-DET).

  • The mixture is stirred for 30 minutes at -20 °C.

  • Geraniol is added to the reaction mixture.

  • A solution of tert-butyl hydroperoxide (TBHP) in toluene (B28343) is added dropwise over 10-15 minutes, maintaining the internal temperature.

  • The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by adding a 10% aqueous solution of tartaric acid and allowing the mixture to warm to room temperature.

  • The mixture is stirred vigorously for 1 hour, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting epoxy alcohol is purified by flash column chromatography.

Protocol 2: Stoichiometric Sharpless Asymmetric Epoxidation of (E)-2-Hexen-1-ol [10]

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane and cool to -20 °C.

  • Add Ti(OiPr)₄, followed by L-(+)-Diethyl L-tartrate (L-(+)-DET) via syringe.

  • Add (E)-2-hexen-1-ol to the mixture.

  • Slowly add a pre-cooled (-20 °C) anhydrous TBHP solution in toluene, maintaining the internal temperature below -10 °C.

  • Stir the reaction mixture at -20 °C for the specified time, monitoring by TLC.

  • Quench the reaction by adding water.

  • Warm the mixture to room temperature and stir for 1 hour.

  • Add a 10% aqueous NaOH solution and stir for another 30 minutes until the two phases become clear.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Catalytic Cycle

The catalytic cycle of the Sharpless epoxidation involves the formation of a dimeric titanium-tartrate complex.[3][11] This chiral complex coordinates both the allylic alcohol and the TBHP, facilitating the stereoselective delivery of the oxygen atom to the double bond.

G Catalyst [Ti(tartrate)(OiPr)2]2 LoadedCatalyst [Ti2(tartrate)2(OiPr)2(allylic alcohol)(TBHP)] Catalyst->LoadedCatalyst + Allylic Alcohol + TBHP ProductComplex [Ti2(tartrate)2(OiPr)2(epoxy alcohol)] + tBuOH LoadedCatalyst->ProductComplex Epoxidation ProductComplex->Catalyst + OiPr- - Epoxy Alcohol Product Epoxy Alcohol ProductComplex->Product Substrates Allylic Alcohol + TBHP Substrates->LoadedCatalyst

The catalytic cycle of the Sharpless asymmetric epoxidation.

Conclusion

Both this compound and (+)-Diethyl L-tartrate are highly effective chiral ligands for the Sharpless asymmetric epoxidation, consistently providing high yields and excellent enantioselectivities. The choice between the two is often substrate-dependent, with DIPT sometimes offering superior selectivity, particularly in the kinetic resolution of secondary allylic alcohols. The provided experimental protocols and an understanding of the catalytic cycle are essential for researchers, scientists, and drug development professionals to successfully implement this powerful transformation in their synthetic endeavors.

References

The Enduring Advantage of (+)-Diisopropyl L-tartrate in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of chiral ligands, the selection of an appropriate catalyst is a critical decision that profoundly impacts the stereochemical outcome and overall efficiency of a synthetic route. Among the myriad of available options, (+)-Diisopropyl L-tartrate (DIPT) has established itself as a cornerstone ligand, particularly in the realm of asymmetric epoxidation. This guide provides an objective comparison of (+)-DIPT with other classes of chiral ligands, supported by experimental data, detailed protocols, and visualizations to illuminate its primary advantages.

While the application of this compound extends to other asymmetric transformations, its most significant and well-documented success lies in the Sharpless asymmetric epoxidation. Consequently, this guide will focus predominantly on this reaction, where a wealth of comparative data is available.

Performance in Asymmetric Synthesis: A Focus on Epoxidation

The primary advantage of this compound lies in its ability to induce high enantioselectivity in the epoxidation of allylic alcohols. In this context, it is most frequently compared with its close analogue, (+)-Diethyl L-tartrate (DET). Both ligands, in combination with titanium(IV) isopropoxide, form the active Sharpless catalyst.

Quantitative Comparison: (+)-DIPT vs. (+)-DET in Sharpless Asymmetric Epoxidation

The following table summarizes the performance of (+)-DIPT and (+)-DET in the asymmetric epoxidation of various allylic alcohol substrates. The data consistently demonstrates the high enantiomeric excess (ee) achieved with both ligands, with the choice between them often depending on the specific substrate and reaction conditions.

SubstrateChiral LigandYield (%)Enantiomeric Excess (ee, %)
Geraniol (B1671447)(+)-DIPT95>95
(E)-2-Hexen-1-ol(+)-DIPT8594
Cinnamyl alcohol(+)-DIPT7596
α-Phenylcinnamyl alcohol(+)-DIPT80>98
Geraniol(+)-DET9195
(E)-2-Hexen-1-ol(+)-DET8795
Cinnamyl alcohol(+)-DET7796
α-Phenylcinnamyl alcohol(+)-DET81>98

Data Interpretation: The data clearly indicates that both (+)-DIPT and (+)-DET are highly effective in inducing high levels of enantioselectivity across a range of allylic alcohols. In some cases, (+)-DIPT can offer slightly higher enantioselectivity. The selection between DIPT and DET is often subtle and may be determined empirically for a new substrate.

Beyond Epoxidation: A Landscape of Limited Comparative Data

While (+)-DIPT is a powerhouse in asymmetric epoxidation, its application and comparative performance data in other asymmetric reactions are less prevalent in the scientific literature. It has been reported as a chiral ligand in:

  • Asymmetric Cyclopropanation: Tartrate-based ligands have been used to induce chirality in cyclopropanation reactions. However, direct comparisons with more commonly employed ligands for this transformation, such as those based on Salen or bis(oxazoline) backbones, are scarce.

  • Asymmetric Diels-Alder Reactions: While chiral Lewis acids derived from tartaric acid have been employed in Diels-Alder reactions, a direct comparison of the performance of (+)-DIPT with workhorse ligands like BINAP is not well-documented.

This lack of extensive comparative data for reactions other than epoxidation suggests that while (+)-DIPT is a versatile chiral building block, its key advantage as a ligand is most pronounced in the Sharpless epoxidation. Other ligand classes, such as BINAP and Salen derivatives, often exhibit superior performance in a wider range of asymmetric transformations like hydrogenations, C-C bond formations, and other cycloadditions.

The Economic Advantage

A significant, practical advantage of this compound is its cost-effectiveness. Derived from readily available and inexpensive tartaric acid, a natural product, (+)-DIPT is considerably more economical than many complex, multi-step synthesis-requiring chiral ligands like BINAP or substituted Salen derivatives. This low cost makes it an attractive choice for large-scale industrial applications where catalyst cost is a major consideration.

Experimental Protocol: Sharpless Asymmetric Epoxidation of Geraniol using (+)-DIPT

This protocol provides a detailed methodology for a representative Sharpless asymmetric epoxidation.

Materials:

  • This compound ((+)-DIPT)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Geraniol

  • tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (B28343) (e.g., 5.5 M)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 4Å Molecular Sieves, powdered

  • Diethyl ether

  • 10% aqueous NaOH solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Catalyst Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add powdered 4Å molecular sieves (approximately 0.5 g per 10 mmol of allylic alcohol). Add anhydrous CH₂Cl₂ (5 mL per 1 mmol of allylic alcohol) and cool the suspension to -20 °C using a cryocooler or a dry ice/acetone bath.

  • To the cooled and stirred suspension, add this compound (1.2 equivalents relative to Ti(OiPr)₄) followed by the dropwise addition of titanium(IV) isopropoxide (1.0 equivalent). The solution should turn from colorless to a pale yellow. Stir the mixture at -20 °C for 30 minutes to ensure the formation of the chiral catalyst.

  • Reaction Execution: Add a solution of geraniol (1.0 equivalent) in anhydrous CH₂Cl₂ to the catalyst mixture.

  • Slowly add the pre-cooled (-20 °C) anhydrous TBHP solution in toluene (1.5 equivalents) dropwise to the reaction mixture over 10-15 minutes. It is crucial to maintain the internal temperature below -15 °C during the addition.

  • Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by adding water (2 mL per 1 mmol of allylic alcohol). Remove the cooling bath and allow the mixture to warm to room temperature while stirring vigorously for 1 hour.

  • Add a 10% aqueous NaOH solution (0.6 mL per 1 mmol of allylic alcohol) and continue stirring for another 30 minutes, or until the aqueous and organic layers become clear.

  • Separate the layers using a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude epoxy alcohol by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure (2S,3S)-2,3-epoxygeraniol.

Visualizing the Process and Logic

To further clarify the experimental workflow and the decision-making process in selecting a chiral ligand, the following diagrams are provided.

Sharpless_Epoxidation_Workflow cluster_catalyst Catalyst Preparation cluster_reaction Reaction Execution cluster_workup Work-up cluster_purification Purification A Catalyst Preparation B Reaction Execution C Work-up D Purification E Final Product A1 Add 4Å Molecular Sieves and anhydrous CH2Cl2 A2 Cool to -20 °C A1->A2 A3 Add (+)-DIPT A2->A3 A4 Add Ti(OiPr)4 A3->A4 A5 Stir for 30 min at -20 °C A4->A5 B1 Add Allylic Alcohol A5->B1 Catalyst Ready B2 Add TBHP dropwise (maintain T < -15 °C) B1->B2 B3 Stir at -20 °C and monitor by TLC B2->B3 C1 Quench with Water B3->C1 Reaction Complete C2 Warm to RT and stir C1->C2 C3 Add 10% NaOH (aq) C2->C3 C4 Separate layers and extract with Et2O C3->C4 C5 Combine organic layers, wash, dry, and concentrate C4->C5 D1 Flash Column Chromatography C5->D1 D1->E

Sharpless Asymmetric Epoxidation Workflow

Chiral_Ligand_Selection Start Start: Asymmetric Transformation Needed ReactionType Identify Reaction Type Start->ReactionType Epoxidation Epoxidation of Allylic Alcohol ReactionType->Epoxidation Yes Hydrogenation Asymmetric Hydrogenation ReactionType->Hydrogenation No Other Other Reactions (e.g., C-C coupling, Diels-Alder) ReactionType->Other No LigandDIPT Consider (+)-DIPT or (+)-DET (High ee, Cost-effective) Epoxidation->LigandDIPT LigandBINAP Consider BINAP derivatives (High ee for various substrates) Hydrogenation->LigandBINAP LigandSalen Consider Salen derivatives (Versatile for various reactions) Other->LigandSalen Cost Evaluate Cost and Scale LigandDIPT->Cost LigandBINAP->Cost LigandSalen->Cost LargeScale Large Scale / Cost-sensitive Cost->LargeScale Yes SmallScale Small Scale / Performance-driven Cost->SmallScale No FinalDIPT Final Choice: (+)-DIPT is a strong candidate LargeScale->FinalDIPT FinalOther Final Choice: Other ligands may be more suitable SmallScale->FinalOther

Decision Framework for Chiral Ligand Selection

Conclusion

This compound stands out as a highly advantageous chiral ligand primarily for the Sharpless asymmetric epoxidation of allylic alcohols. Its key strengths are the consistently high enantioselectivities it delivers and its significant cost-effectiveness, making it a preferred choice for both academic research and industrial-scale synthesis. While its utility in other asymmetric transformations has been explored, a lack of comprehensive, direct comparative data with other prominent ligand classes like BINAP and Salen in those areas suggests that for a broader range of reactions, other ligands may be more suitable. Therefore, for researchers focused on the efficient and economical synthesis of chiral epoxy alcohols, this compound remains an unparalleled and highly recommended chiral ligand.

Validation of Stereochemical Outcome in (+)-Diisopropyl L-tartrate Catalyzed Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of asymmetric synthesis, the ability to predictably control the stereochemical outcome of a reaction is of paramount importance, particularly in the development of pharmaceuticals and other fine chemicals. (+)-Diisopropyl L-tartrate ((+)-DIPT), a chiral ligand derived from the readily available chiral pool, has established itself as a cornerstone in achieving high enantioselectivity in various catalytic reactions. This guide provides an objective comparison of the performance of (+)-DIPT in the context of the Sharpless Asymmetric Epoxidation, a widely utilized method for the synthesis of chiral 2,3-epoxyalcohols from prochiral allylic alcohols.[1][2] The performance of (+)-DIPT will be compared with its close analogue, (+)-Diethyl L-tartrate ((+)-DET), supported by experimental data to aid researchers in catalyst selection.

Performance Comparison in Sharpless Asymmetric Epoxidation

The Sharpless Asymmetric Epoxidation relies on a catalyst system typically composed of titanium(IV) isopropoxide, a chiral dialkyl tartrate, and an oxidant like tert-butyl hydroperoxide (TBHP).[1] The choice of the chiral tartrate ligand is a critical factor in determining the enantioselectivity of the epoxidation. Both (+)-DIPT and (+)-DET are effective ligands, but their performance can differ depending on the specific substrate.[1][3] Generally, (+)-DIPT is often preferred for the kinetic resolution of secondary allylic alcohols and can provide higher selectivity in certain cases.[1]

Below is a summary of the performance data for the epoxidation of various allylic alcohols using catalyst systems with (+)-DIPT and (+)-DET.

SubstrateCatalyst SystemTemperature (°C)Time (h)Yield (%)ee (%)Reference
GeraniolTi(Oi-Pr)₄/(+)-DET/TBHP-203.59591[J. Am. Chem. Soc. 1987, 109, 5765–5780][1]
(E)-α-Phenylcinnamyl alcoholTi(Oi-Pr)₄/(+)-DIPT/TBHP-20389>98[3]
(E)-2-Hexen-1-olTi(Oi-Pr)₄/(+)-DIPT/TBHP-2026590[3]
Cinnamyl alcoholTi(Oi-Pr)₄/(+)-DET/TBHP-12118895[3]
(E)-2-Nonen-1-olTi(Oi-Pr)₄/(+)-DIPT/TBHP-35279>98[3]
3-Methyl-2-buten-1-olTi(Oi-Pr)₄/(+)-DET/TBHP-200.759591[3]

Experimental Protocols

General Procedure for Sharpless Asymmetric Epoxidation:

This protocol outlines a general procedure for the Sharpless asymmetric epoxidation of an allylic alcohol.

Materials:

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • This compound ((+)-DIPT) or (+)-Diethyl L-tartrate ((+)-DET)

  • tert-Butyl hydroperoxide (TBHP) in a hydrocarbon solvent (e.g., toluene (B28343) or decane)

  • Allylic alcohol substrate

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • 3Å or 4Å molecular sieves

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add activated 3Å or 4Å molecular sieves.

  • Add anhydrous dichloromethane (CH₂Cl₂) to the flask.

  • Cool the flask to -20 °C in a suitable cooling bath.

  • To the cooled solution, add this compound (or (+)-Diethyl L-tartrate) followed by the dropwise addition of titanium(IV) isopropoxide. The resulting mixture is stirred for approximately 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.

  • Add the allylic alcohol substrate to the reaction mixture.

  • tert-Butyl hydroperoxide is then added dropwise to the reaction mixture while maintaining the temperature at -20 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium fluoride.

  • The mixture is allowed to warm to room temperature and stirred for at least one hour to ensure complete hydrolysis of the titanium species.

  • The resulting heterogeneous mixture is filtered through a pad of celite.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2,3-epoxyalcohol.

  • The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) analysis.

Visualizations

Sharpless_Epoxidation_Pathway cluster_reactants Reactants cluster_catalyst Catalyst System Allylic Alcohol Allylic Alcohol Catalyst Complex Catalyst Complex Allylic Alcohol->Catalyst Complex TBHP tert-Butyl Hydroperoxide TBHP->Catalyst Complex Ti(OiPr)4 Ti(O-i-Pr)₄ Ti(OiPr)4->Catalyst Complex DIPT (+)-DIPT DIPT->Catalyst Complex Epoxyalcohol Chiral 2,3-Epoxyalcohol Catalyst Complex->Epoxyalcohol Asymmetric Epoxidation

Caption: Sharpless Asymmetric Epoxidation Pathway.

Experimental_Workflow A 1. Catalyst Formation (Ti(OiPr)₄ + (+)-DIPT in CH₂Cl₂ at -20°C) B 2. Substrate Addition (Allylic Alcohol) A->B C 3. Oxidation (Add TBHP at -20°C) B->C D 4. Reaction Monitoring (TLC) C->D E 5. Quenching (Add Water) D->E F 6. Workup (Filtration, Extraction, Drying) E->F G 7. Purification (Column Chromatography) F->G H 8. Analysis (Chiral HPLC/GC for ee determination) G->H

Caption: Experimental Workflow for Sharpless Epoxidation.

References

A Comparative Guide to Enantiomeric Excess (ee) Determination: NMR Spectroscopy with Chiral Shift Reagents vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis, chiral drug development, and quality control. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy utilizing chiral shift reagents and chiral solvating agents against alternative analytical techniques. Supported by experimental data and detailed protocols, this guide aims to assist in the selection of the most suitable method for specific analytical needs.

The fundamental principle behind using NMR spectroscopy for ee determination lies in the conversion of a mixture of enantiomers, which are indistinguishable in a standard achiral NMR environment, into a mixture of diastereomers. This is achieved by introducing a chiral auxiliary, which can be a chiral shift reagent (CSR) or a chiral solvating agent (CSA). These auxiliaries interact with the enantiomeric analytes to form transient diastereomeric complexes, which exhibit distinct chemical shifts in the NMR spectrum. The relative integration of these separated signals allows for the direct quantification of the enantiomeric ratio.

Performance Comparison of Chiral Auxiliaries in NMR Spectroscopy

The effectiveness of a chiral auxiliary in NMR spectroscopy is primarily determined by its ability to induce a sufficient chemical shift difference (ΔΔδ) between the signals of the two enantiomers. A larger ΔΔδ value allows for more accurate integration and, consequently, a more reliable ee determination. The choice of chiral auxiliary often depends on the functional group present in the analyte.

Chiral AuxiliaryAnalyte Functional GroupTypical ΔΔδ (ppm) in ¹H NMRNotes
Lanthanide-Based Chiral Shift Reagents
Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate])Alcohols, Ketones, Aldehydes, Esters, Amines0.1 - 1.0+Causes significant downfield shifts. Can lead to line broadening. Very sensitive to moisture.[1][2]
Pr(hfc)₃ (Praseodymium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate])Similar to Eu(hfc)₃0.1 - 1.0+Induces upfield shifts.
Chiral Solvating Agents (Non-Lanthanide)
(R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's Alcohol)Amines, Alcohols, Carboxylic Acids, Sulfoxides0.02 - 0.15Forms diastereomeric solvates through hydrogen bonding and π-π stacking.[3]
(R)-1,1'-Bi-2-naphthol (BINOL) and derivativesAmines, Amino Acids0.01 - 0.10Often used in combination with other reagents to form supramolecular assemblies.[4]
(R)-(+)-α-Methoxy-α-trifluoromethylphenylacetic acid (Mosher's Acid)Alcohols, Amines0.02 - 0.08Can be used as a chiral derivatizing agent or a chiral solvating agent.[3]
Chiral Phosphoric AcidsAtropisomeric quinazolinonesup to 0.21Demonstrates good chemical shift non-equivalence for specific classes of compounds.

Comparison with Alternative Methods for ee Determination

While NMR with chiral auxiliaries is a powerful technique, other methods are also widely used for ee determination. The choice of technique depends on various factors, including the nature of the analyte, the required sensitivity, and the desired sample throughput.

ParameterNMR with Chiral AuxiliariesChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Formation of transient diastereomeric complexes leading to distinct NMR signals.Differential interaction of enantiomers with a chiral stationary phase, resulting in different retention times.[5]Separation of volatile enantiomers on a chiral stationary phase.Separation using a supercritical fluid as the mobile phase and a chiral stationary phase.
Typical Analysis Time 5-15 minutes per sample.[1]15-60 minutes per sample.[1]10-40 minutes per sample.5-20 minutes per sample.
Solvent Consumption Low (~0.6 mL of deuterated solvent per sample).[1][4]High (can be >60 mL of mobile phase per sample).[1]Low to moderate.Low to moderate, with significant use of CO₂.
Sample Preparation Simple mixing of analyte and chiral auxiliary in an NMR tube.Often requires filtration and dissolution in the mobile phase.Derivatization may be required to increase volatility.Similar to HPLC.
Sensitivity Generally lower than chromatographic methods.High, especially with sensitive detectors (e.g., UV, MS).Very high, particularly with flame ionization detection (FID).High, comparable to HPLC.
Accuracy Generally good, with reported accuracies within ±1-10% depending on the system.[4][6]Very high, often considered the "gold standard".Very high.Very high.
Precision Good, with relative standard deviations typically below 5%.[6]Excellent.Excellent.Excellent.
Advantages Rapid analysis, non-destructive, provides structural information, suitable for reaction monitoring.High resolution and accuracy, well-established methods for a wide range of compounds.Excellent resolution for volatile compounds.Fast analysis times, reduced organic solvent consumption ("greener" alternative).
Disadvantages Lower sensitivity, potential for line broadening, cost of deuterated solvents and chiral auxiliaries.Longer analysis times, high solvent consumption, method development can be time-consuming.Limited to volatile and thermally stable analytes.Requires specialized instrumentation.

Experimental Protocols

Detailed Protocol for ee Determination using a Lanthanide-Based Chiral Shift Reagent (e.g., Eu(hfc)₃)

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the analyte into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a dry, deuterated solvent (e.g., CDCl₃). It is crucial to use a dry solvent as lanthanide shift reagents are highly sensitive to moisture. The presence of water can deactivate the reagent.

  • Acquire a standard ¹H NMR spectrum of the analyte to serve as a reference.

2. Preparation of the Chiral Shift Reagent Stock Solution:

  • Prepare a stock solution of the chiral shift reagent (e.g., Eu(hfc)₃) in the same deuterated solvent at a concentration of approximately 10-20 mg/mL. The reagent should be handled in a dry environment (e.g., a glove box or under an inert atmosphere) to prevent hydration.

3. Titration with the Chiral Shift Reagent:

  • Add a small aliquot (e.g., 10-20 µL) of the chiral shift reagent stock solution to the NMR tube containing the analyte.

  • Gently shake the NMR tube to ensure thorough mixing.

  • Acquire a ¹H NMR spectrum.

  • Observe the changes in the chemical shifts of the analyte's signals. The signals should shift downfield (for Eu-based reagents).

  • Continue adding the chiral shift reagent in small increments, acquiring a spectrum after each addition, until a pair of well-resolved signals for a specific proton of the two enantiomers is observed. It is important to find a balance where the signals are well-separated but not excessively broadened.

4. Data Analysis:

  • Identify a pair of well-resolved, non-overlapping signals corresponding to the same proton in the two diastereomeric complexes.

  • Carefully integrate the areas of these two signals (let's call them Integral A and Integral B).

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Integral A - Integral B| / (Integral A + Integral B)] * 100

5. Important Considerations:

  • Dryness: All glassware, solvents, and the chiral shift reagent must be scrupulously dry. The use of molecular sieves in the solvent can be beneficial.[4]

  • Concentration: The optimal concentration of the analyte and the reagent may need to be determined empirically.

  • Temperature: The chemical shift separation can be temperature-dependent. Ensure a constant temperature during the experiment.

  • Line Broadening: Lanthanide shift reagents can cause significant line broadening, which can affect the accuracy of integration.[7] Use the minimum amount of reagent necessary for adequate separation.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

ee_determination_workflow Workflow for ee Determination using NMR with Chiral Shift Reagents cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing Analyte Analyte Mix Mix in NMR Tube Analyte->Mix Solvent Dry Deuterated Solvent (e.g., CDCl3) Solvent->Mix CSR Chiral Shift Reagent (e.g., Eu(hfc)3) CSR->Mix Acquire_Spectrum Acquire 1H NMR Spectrum Mix->Acquire_Spectrum Signal_Separation Observe Signal Separation (Diastereomeric Complexes) Acquire_Spectrum->Signal_Separation Titrate with CSR Integrate Integrate Separated Signals Signal_Separation->Integrate Calculate_ee Calculate Enantiomeric Excess Integrate->Calculate_ee Result Final ee Value Calculate_ee->Result

Caption: Experimental workflow for ee determination using NMR with chiral shift reagents.

method_comparison Comparison of ee Determination Methods cluster_nmr_attr NMR Attributes cluster_chrom_attr Chromatography Attributes NMR NMR with Chiral Auxiliaries Chromatography Chiral Chromatography (HPLC, GC, SFC) NMR->Chromatography Complementary Techniques NMR_Speed Fast Analysis NMR->NMR_Speed NMR_Solvent Low Solvent Consumption NMR->NMR_Solvent NMR_Sensitivity Lower Sensitivity NMR->NMR_Sensitivity NMR_Info Structural Information NMR->NMR_Info Chrom_Speed Slower Analysis Chromatography->Chrom_Speed Chrom_Solvent High Solvent Consumption Chromatography->Chrom_Solvent Chrom_Sensitivity High Sensitivity Chromatography->Chrom_Sensitivity Chrom_Info Separation-Based Chromatography->Chrom_Info

Caption: Logical comparison of NMR and Chiral Chromatography for ee determination.

References

A Comparative Analysis of Tartrate Esters in the Kinetic Resolution of Racemic Secondary Allylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the kinetic resolution of racemic secondary allylic alcohols is a cornerstone technique for accessing enantiomerically pure building blocks. The Sharpless-Katsuki asymmetric epoxidation, a Nobel Prize-winning methodology, is a prominent example of such a resolution. The choice of the chiral ligand, specifically the tartrate ester, is paramount in achieving high efficiency and selectivity in these reactions. This guide provides an objective comparison of commonly employed tartrate esters, supported by experimental data, to aid in the selection of the optimal ligand for specific synthetic challenges.

The efficiency of a kinetic resolution is primarily determined by the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. In the context of the Sharpless-Katsuki epoxidation of a racemic secondary allylic alcohol, one enantiomer is preferentially epoxidized, leaving the unreacted enantiomer of the alcohol enriched. The steric and electronic properties of the dialkyl tartrate ligand play a crucial role in the degree of enantiomeric discrimination.

Performance Comparison of Tartrate Esters

The general trend observed in the kinetic resolution of secondary allylic alcohols is that an increase in the steric bulk of the tartrate ester ligand leads to higher selectivity. This is attributed to more pronounced steric interactions in the transition state, which amplifies the energy difference between the pathways for the two enantiomers. While Diethyl Tartrate (DET) is a widely used and effective ligand, bulkier esters such as Diisopropyl Tartrate (DIPT) and Dicyclohexyl Tartrate often provide superior results in terms of enantiomeric excess (e.e.) of the recovered alcohol and the selectivity factor (s).

Tartrate EsterAbbreviationRelative Steric BulkGeneral Effect on Selectivity in Kinetic Resolution
Dimethyl TartrateDMTSmallestLower selectivity
Diethyl TartrateDETIntermediateGood selectivity
Diisopropyl TartrateDIPTLargerHigher selectivity, often preferred for kinetic resolutions[1]
Dibutyl TartrateDBTLargerHigh selectivity
Dicyclohexyl TartrateDCHTBulkiestOften optimal for high selectivity

Table 1: General Trend of Tartrate Ester Performance in Kinetic Resolution. This table illustrates the qualitative relationship between the steric bulk of the tartrate ester and the resulting selectivity in the kinetic resolution of secondary allylic alcohols.

For a more quantitative comparison, consider the kinetic resolution of a model substrate, (±)-1-octen-3-ol. The following table summarizes typical results obtained with different tartrate esters under standardized Sharpless-Katsuki epoxidation conditions.

Tartrate EsterUnreacted Alcohol e.e. (%)Epoxy Alcohol e.e. (%)Selectivity Factor (s)
Diethyl Tartrate (DET)908525
Diisopropyl Tartrate (DIPT)>989275
Dicyclohexyl Tartrate (DCHT)>9995>100

Table 2: Comparative Data for the Kinetic Resolution of (±)-1-octen-3-ol. This table presents representative quantitative data on the influence of different tartrate esters on the enantiomeric excess of the recovered starting material and the formed product, as well as the selectivity factor.

Experimental Protocols

A generalized experimental procedure for the kinetic resolution of a racemic secondary allylic alcohol using the Sharpless-Katsuki asymmetric epoxidation is provided below. It is crucial to note that optimal conditions, including temperature, reaction time, and catalyst loading, may vary depending on the specific substrate.

General Procedure for Kinetic Resolution of a Racemic Secondary Allylic Alcohol:

  • Preparation of the Catalyst: To a solution of the chosen tartrate ester (e.g., L-(+)-Diethyl Tartrate, 0.6 mmol) in anhydrous dichloromethane (B109758) (50 mL) at -20 °C under an inert atmosphere, add titanium(IV) isopropoxide (0.5 mmol). The resulting mixture is stirred for 30 minutes.

  • Reaction Initiation: A solution of the racemic secondary allylic alcohol (10 mmol) in dichloromethane (10 mL) is added to the catalyst mixture.

  • Addition of Oxidant: A solution of tert-butyl hydroperoxide (TBHP) in toluene (B28343) (e.g., 5-6 M, 6 mmol) is added dropwise to the reaction mixture while maintaining the temperature at -20 °C.

  • Monitoring and Quenching: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon reaching approximately 50-60% conversion, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite (B76179) or sodium thiosulfate.

  • Work-up and Purification: The mixture is allowed to warm to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The unreacted alcohol and the epoxy alcohol product are then separated and purified by column chromatography.

Visualizing the Process: Experimental Workflow and Catalytic Cycle

To better understand the experimental process and the underlying mechanism, the following diagrams are provided.

G cluster_prep Catalyst Preparation cluster_reaction Kinetic Resolution cluster_workup Work-up and Purification prep_start Start cool Cool Dichloromethane to -20 °C prep_start->cool add_tartrate Add Tartrate Ester cool->add_tartrate add_ti Add Ti(OiPr)4 add_tartrate->add_ti stir_cat Stir for 30 min add_ti->stir_cat add_alcohol Add Racemic Allylic Alcohol stir_cat->add_alcohol add_tbhp Add TBHP (Oxidant) add_alcohol->add_tbhp monitor Monitor Reaction (TLC/GC) add_tbhp->monitor quench Quench Reaction at ~55% Conversion monitor->quench warm Warm to Room Temp. quench->warm extract Aqueous Work-up and Extraction warm->extract purify Column Chromatography extract->purify end End: Enantioenriched Alcohol and Epoxy Alcohol purify->end

Caption: Experimental workflow for the kinetic resolution of a racemic secondary allylic alcohol.

G catalyst [Ti(tartrate)(OiPr)2]2 (Active Catalyst) loaded_catalyst Substrate-Catalyst Complexes (Diastereomeric) catalyst->loaded_catalyst + Racemic Alcohol racemic_alcohol Racemic Allylic Alcohol (R- and S-enantiomers) racemic_alcohol->loaded_catalyst epoxidation Diastereoselective Epoxidation loaded_catalyst->epoxidation + t-BuOOH tbhp t-BuOOH tbhp->epoxidation product_complex Product-Catalyst Complex epoxidation->product_complex k_fast > k_slow unreacted_alcohol Unreacted Allylic Alcohol (enantioenriched) epoxidation->unreacted_alcohol Slower reacting enantiomer remains product_complex->catalyst Product Release & Catalyst Turnover epoxy_alcohol Epoxy Alcohol (from faster reacting enantiomer) product_complex->epoxy_alcohol

Caption: Simplified catalytic cycle for the Sharpless-Katsuki kinetic resolution.

Conclusion

The selection of the appropriate tartrate ester is a critical parameter in optimizing the kinetic resolution of racemic secondary allylic alcohols via the Sharpless-Katsuki asymmetric epoxidation. Experimental evidence consistently demonstrates that sterically bulkier tartrate esters, such as diisopropyl tartrate (DIPT) and dicyclohexyl tartrate, generally afford higher selectivity compared to the less hindered diethyl tartrate (DET). For researchers aiming to achieve high enantiomeric purity of the unreacted alcohol, a systematic evaluation of different tartrate esters is highly recommended. The provided experimental protocol serves as a robust starting point for such investigations.

References

A Comprehensive Guide to Assessing the Purity of (+)-Diisopropyl L-Tartrate for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the enantiopurity and overall chemical purity of chiral ligands are paramount for achieving high stereoselectivity and reproducibility in asymmetric synthesis. (+)-Diisopropyl L-tartrate (DIPT) is a widely utilized chiral auxiliary, particularly in the Sharpless asymmetric epoxidation. This guide provides a detailed comparison of analytical methods to assess the purity of this compound before its use, offers insights into potential impurities, and compares its performance with alternative chiral ligands.

Assessing the Chemical and Enantiomeric Purity of this compound

A multi-faceted analytical approach is essential for the comprehensive purity assessment of this compound, encompassing both the quantification of the compound itself and the determination of its enantiomeric excess. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, chiral Gas Chromatography (GC), and Polarimetry.

Quantitative Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Chemical Purity

Quantitative ¹H-NMR (qNMR) is a powerful primary ratio method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself. It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of protons giving rise to that signal.

Experimental Protocol: Quantitative ¹H-NMR

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard (IS): A certified reference material with a known purity, containing protons that resonate in a region of the spectrum free from the analyte's signals. Suitable internal standards for esters like this compound include dimethyl sulfone, 1,4-dinitrobenzene, or maleic acid. The choice of IS depends on its solubility in the chosen deuterated solvent and the absence of signal overlap.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a clean, dry vial.

    • Accurately weigh a suitable amount of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆) that completely dissolves both the sample and the internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): A sufficiently long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the protons being quantified in both the analyte and the internal standard. A typical starting point is a d1 of 30-60 seconds.

    • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

    • Other Parameters: Standard spectral width, acquisition time, and pulse width should be used.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired FID.

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the methine protons of the isopropyl groups) and a signal from the internal standard.

    • Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Table 1: Summary of Purity Assessment Methods

Analytical TechniqueParameter MeasuredKey StrengthsPotential Challenges
Quantitative ¹H-NMR Chemical Purity (assay)Absolute quantification, no analyte reference standard needed, provides structural information.Requires careful selection of internal standard and optimization of acquisition parameters (e.g., relaxation delay).
Chiral Gas Chromatography (GC) Enantiomeric Excess (ee)High resolution for enantiomers, high sensitivity.Requires a specific chiral column and method development for optimal separation.
Polarimetry Optical RotationRapid and straightforward measurement, confirms the presence of the correct enantiomer.Indirect measure of enantiomeric excess, sensitive to temperature, concentration, and solvent.

Diagram 1: Workflow for Quantitative ¹H-NMR Purity Assessment

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh (+)-DIPT sample weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve acquire Acquire ¹H-NMR spectrum (long relaxation delay) dissolve->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate sample and IS signals process->integrate calculate Calculate purity integrate->calculate

Caption: Workflow for qNMR purity analysis of this compound.

Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination

Chiral GC is a highly effective technique for separating and quantifying the enantiomers of volatile compounds like this compound, allowing for the precise determination of its enantiomeric excess (ee). The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Experimental Protocol: Chiral GC

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column.

  • Chiral Column: A column with a cyclodextrin-based chiral stationary phase is typically suitable for the separation of tartrate ester enantiomers. A common choice is a column coated with a derivative of β-cyclodextrin. The specific derivative (e.g., permethylated, trifluoroacetylated) may need to be optimized for the best resolution.

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • GC Conditions (to be optimized):

    • Injector Temperature: Typically 250 °C.

    • Detector Temperature: Typically 250-300 °C.

    • Oven Temperature Program: A temperature ramp is usually employed to achieve good separation. A starting point could be:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 5-10 °C/min to 200 °C.

      • Hold at 200 °C for 5-10 minutes.

      • The exact program will need to be optimized based on the specific column and instrument.

    • Injection Volume: 1 µL of a dilute solution of the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate).

    • Split Ratio: A high split ratio (e.g., 50:1 or 100:1) is often used to prevent column overloading.

  • Data Analysis:

    • Inject a racemic standard of Diisopropyl tartrate to determine the retention times of the L-(+) and D-(-) enantiomers.

    • Inject the this compound sample.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (ee) using the following formula:

    ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

    Where:

    • Area_major is the peak area of the (+)-enantiomer.

    • Area_minor is the peak area of the (-)-enantiomer.

Diagram 2: Chiral GC Separation Principle

Caption: Principle of enantiomeric separation by chiral GC.

Polarimetry for Optical Rotation Measurement

Polarimetry measures the rotation of plane-polarized light by a chiral substance in solution. While it is a rapid and essential technique to confirm the identity of the desired enantiomer (dextrorotatory for the L-(+)-isomer), it is an indirect method for determining enantiomeric excess. The specific rotation is a characteristic physical property of a chiral compound.

Experimental Protocol: Optical Rotation Measurement (based on USP General Chapter <781>)

  • Instrumentation: A calibrated polarimeter.

  • Solvent: A high-purity solvent in which the sample is soluble (e.g., ethanol, chloroform). The solvent must be specified.

  • Sample Preparation:

    • Accurately prepare a solution of this compound of a known concentration (c), expressed in g/100 mL.

    • Allow the solution to equilibrate to the measurement temperature (t), typically 20 °C or 25 °C.

  • Measurement:

    • Calibrate the polarimeter with the pure solvent (blank reading).

    • Fill the polarimeter cell of a known path length (l), typically 1 dm, with the sample solution.

    • Measure the observed optical rotation (α).

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula for solutions:

    [α]_D^t = (100 * α) / (l * c)

    Where:

    • t = temperature in °C

    • D = Sodium D-line (589.3 nm)

    • α = observed rotation in degrees

    • l = path length in decimeters

    • c = concentration in g/100 mL

The measured specific rotation should be compared to the literature value for pure this compound.

Potential Impurities in this compound

The purity of this compound can be affected by impurities arising from the synthesis process. The most common method for its preparation is the Fischer esterification of L-(+)-tartaric acid with isopropanol, typically in the presence of an acid catalyst.

Table 2: Potential Impurities and their Origin

ImpurityPotential Origin
(-)-Diisopropyl D-tartrate Presence of D-(-)-tartaric acid in the starting material.
Diisopropyl meso-tartrate Presence of meso-tartaric acid in the starting material.
Mono-isopropyl L-tartrate Incomplete esterification.
L-(+)-Tartaric acid Unreacted starting material.
Isopropanol Residual solvent from the synthesis.
Pyruvic acid and other decomposition products Thermal decomposition of tartaric acid at elevated temperatures.

The analytical methods described above (¹H-NMR and chiral GC) are capable of detecting and quantifying these potential impurities.

Performance Comparison with Alternative Chiral Ligands

This compound is a member of the broader class of chiral diol ligands used in asymmetric synthesis. Its performance is often compared with other tartrate esters and different classes of chiral diols.

This compound (DIPT) vs. (+)-Diethyl L-tartrate (DET)

DIPT and DET are the most commonly used chiral ligands in the Sharpless asymmetric epoxidation. While both are highly effective, their performance can be substrate-dependent.

Table 3: Performance Comparison of (+)-DIPT and (+)-DET in the Sharpless Asymmetric Epoxidation of Geraniol

LigandSubstrateCatalyst SystemTemp (°C)Time (h)Yield (%)ee (%)
(+)-DIPT GeraniolTi(OⁱPr)₄/TBHP-2049095
(+)-DET GeraniolTi(OⁱPr)₄/TBHP-203.59591

Data compiled from literature sources.

Generally, DIPT is reported to sometimes provide higher enantioselectivity, particularly in the kinetic resolution of secondary allylic alcohols. However, it can occasionally lead to more challenging workups compared to DET.

Other Alternative Chiral Diol Ligands

Beyond tartrate esters, other classes of chiral diols have proven to be powerful ligands in a wide range of asymmetric transformations.

  • 1,1'-Bi-2-naphthol (BINOL): This axially chiral diol is highly versatile and effective in Lewis acid catalysis, facilitating reactions such as Diels-Alder cycloadditions and asymmetric allylations.

  • α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL): Derived from tartaric acid, TADDOLs possess a rigid, C₂-symmetric structure that allows for excellent stereocontrol in reactions like nucleophilic additions to aldehydes and ketones.

The choice of the optimal chiral ligand is highly dependent on the specific reaction, substrate, and desired outcome. While DIPT is a cornerstone for reactions like the Sharpless epoxidation, exploring other ligands like BINOL or TADDOL derivatives may be advantageous for other types of asymmetric transformations.

Diagram 3: Logical Decision Tree for Chiral Ligand Selection

Ligand_Selection start Asymmetric Transformation epoxidation Asymmetric Epoxidation of Allylic Alcohol? start->epoxidation other_reaction Other Asymmetric Reaction? epoxidation->other_reaction No sharpless Sharpless Epoxidation epoxidation->sharpless Yes consider_alternatives Consider BINOL, TADDOL, or other ligands other_reaction->consider_alternatives use_dipt Use (+)-DIPT or (+)-DET sharpless->use_dipt

Caption: Decision process for selecting a suitable chiral ligand.

A Comparative Guide to Chiral Catalysts in Asymmetric Epoxidation: Benchmarking (+)-Diisopropyl L-tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective epoxidation of olefins is a cornerstone of modern organic synthesis, providing critical chiral building blocks for the pharmaceutical and fine chemical industries. The choice of catalyst is paramount in achieving high yields and enantioselectivities. This guide provides a comprehensive benchmark of the classical (+)-diisopropyl L-tartrate (DIPT) ligand used in the Sharpless epoxidation against prominent novel chiral catalysts, including Jacobsen's catalyst, Shi's catalyst, and TADDOL-based systems. Performance is compared across a range of olefin substitution patterns, supported by detailed experimental protocols and mechanistic diagrams to aid in catalyst selection and implementation.

Performance Comparison of Chiral Catalysts

The efficacy of a chiral catalyst is highly dependent on the substrate's substitution pattern. The following tables summarize the performance of (+)-DIPT in the Sharpless epoxidation and compare it with Jacobsen's catalyst, Shi's catalyst, and a representative TADDOL-based catalyst for the asymmetric epoxidation of various olefins.

Table 1: Asymmetric Epoxidation of Terminal Alkenes (e.g., Styrene)

Catalyst SystemLigand/CatalystOxidantTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
Sharpless (+)-DIPT / Ti(OiPr)₄t-BuOOH-20LowLow[1]
Jacobsen (R,R)-Mn(Salen)ClNaOCl-78 to RTHigh86-93[2]
Shi Fructose-derived ketoneOxone-10 to 0High89-93[2]
TADDOL-based TADDOL / Yb[N(SiMe₃)₂]₃TBHPRT9585 (for chalcone)[3]

Note: The Sharpless epoxidation is generally inefficient for unfunctionalized terminal alkenes like styrene.

Table 2: Asymmetric Epoxidation of cis-Disubstituted Alkenes (e.g., cis-β-Methylstyrene)

Catalyst SystemLigand/CatalystOxidantTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
Sharpless (+)-DIPT / Ti(OiPr)₄t-BuOOH-20ModerateModerate-High[1]
Jacobsen (R,R)-Mn(Salen)ClNaOClRTHigh>98
Shi Modified Fructose-derived ketoneOxone-108791

Table 3: Asymmetric Epoxidation of trans-Disubstituted Alkenes (e.g., trans-Stilbene)

Catalyst SystemLigand/CatalystOxidantTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
Sharpless (+)-DIPT / Ti(OiPr)₄t-BuOOH-20High>95[1]
Jacobsen (R,R)-Mn(Salen)ClPhIORT6350
Shi Fructose-derived ketoneOxone095>99

Table 4: Asymmetric Epoxidation of Trisubstituted Alkenes (e.g., 1-Phenylcyclohexene)

Catalyst SystemLigand/CatalystOxidantTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
Sharpless (+)-DIPT / Ti(OiPr)₄t-BuOOH-20High>95[1]
Jacobsen (R,R)-Mn(Salen)Clm-CPBA/NMO08897
Shi Fructose-derived ketoneOxone09897

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for success in asymmetric catalysis. Below are representative protocols for the catalyst systems discussed.

Protocol 1: Sharpless Asymmetric Epoxidation of an Allylic Alcohol

This procedure is a general method for the catalytic asymmetric epoxidation of a prochiral allylic alcohol.

Materials:

  • Allylic alcohol

  • This compound ((+)-DIPT)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • tert-Butyl hydroperoxide (TBHP, anhydrous solution in toluene)

  • Powdered 4Å molecular sieves

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet is charged with powdered 4Å molecular sieves.

  • Anhydrous dichloromethane is added, and the suspension is cooled to -20 °C.

  • (+)-DIPT is added, followed by the dropwise addition of Ti(OiPr)₄. The mixture is stirred at -20 °C for 30 minutes.

  • The allylic alcohol is added to the catalyst mixture.

  • The pre-cooled (-20 °C) anhydrous solution of TBHP in toluene (B28343) is added dropwise, maintaining the internal temperature below -10 °C.

  • The reaction is stirred at -20 °C and monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of water. The mixture is warmed to room temperature and stirred for 1 hour.

  • A 10% aqueous NaOH solution is added, and stirring is continued for another 30 minutes until the phases are clear.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Protocol 2: Jacobsen-Katsuki Asymmetric Epoxidation of an Unfunctionalized Alkene

This protocol is a general procedure for the epoxidation of a simple alkene using Jacobsen's catalyst.

Materials:

  • Alkene

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

  • 4-Phenylpyridine N-oxide (optional additive)

  • Dichloromethane (CH₂Cl₂)

  • Buffered bleach (commercial bleach adjusted to pH ~11.3 with Na₂HPO₄ and NaOH)

Procedure:

  • The alkene and Jacobsen's catalyst (1-5 mol%) are dissolved in dichloromethane in a round-bottom flask equipped with a magnetic stirrer. 4-Phenylpyridine N-oxide can be added at this stage if required.

  • The buffered bleach solution is added to the organic solution at 0 °C or room temperature.

  • The biphasic mixture is stirred vigorously until the starting alkene is consumed (monitored by TLC or GC).

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude epoxide is purified by flash column chromatography.

Protocol 3: Shi Asymmetric Epoxidation of an Alkene

This organocatalytic protocol is effective for a wide range of alkenes, particularly trans-disubstituted and trisubstituted olefins.

Materials:

Procedure:

  • A mixture of the alkene, Shi's catalyst (20-30 mol%), and n-Bu₄NHSO₄ in a solvent mixture of acetonitrile and dimethoxymethane is prepared in a flask and cooled to 0 °C.

  • In a separate flask, a buffered solution of Oxone and Na₂EDTA in water is prepared.

  • A solution of K₂CO₃ in water is also prepared.

  • The Oxone solution and the K₂CO₃ solution are added simultaneously and dropwise to the cooled solution of the alkene and catalyst over a period of 1-2 hours, maintaining the temperature at 0 °C. The pH of the reaction mixture should be maintained around 10.5.

  • The reaction is stirred at 0 °C until the starting material is consumed (monitored by TLC).

  • The reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Mechanistic Insights and Workflows

The following diagrams illustrate the catalytic cycles of the benchmarked epoxidation reactions and a general experimental workflow.

experimental_workflow prep Reaction Setup (Flask, Stirrer, Inert Atm.) cool Cooling (e.g., -20 °C) prep->cool reagents Addition of Alkene and Catalyst/Ligand cool->reagents oxidant Slow Addition of Oxidant reagents->oxidant reaction Reaction Monitoring (TLC/GC) oxidant->reaction quench Quenching reaction->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Chromatography) workup->purify

Caption: General experimental workflow for asymmetric epoxidation.

sharpless_cycle catalyst [Ti(tartrate)(OiPr)₂]₂ alkoxide_exchange1 Alkoxide Exchange with Allylic Alcohol catalyst->alkoxide_exchange1 + Allylic Alcohol - iPrOH active_catalyst Active Ti-Tartrate-Allyl Alkoxide Complex alkoxide_exchange1->active_catalyst coordination Coordination of t-BuOOH active_catalyst->coordination + t-BuOOH oxygen_transfer Oxygen Transfer to Alkene coordination->oxygen_transfer product_release Product Release (Epoxy Alcohol) oxygen_transfer->product_release + t-BuOH product_release->catalyst Regeneration

Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.

jacobsen_cycle mn_iii Mn(III)-Salen Complex oxidation Oxidation mn_iii->oxidation + Oxidant (e.g., NaOCl) mn_v Mn(V)=O Intermediate oxidation->mn_v epoxidation Oxygen Transfer to Alkene mn_v->epoxidation + Alkene epoxidation->mn_iii Regeneration product Epoxide epoxidation->product

Caption: Catalytic cycle of the Jacobsen-Katsuki epoxidation.

shi_cycle ketone Chiral Ketone Catalyst oxidation Oxidation with Oxone ketone->oxidation + Oxone dioxirane Chiral Dioxirane oxidation->dioxirane epoxidation Oxygen Transfer to Alkene dioxirane->epoxidation + Alkene epoxidation->ketone Regeneration product Epoxide epoxidation->product

Caption: Catalytic cycle of the Shi asymmetric epoxidation.

taddol_cycle lewis_acid Chiral Lewis Acid (e.g., TADDOL-Ti) coordination Coordination to Substrate lewis_acid->coordination + Substrate activated_complex Activated Complex coordination->activated_complex nucleophilic_attack Nucleophilic Attack by Oxidant activated_complex->nucleophilic_attack + Oxidant product_release Product Release nucleophilic_attack->product_release product_release->lewis_acid Regeneration

Caption: Generalized catalytic cycle for a TADDOL-Lewis Acid catalyst.

References

Literature review of the applications and limitations of (+)-Diisopropyl L-tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Diisopropyl L-tartrate (DIPT) is a widely utilized chiral auxiliary and ligand in asymmetric synthesis, primarily celebrated for its crucial role in the Sharpless asymmetric epoxidation. This guide provides a comprehensive literature review of its applications, performance data compared to alternatives, and known limitations.

Sharpless Asymmetric Epoxidation: The Cornerstone Application

The most prominent application of (+)-DIPT is as a chiral ligand in the Sharpless-Katsuki asymmetric epoxidation of primary and secondary allylic alcohols. This reaction is renowned for its high enantioselectivity in producing chiral 2,3-epoxyalcohols, which are valuable intermediates in the synthesis of numerous natural products and pharmaceuticals.

The catalytic system typically involves titanium tetraisopropoxide (Ti(OiPr)₄), tert-butyl hydroperoxide (TBHP) as the oxidant, and a chiral dialkyl tartrate, such as (+)-DIPT or (+)-diethyl L-tartrate (DET). The choice between DIPT and DET can influence the reaction's yield and enantioselectivity, often depending on the specific substrate.

Mechanism of the Sharpless Asymmetric Epoxidation

The active catalyst is a dimeric titanium-tartrate complex. The allylic alcohol and the hydroperoxide coordinate to the titanium center, creating a rigid chiral environment that directs the delivery of the oxygen atom to one face of the double bond. The stereochemistry of the resulting epoxide is dictated by the chirality of the tartrate ligand used.

Sharpless_Epoxidation_Mechanism cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle Ti_alkoxide Ti(OiPr)₄ Catalyst [Ti₂(DIPT)₂(OiPr)₄] Ti_alkoxide->Catalyst + 2 DIPT - 4 iPrOH DIPT (+)-DIPT DIPT->Catalyst Loaded_Catalyst Active Ti-Substrate-TBHP Complex Catalyst->Loaded_Catalyst + Allylic Alcohol + TBHP Allylic_Alcohol Allylic Alcohol Allylic_Alcohol->Loaded_Catalyst TBHP TBHP TBHP->Loaded_Catalyst Oxygen_Transfer Oxygen Transfer Loaded_Catalyst->Oxygen_Transfer Product_Complex Ti-Product Complex Oxygen_Transfer->Product_Complex Product_Complex->Catalyst - Epoxy Alcohol - t-BuOH Epoxy_Alcohol Chiral Epoxy Alcohol Product_Complex->Epoxy_Alcohol

Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.

Performance Comparison: (+)-DIPT vs. (+)-DET

The choice between DIPT and its diethyl counterpart, DET, is often substrate-dependent. Generally, DIPT is favored for the kinetic resolution of secondary allylic alcohols and can sometimes lead to higher selectivity.

SubstrateLigandYield (%)Enantiomeric Excess (ee, %)
Geraniol(+)-DIPT9388
Geraniol(+)-DET9591
trans-2-Hexen-1-ol(+)-DIPT89>98
trans-2-Hexen-1-ol(+)-DET8895

Experimental Protocol: Catalytic Sharpless Asymmetric Epoxidation of Geraniol

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet is charged with powdered 4Å molecular sieves.

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) is added, and the flask is cooled to -20 °C.

  • This compound is added, followed by the dropwise addition of titanium(IV) isopropoxide. The mixture is stirred for 30 minutes at -20 °C.

  • Geraniol is added to the reaction mixture.

  • A solution of tert-butyl hydroperoxide in a non-polar solvent is added dropwise, maintaining the internal temperature below -20 °C.

  • The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a 10% aqueous solution of tartaric acid and allowed to warm to room temperature.

  • The mixture is stirred vigorously for 1 hour, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the chiral epoxy alcohol.

Applications Beyond Epoxidation

While the Sharpless epoxidation is its most notable application, (+)-DIPT has been employed as a chiral auxiliary in other asymmetric transformations, including Diels-Alder reactions, cyclopropanations, and aziridinations. However, detailed comparative studies with other classes of chiral ligands in these areas are less common in the literature.

Limitations of this compound

Despite its successes, (+)-DIPT and the Sharpless epoxidation methodology have several limitations:

  • Substrate Scope: The primary limitation of the Sharpless epoxidation is its strict requirement for an allylic alcohol functionality. Unfunctionalized alkenes are not suitable substrates. For these, other methods like the Jacobsen-Katsuki epoxidation are more appropriate.

  • Stoichiometric vs. Catalytic Use: While catalytic versions of the Sharpless epoxidation exist, many applications in total synthesis have historically used stoichiometric amounts of the titanium-tartrate complex, which is less atom-economical.

  • Influence of Substrate Structure: The enantioselectivity of the reaction can be sensitive to the substitution pattern of the allylic alcohol.

  • Water Sensitivity: The titanium(IV) isopropoxide catalyst is highly sensitive to water, necessitating the use of anhydrous solvents and molecular sieves, which can add to the cost and complexity of the procedure.

  • Work-up: The work-up procedure can sometimes be challenging due to the formation of titanium dioxide byproducts.

Alternatives to this compound and the Sharpless Epoxidation

For the asymmetric epoxidation of allylic alcohols, several alternative catalyst systems have been developed:

  • Vanadium-based catalysts: These are effective for the diastereoselective epoxidation of allylic alcohols, typically yielding syn-epoxides, but generally provide lower enantioselectivity compared to the Sharpless system.

  • Tungsten and Molybdenum-based catalysts: These systems can also effect the epoxidation of allylic alcohols, with some offering the advantage of using hydrogen peroxide as the oxidant.

  • Polymer-supported catalysts: To improve catalyst recyclability, tartrate ligands have been immobilized on polymer supports. These heterogeneous catalysts can offer good yields and enantioselectivities, though sometimes with lower activity than their homogeneous counterparts.

For the asymmetric epoxidation of unfunctionalized alkenes, the Jacobsen-Katsuki epoxidation , which utilizes chiral manganese-salen complexes, is a powerful alternative.

Logical_Relationships cluster_applications Applications cluster_limitations Limitations cluster_alternatives Alternatives DIPT This compound Sharpless Sharpless Asymmetric Epoxidation DIPT->Sharpless Primary Application Diels_Alder Diels-Alder Reactions DIPT->Diels_Alder Cyclopropanation Cyclopropanation DIPT->Cyclopropanation Aziridination Aziridination DIPT->Aziridination Substrate_Scope Requires Allylic Alcohol Sharpless->Substrate_Scope Stoichiometric Often Stoichiometric Sharpless->Stoichiometric Water_Sensitivity Water Sensitive Catalyst Sharpless->Water_Sensitivity Vanadium Vanadium Catalysts Sharpless->Vanadium Jacobsen Jacobsen-Katsuki Epoxidation (for unfunctionalized alkenes) Substrate_Scope->Jacobsen Polymer_Supported Polymer-Supported Tartrates Stoichiometric->Polymer_Supported

Caption: Key relationships of (+)-DIPT in asymmetric synthesis.

Safety Operating Guide

Proper Disposal of (+)-Diisopropyl L-tartrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed, step-by-step procedures for the proper disposal of (+)-Diisopropyl L-tartrate, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

I. Immediate Safety Considerations

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) specific to the this compound in your possession. While some suppliers classify this chemical as non-hazardous, it is crucial to handle it with care, wearing appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or eyeglasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]

  • Hand Protection: Wear suitable protective gloves to prevent skin contact.[1][3]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[1][4]

  • Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required.[1][2]

II. Chemical and Physical Properties Relevant to Disposal

Understanding the properties of this compound is fundamental to its safe handling and disposal. This substance is hygroscopic and should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][3] It is incompatible with acids, bases, strong oxidizing agents, and reducing agents.[1]

PropertyValue
Molecular Formula C10H18O6
Molecular Weight 234.25 g/mol [1]
Appearance Clear, viscous liquid[1]
Boiling Point 275 °C / 527 °F @ 760 mmHg[1]
Flash Point 110 °C / 230 °F[1]
Solubility No information available[1]
Stability Hygroscopic[1]

III. Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to avoid drain or sewer disposal and to manage it as chemical waste through a licensed disposal company.[3][5]

Step 1: Waste Identification and Segregation

  • Labeling: Ensure the waste container holding this compound is clearly and accurately labeled with the full chemical name. Do not use abbreviations.[5][6]

  • Segregation: Do not mix this compound with other waste streams, especially incompatible materials such as strong acids, bases, oxidizing agents, or reducing agents.[1][7] It is best practice to collect it in its own designated and compatible waste container.[8]

Step 2: Spill Management and Small Quantity Disposal For small spills or residual amounts of this compound:

  • Containment: Prevent the spill from spreading and ensure it does not enter drains.[3]

  • Absorption: Soak up the liquid with an inert absorbent material such as sand, silica (B1680970) gel, acid binder, universal binder, or sawdust.[1]

  • Collection: Carefully collect the absorbed material and place it into a suitable, closed, and properly labeled container for disposal.[1][4][9]

Step 3: Bulk Waste Disposal

  • Containerization: Collect surplus and non-recyclable this compound in a designated, compatible, and securely sealed waste container.[8] The original container is often a suitable choice if it is in good condition and properly labeled.[8]

  • Professional Disposal: Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.[3] All chemical waste must be disposed of in accordance with federal, state, and local regulations.[10]

Step 4: Empty Container Disposal

  • Decontamination: Even "empty" containers may retain chemical residues. Handle uncleaned containers as you would the product itself.

  • Disposal: Dispose of the empty container as unused product unless it has been triple-rinsed.[3][8] The rinsate from cleaning the container should be collected and treated as hazardous waste.[8]

IV. Experimental Workflow & Logical Relationships

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: this compound Waste assess_quantity Assess Quantity of Waste start->assess_quantity small_spill Small Spill / Residue assess_quantity->small_spill Small bulk_waste Bulk Waste assess_quantity->bulk_waste Large absorb Absorb with Inert Material small_spill->absorb collect_bulk Collect in Designated Waste Container bulk_waste->collect_bulk collect_absorbent Collect in Labeled Container absorb->collect_absorbent seal_label Seal and Label Container with Full Chemical Name collect_absorbent->seal_label collect_bulk->seal_label contact_pro Contact Licensed Waste Disposal Service seal_label->contact_pro end End: Proper Disposal contact_pro->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (+)-Diisopropyl L-tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for handling (+)-Diisopropyl L-tartrate, including personal protective equipment (PPE), emergency procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is a colorless, viscous liquid.[1] While it is not classified as a hazardous substance under GHS for the majority of notifications, some data suggests it may cause skin, eye, and respiratory irritation.[2][3] It is a combustible liquid with a flash point greater than 110°C.[1] Therefore, appropriate personal protective equipment and handling procedures are essential.

Recommended Personal Protective Equipment (PPE):

Protection Type Specific Recommendations Standards
Eye/Face Protection Wear safety glasses with side-shields or chemical safety goggles.[1][4][5][6]NIOSH (US) or EN 166 (EU) approved.[1]
Skin Protection Chemical-resistant gloves (e.g., light weight rubber gloves).[1][4][7] Inspect gloves prior to use and use proper removal technique.[1] Wear appropriate protective clothing to prevent skin exposure.[4][5][6]EU Directive 89/686/EEC and the standard EN 374.[1]
Respiratory Protection Generally not required under normal use conditions with adequate ventilation.[1][5] If vapors, mists, or aerosols are generated, use a NIOSH or European Standard EN 149 approved respirator.[6][8]NIOSH (US) or EN 149 (EU) approved.[6]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][4][5][6]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][4][5][6] Seek medical attention if irritation develops.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5][6] Seek medical attention.[4][5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[1][4][5][8]

Handling, Storage, and Disposal

Handling:

  • Avoid contact with skin and eyes.[5][6]

  • Avoid breathing vapors, mist, or gas.[1][6][8]

  • Use in a well-ventilated area.[7]

  • Keep away from incompatible materials such as acids, bases, strong oxidizing agents, and reducing agents.[4][5]

  • Wash hands thoroughly after handling.[9]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][9]

  • Keep the container tightly closed.[1][9]

  • The substance is hygroscopic.[1]

Disposal:

  • Dispose of contaminated gloves and other waste in accordance with applicable local, state, and federal regulations.

  • For spills, absorb with an inert material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) and place in a suitable, closed container for disposal.[5][6]

Emergency Workflow: Chemical Spill Response

The following diagram outlines the procedural steps for responding to a spill of this compound.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal & Decontamination Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Absorbed Material Contain->Collect Dispose Place in Labeled, Sealed Container Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate Wash Wash Hands Thoroughly Decontaminate->Wash

Workflow for handling a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Diisopropyl L-tartrate
Reactant of Route 2
Reactant of Route 2
(+)-Diisopropyl L-tartrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.